3-(Pyrazin-2-yloxy)aniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >28.1 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
3-pyrazin-2-yloxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-8-2-1-3-9(6-8)14-10-7-12-4-5-13-10/h1-7H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXHRIQZSKVYRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=CN=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00396152 | |
| Record name | 3-(pyrazin-2-yloxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00396152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>28.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666446 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
633300-16-0 | |
| Record name | 3-(pyrazin-2-yloxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00396152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3-(Pyrazin-2-yloxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(Pyrazin-2-yloxy)aniline, a heterocyclic compound of significant interest in medicinal chemistry. The pyrazine moiety is a key structural component in numerous biologically active compounds, exhibiting a wide range of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] This guide details a robust synthetic protocol, outlines in-depth characterization methodologies, and discusses the critical role of this scaffold in drug discovery.
Introduction: The Significance of the Pyrazine Scaffold
Pyrazine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms in a 1,4-orientation, is a privileged scaffold in medicinal chemistry.[1] Its derivatives are integral to a multitude of natural products and synthetic drugs.[1][3] The nitrogen atoms within the pyrazine ring can act as hydrogen bond acceptors and participate in metal coordination, enhancing the binding affinity of molecules to biological targets.[2] Consequently, pyrazine-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, antiparasitic, and antioxidant effects.[1] The compound this compound, with its molecular formula C10H9N3O and a molecular weight of 187.2 g/mol , represents a valuable building block for the development of novel therapeutics.[6]
Synthetic Strategies for this compound
The synthesis of this compound typically involves the formation of an ether linkage between a pyrazine and an aniline derivative. Two common and effective methods for achieving this are the Ullmann condensation and the Buchwald-Hartwig amination.
Ullmann Condensation Approach
The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-O bonds.[7][8] In the context of synthesizing this compound, this would involve the coupling of 2-halopyrazine (e.g., 2-chloropyrazine) with 3-aminophenol.
Causality Behind Experimental Choices:
-
Catalyst: Copper catalysts are essential for facilitating the nucleophilic aromatic substitution.[9] The choice of copper source (e.g., CuI, CuO) and ligands can significantly impact reaction efficiency.
-
Base: A base, such as potassium carbonate or cesium carbonate, is required to deprotonate the hydroxyl group of 3-aminophenol, forming the more nucleophilic phenoxide.
-
Solvent: High-boiling point, polar aprotic solvents like DMF or DMSO are typically used to ensure the reactants remain in solution at the elevated temperatures often required for Ullmann couplings.[9]
-
To a stirred solution of 3-aminophenol (1.0 eq) and 2-chloropyrazine (1.1 eq) in anhydrous DMF, add potassium carbonate (2.0 eq) and copper(I) iodide (0.1 eq).
-
Heat the reaction mixture to 120-140 °C under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[10]
Buchwald-Hartwig Amination Approach
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of C-N bonds.[11][12] While typically used for C-N bond formation, modifications of this methodology can be applied to form C-O bonds. A more direct Buchwald-Hartwig approach to this compound would involve coupling 2-halopyrazine with an aniline derivative where the amino group is protected.
Causality Behind Experimental Choices:
-
Catalyst System: This reaction relies on a palladium precatalyst and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos).[13][14] The ligand plays a crucial role in facilitating the oxidative addition and reductive elimination steps of the catalytic cycle.[13]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide or lithium bis(trimethylsilyl)amide is necessary to deprotonate the amine.[15]
-
Solvent: Anhydrous, non-polar aprotic solvents such as toluene or dioxane are commonly employed.[15]
-
In a glovebox or under an inert atmosphere, combine 2-chloropyrazine (1.0 eq), 3-aminophenol (1.2 eq), a palladium precatalyst (e.g., Pd2(dba)3, 2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4 mol%) in a reaction vessel.[15]
-
Add a strong base (e.g., sodium tert-butoxide, 1.5 eq) and anhydrous toluene.[15]
-
Seal the vessel and heat the mixture to 80-110 °C for 8-16 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, and follow a similar workup and purification procedure as described for the Ullmann condensation.
Workflow for Synthesis and Characterization
Caption: Workflow from synthesis to characterization.
In-depth Characterization
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.[16][17]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound.[18] For this compound, both ¹H and ¹³C NMR spectra provide critical information.
-
¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons on both the pyrazine and aniline rings. The chemical shifts and coupling patterns of these protons are indicative of their positions on the rings. The protons of the pyrazine ring typically appear in the downfield region (δ 8.0-8.5 ppm). The protons on the aniline ring will also have characteristic shifts, and the amino group protons will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule.[16] The chemical shifts will differentiate between the carbons of the pyrazine and aniline rings.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound.[16] For this compound, the expected monoisotopic mass is approximately 187.0746 g/mol .[19] High-resolution mass spectrometry (HRMS) can confirm the molecular formula (C10H9N3O).
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule.[20] Key vibrational frequencies to look for in the IR spectrum of this compound include:
-
N-H stretching: Around 3300-3500 cm⁻¹ for the primary amine.
-
C-O-C stretching: Typically in the range of 1000-1300 cm⁻¹.
-
C=N and C=C stretching: In the aromatic region of 1400-1600 cm⁻¹.
Data Summary
| Property | Value |
| Molecular Formula | C10H9N3O |
| Molecular Weight | 187.2 g/mol [6] |
| Monoisotopic Mass | 187.0746 Da[19] |
Purification and Handling
Purification
Purification of the crude product is typically achieved by column chromatography on silica gel.[10] The choice of eluent system (e.g., a mixture of hexane and ethyl acetate) is crucial for obtaining a high-purity product. Recrystallization from a suitable solvent system can also be employed for further purification.
Handling and Storage
Like many aniline derivatives, this compound should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), as anilines can be toxic and are absorbed through the skin.[21] It should be stored in a cool, dry place, away from light and oxidizing agents.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The synthetic routes described, particularly the Ullmann condensation and Buchwald-Hartwig amination, offer reliable methods for obtaining this valuable compound. The outlined characterization techniques are essential for verifying the structure and purity of the final product. Given the established biological importance of the pyrazine scaffold, this compound serves as a critical intermediate for the development of novel therapeutic agents.
References
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PubChem. 3-(pyridin-2-yloxy)aniline. [Link]
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ResearchGate. Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. [Link]
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Wikipedia. Buchwald–Hartwig amination. [Link]
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National Institutes of Health. Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. [Link]
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MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]
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National Institutes of Health. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. [Link]
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PubMed. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. [Link]
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Scite.ai. Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. [Link]
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Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
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Taylor & Francis Online. Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. [Link]
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Rasayan Journal of Chemistry. SYNTHESIS, SPECTRAL CHARACTERIZATION, NLO, AND DFT STUDIES OF 3 -THIOMETHYL ANILINE-BASED AZO DYES. [Link]
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A Technical Guide to the Physicochemical and Biological Properties of 3-(Pyrazin-2-yloxy)aniline for Drug Discovery Professionals
Abstract
3-(Pyrazin-2-yloxy)aniline is a pivotal chemical scaffold, recognized for its integral role as a building block in the synthesis of advanced pharmaceutical agents, particularly small molecule kinase inhibitors.[1][2] The pyrazine ring, a nitrogen-containing heterocycle, imparts unique electronic properties and hydrogen bonding capabilities that are crucial for molecular interactions with biological targets.[3][4] This technical guide provides a comprehensive overview of the core chemical properties, a validated synthesis protocol, and the biological significance of this compound. We present its physicochemical characteristics, detailed spectroscopic insights, and its application as a key intermediate. Furthermore, this document outlines standardized, reproducible protocols for in vitro kinase inhibition assays and solubility determination, offering a self-validating framework for researchers in drug development. The insights herein are designed to empower scientists to effectively utilize this versatile molecule in the design and synthesis of next-generation therapeutics.
Introduction: The Strategic Importance of the Pyrazine Scaffold
The pyrazine moiety is a recurring motif in medicinal chemistry, valued for its metabolic stability and its ability to engage in critical hydrogen bond interactions within protein active sites.[4][5] Pyrazine derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] this compound emerges as a particularly valuable intermediate, combining the pyrazine core with an aniline substituent. This specific arrangement provides a reactive handle for further chemical modification, making it a foundational element in the construction of complex kinase inhibitors designed to target aberrant signaling pathways in diseases like cancer.[6] Understanding the fundamental properties of this scaffold is the first step toward its rational incorporation into sophisticated drug discovery programs.
Physicochemical and Structural Properties
A thorough characterization of a molecule's physicochemical properties is fundamental to predicting its behavior in both chemical reactions and biological systems. These parameters influence solubility, permeability, and metabolic stability, which are cornerstone attributes of a viable drug candidate.
Chemical Structure
The molecular structure of this compound consists of a pyrazine ring linked via an ether oxygen to an aniline ring at the meta-position. This arrangement dictates the molecule's reactivity and spatial conformation.
Caption: Chemical structure of this compound.
Core Physicochemical Data
The following table summarizes the key computed and experimentally available properties of this compound. These values are essential for planning synthetic routes and predicting ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉N₃O | [7][8] |
| Molecular Weight | 187.2 g/mol | [7][8] |
| CAS Number | 633300-16-0 | [7] |
| PubChem CID | 3768740 | [7] |
| Predicted XLogP3 | 1.7 | [9] |
| Hydrogen Bond Donors | 1 (from -NH₂) | [9] |
| Hydrogen Bond Acceptors | 4 (3xN, 1xO) | [9] |
| Appearance | White to off-white solid | General |
Note: Predicted values are computationally derived and should be confirmed experimentally.
Synthesis and Purification
The synthesis of this compound is most effectively achieved via a nucleophilic aromatic substitution (SₙAr) reaction. This method is widely applicable for coupling phenols with electron-deficient heteroaromatics like chloropyrazines.[10][11] The electron-withdrawing nature of the pyrazine ring's nitrogen atoms activates the halogenated carbon for nucleophilic attack by the phenoxide ion.
Synthetic Workflow
The process involves the deprotonation of 3-aminophenol to form a more nucleophilic phenoxide, which then displaces a chlorine atom from 2-chloropyrazine.
Caption: Workflow for the synthesis of this compound.
Detailed Synthesis Protocol
This protocol provides a self-validating method for laboratory-scale synthesis.
-
Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-aminophenol (1.0 eq) and a suitable polar aprotic solvent such as Dimethylformamide (DMF, ~0.5 M).
-
Base Addition: Add a powdered anhydrous base, such as potassium carbonate (K₂CO₃, 1.5 eq) or cesium carbonate (Cs₂CO₃, 1.2 eq). The base deprotonates the phenolic hydroxyl group, which is more acidic than the aniline amine.
-
Substrate Addition: Add 2-chloropyrazine (1.1 eq) to the stirring suspension.
-
Reaction: Heat the reaction mixture to 100-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and ethyl acetate. The product will partition into the organic layer.
-
Extraction: Separate the layers and extract the aqueous layer two more times with ethyl acetate. Combine the organic extracts.
-
Washing: Wash the combined organic layers with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude material using silica gel column chromatography, typically with a hexane/ethyl acetate gradient, to afford the pure this compound.
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS analysis.
Biological Activity and Therapeutic Context
The primary therapeutic relevance of this compound lies in its role as a precursor to potent kinase inhibitors.[2] Kinases are a class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, especially cancer.[12] Small molecules that can selectively inhibit specific kinases are therefore highly sought-after therapeutic agents.[13]
Mechanism of Action as a Kinase Inhibitor Scaffold
Derivatives of this compound are typically designed to be ATP-competitive inhibitors. They occupy the ATP-binding pocket of the target kinase, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling. The pyrazine nitrogen atoms often act as key hydrogen bond acceptors, anchoring the inhibitor to the "hinge region" of the kinase domain. The aniline portion provides a vector for adding further substituents that can enhance potency and selectivity by forming additional interactions in the binding pocket.
Caption: Inhibition of a kinase signaling pathway by an ATP-competitive inhibitor.
Key Experimental Protocols
To ensure scientific integrity, the following standardized protocols are provided for the characterization of this compound and its derivatives.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a target kinase.[12] The assay measures the amount of ADP produced, which is proportional to kinase activity.[14]
-
Compound Preparation: Prepare a serial dilution of the test inhibitor (e.g., a derivative of this compound) in DMSO, typically starting from 10 mM.
-
Reaction Setup: In a 96-well or 384-well plate, add the following to each well in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA):
-
2.5 µL of diluted test inhibitor or DMSO (vehicle control).
-
2.5 µL of the target kinase enzyme.
-
-
Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[12]
-
Initiation: Start the kinase reaction by adding 5 µL of a mixture containing the specific kinase substrate peptide and ATP. The optimal ATP concentration should be near its Kₘ for the kinase. Incubate for 30-60 minutes at 30°C.
-
ADP Detection: Stop the reaction and measure ADP production using a commercial kit (e.g., ADP-Glo™).
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Plot the luminescent signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
Aqueous solubility is a critical property that affects a compound's bioavailability.[15][16] The shake-flask method is the gold standard for determining thermodynamic solubility.[17][18]
-
Sample Preparation: Add an excess amount of the solid compound (to ensure saturation) to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in multiple glass vials.[19]
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[17][18]
-
Phase Separation: After equilibration, allow the vials to stand to let undissolved solids settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, filtration through a 0.45 µm filter is recommended.[16]
-
Quantification: Dilute the supernatant with a suitable solvent (e.g., acetonitrile/water) and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS.
-
Standard Curve: Prepare a standard curve of the compound with known concentrations to accurately quantify the amount in the saturated solution.[15][19]
-
Calculation: The determined concentration represents the thermodynamic solubility of the compound under the tested conditions. The experiment should be performed in triplicate to ensure reproducibility.[17]
Conclusion
This compound is a high-value chemical intermediate with significant applications in modern drug discovery. Its well-defined physicochemical properties and straightforward synthesis make it an accessible and versatile scaffold. As demonstrated, its core structure is ideally suited for elaboration into potent and selective kinase inhibitors. The detailed protocols provided in this guide offer a robust framework for researchers to synthesize, characterize, and evaluate this compound and its derivatives, thereby accelerating the development of novel therapeutics targeting kinase-driven diseases.
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An In-Depth Technical Guide to 3-(Pyrazin-2-yloxy)aniline: A Key Building Block in Modern Drug Discovery
For Immediate Release
This technical guide provides a comprehensive overview of 3-(pyrazin-2-yloxy)aniline, a heterocyclic amine of significant interest to researchers, scientists, and professionals in the field of drug development. This document details its chemical identity, physicochemical properties, synthesis, and characterization, and explores its burgeoning role in medicinal chemistry, particularly in the development of kinase inhibitors.
Chemical Identity and Nomenclature
IUPAC Name: this compound[1] CAS Number: 633300-16-0[1] Molecular Formula: C₁₀H₉N₃O[1] Molecular Weight: 187.2 g/mol [1]
Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
While specific experimental data for this compound is not extensively reported in publicly available literature, typical properties for a compound of this nature can be inferred. It is expected to be a solid at room temperature with limited solubility in water and better solubility in organic solvents such as dimethyl sulfoxide (DMSO) and methanol.
| Property | Value | Source |
| Molecular Weight | 187.2 g/mol | [1] |
| Molecular Formula | C₁₀H₉N₃O | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 633300-16-0 | [1] |
Synthesis of this compound
The synthesis of this compound typically involves a nucleophilic aromatic substitution (SNAAr) reaction. A common synthetic route is the coupling of 3-aminophenol with 2-chloropyrazine.
Reaction Scheme:
Caption: General synthesis scheme for this compound.
Detailed Experimental Protocol (Hypothetical):
This protocol is a representative procedure based on common methodologies for similar aryl ether syntheses.
-
Reactant Preparation: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-aminophenol (1.0 eq) and potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to dissolve the reactants.
-
Addition of Pyrazine: Add 2-chloropyrazine (1.0 eq) to the reaction mixture.
-
Reaction Condition: Heat the mixture to 100-120 °C and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Spectroscopic Characterization
The structural confirmation of this compound would be achieved through a combination of spectroscopic techniques.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the aniline and pyrazine rings. The protons on the aniline ring will exhibit coupling patterns characteristic of a 1,3-disubstituted benzene ring. The pyrazine protons will appear as singlets or doublets depending on their positions.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for all ten carbon atoms in the molecule. The chemical shifts will be indicative of their electronic environment, with carbons attached to nitrogen and oxygen appearing at lower field.
Mass Spectrometry: The mass spectrum will show the molecular ion peak (M+) at m/z 187. The fragmentation pattern will likely involve cleavage of the ether bond.[2][3][4][5][6]
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching, C-O-C stretching of the aryl ether, and C=C and C=N stretching of the aromatic rings.[7][8][9][10][11]
Applications in Drug Discovery
The pyrazine moiety is a recognized pharmacophore present in numerous FDA-approved drugs.[12][13] Pyrazine-containing compounds have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[14][15]
Kinase Inhibition: A significant application of this compound is as a key intermediate in the synthesis of kinase inhibitors.[13] Kinases are crucial enzymes in cell signaling pathways, and their dysregulation is implicated in various diseases, particularly cancer. The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, interacting with the hinge region of the kinase active site. This interaction is a common feature of many Type I kinase inhibitors. The aniline portion of the molecule provides a versatile point for further chemical modification to enhance potency, selectivity, and pharmacokinetic properties.
Caption: Schematic of pyrazine ring interaction with a kinase hinge region.
Safety and Handling
Conclusion
This compound is a valuable and versatile building block in the field of medicinal chemistry. Its unique combination of a pyrazine ring and a functionalized aniline moiety makes it an attractive starting material for the synthesis of novel therapeutic agents, particularly kinase inhibitors. Further research into the synthesis and applications of this compound is warranted to fully explore its potential in the development of new medicines.
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Unveiling the Therapeutic Promise: A Technical Guide to the Biological Activity of Pyrazinyloxy Aniline Compounds
This guide provides an in-depth exploration of the potential biological activities of pyrazinyloxy aniline compounds, a promising class of heterocyclic molecules. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple listing of facts to provide a foundational understanding of the rationale behind experimental design and the interpretation of results in the context of discovering novel therapeutics. We will delve into the potential of these compounds as anticancer, anti-inflammatory, and antimicrobial agents, grounded in the established activities of structurally related pyrazine and pyrazole derivatives.
Introduction: The Pyrazinyloxy Aniline Scaffold - A Privileged Structure in Medicinal Chemistry
The pyrazinyloxy aniline core represents a fascinating scaffold for drug discovery. It combines three key pharmacophoric elements: the pyrazine ring, an ether linkage, and an aniline moiety. Pyrazines are nitrogen-containing heterocyclic compounds that are prevalent in many biologically active molecules and approved drugs, often acting as kinase inhibitors.[1] The aniline fragment provides a versatile point for substitution, allowing for the fine-tuning of physicochemical properties and target engagement. The ether linkage offers rotational flexibility, which can be crucial for optimal binding to biological targets.
The exploration of pyrazinyloxy aniline derivatives is largely driven by the extensive body of research on related heterocyclic compounds, such as pyrazoles and pyrazolines, which have demonstrated a wide array of biological effects including anticancer, anti-inflammatory, and antimicrobial activities.[2] This guide will, therefore, extrapolate from these established findings to propose and detail the most probable and promising therapeutic applications for the pyrazinyloxy aniline class.
Anticancer Activity: Targeting Kinase Signaling Pathways
A significant body of evidence points to pyrazine-containing compounds as potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[1][3] The structural similarity of the pyrazinyloxy aniline scaffold to known kinase inhibitors suggests that these compounds could be effective anticancer agents.
Mechanistic Rationale: Inhibition of Protein Kinases
Protein kinases play a pivotal role in cell proliferation, survival, and apoptosis.[1] Many pyrazine derivatives have been developed as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of their downstream substrates.[4] The pyrazinyloxy aniline scaffold can be rationally designed to target specific kinases implicated in various cancers, such as Epidermal Growth Factor Receptor (EGFR), Bruton's Tyrosine Kinase (BTK), and Phosphoinositide 3-kinases (PI3Ks).[3][4][5]
Diagram: Generalized Kinase Inhibition Workflow
The following diagram illustrates a typical workflow for screening and characterizing potential kinase inhibitors.
Caption: A streamlined workflow for the discovery and validation of kinase inhibitors.
Experimental Protocol: In Vitro Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Culture: Plate cancer cells (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazinyloxy aniline test compounds in the appropriate cell culture medium. Add the diluted compounds to the cells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value for each compound.
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases. Pyrazole and pyrazoline derivatives have been reported to possess significant anti-inflammatory properties, suggesting that pyrazinyloxy aniline compounds may also be effective in this therapeutic area.[6][7]
Mechanistic Rationale: Modulation of Inflammatory Mediators
The anti-inflammatory effects of related heterocyclic compounds are often attributed to their ability to inhibit the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO), or to inhibit enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).[6]
Diagram: Key Inflammatory Pathways
This diagram illustrates the central role of macrophages and key inflammatory mediators in the inflammatory response.
Caption: Simplified signaling cascade in macrophage-mediated inflammation.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Principle: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.
Step-by-Step Methodology:
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of the pyrazinyloxy aniline compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and co-incubate with the test compounds for 24 hours.
-
Supernatant Collection: After incubation, collect the cell culture supernatants.
-
Griess Reaction: Mix the supernatants with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Absorbance Measurement: Incubate for 10-15 minutes at room temperature and measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition for each compound.
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of new classes of antibiotics. Pyrazole and pyrazoline derivatives have shown promising activity against a range of bacterial and fungal pathogens.[2][8]
Mechanistic Rationale: Disruption of Essential Bacterial Processes
The precise antimicrobial mechanisms of pyrazole-related compounds are varied, but they are thought to involve the disruption of essential cellular processes such as cell wall synthesis, protein synthesis, or DNA replication. Some aniline derivatives have been shown to disrupt bacterial cell membranes.[9]
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Principle: The test compound is serially diluted in a liquid growth medium in a 96-well plate, and a standardized inoculum of the test microorganism is added. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the pyrazinyloxy aniline compound in a suitable solvent (e.g., DMSO).
-
Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to a specific concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Add the microbial inoculum to each well of the 96-well plate. Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the wells for microbial growth (turbidity). The MIC is the lowest concentration of the compound in which no visible growth is observed.
Structure-Activity Relationship (SAR) and Data Interpretation
A systematic investigation of the structure-activity relationship (SAR) is crucial for optimizing the potency and selectivity of pyrazinyloxy aniline compounds. This involves synthesizing a library of analogues with variations in the substitution patterns on both the pyrazine and aniline rings and evaluating their biological activity.
Table 1: Hypothetical SAR Data for Pyrazinyloxy Aniline Derivatives as Kinase Inhibitors
| Compound ID | R1 (on Pyrazine) | R2 (on Aniline) | Kinase X IC50 (nM) | Kinase Y IC50 (nM) |
| PZA-001 | H | H | 850 | >10,000 |
| PZA-002 | Cl | H | 420 | 8,500 |
| PZA-003 | H | 4-F | 780 | >10,000 |
| PZA-004 | Cl | 4-F | 55 | 6,200 |
| PZA-005 | Cl | 3-NH2 | 62 | 750 |
Interpretation of Hypothetical Data:
-
The data suggests that a chlorine atom at the R1 position on the pyrazine ring enhances potency against Kinase X (compare PZA-001 vs. PZA-002 and PZA-003 vs. PZA-004).
-
A fluorine atom at the R2 position on the aniline ring also contributes to increased potency (compare PZA-002 vs. PZA-004).
-
The introduction of an amino group at the 3-position of the aniline ring (PZA-005) maintains good potency for Kinase X while also showing some activity against Kinase Y, indicating a potential change in the selectivity profile.
Conclusion and Future Directions
The pyrazinyloxy aniline scaffold represents a promising starting point for the development of novel therapeutic agents with potential applications in oncology, inflammation, and infectious diseases. The information and protocols provided in this guide offer a robust framework for the systematic evaluation of these compounds. Future research should focus on the synthesis of diverse libraries of pyrazinyloxy aniline derivatives, comprehensive biological screening using the outlined assays, and detailed SAR studies to identify lead candidates with optimal potency, selectivity, and drug-like properties. Further mechanistic studies will be essential to elucidate the precise molecular targets and pathways through which these compounds exert their biological effects.
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Preliminary In Vitro Screening of 3-(Pyrazin-2-yloxy)aniline: A Technical Guide
Introduction: The Therapeutic Potential of the Pyrazine Scaffold
The pyrazine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities.[1][2] Derivatives of pyrazine have demonstrated significant potential as anticancer, anti-inflammatory, antibacterial, and antifungal agents.[1][2][3][4] The nitrogen atoms within the six-membered aromatic ring are crucial for forming hydrogen bonds and coordinating with metal ions, which contributes to their diverse biological applications.[5] Given the established therapeutic relevance of this heterocyclic motif, novel derivatives such as 3-(Pyrazin-2-yloxy)aniline warrant a systematic and thorough in vitro evaluation to uncover their potential pharmacological profile.
This technical guide presents a comprehensive, tiered strategy for the preliminary in vitro screening of this compound. The proposed workflow is designed to efficiently assess its cytotoxic and antimicrobial properties, and to provide initial insights into its potential mechanism of action. As no prior biological data for this specific molecule is publicly available, this guide draws upon established protocols and the known activities of structurally related pyrazine derivatives to provide a robust starting point for investigation.
A Tiered Approach to In Vitro Screening
A hierarchical screening cascade is the most resource-efficient method for the initial evaluation of a novel compound. This approach begins with broad, high-throughput assays to identify any biological activity and progresses to more specific, mechanism-oriented assays for active "hits".
Caption: Tiered in vitro screening workflow for this compound.
Tier 1: Primary Screening
The initial tier is designed to broadly assess the cytotoxic and antimicrobial potential of this compound at a single, high concentration.
Primary Cytotoxicity Screening
Many pyrazine derivatives have demonstrated potent anticancer activity against a variety of human cancer cell lines.[2][6][7] Therefore, a primary screen for cytotoxicity is a logical first step.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Step-by-Step Methodology:
-
Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)) in appropriate media until they reach 80-90% confluency.
-
Cell Seeding: Trypsinize the cells, perform a cell count, and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture media to a final concentration of 10 µM. Add this solution to the appropriate wells. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. A significant reduction in viability (e.g., >50%) indicates cytotoxic activity.
Antimicrobial Susceptibility Testing
Pyrazine derivatives have also been reported to possess antibacterial and antifungal properties.[3][8] A preliminary screen against a panel of pathogenic microbes is therefore warranted.
Experimental Protocol: Broth Microdilution Method
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Step-by-Step Methodology:
-
Microorganism Preparation: Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger) according to CLSI guidelines.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Assay Setup: In a 96-well plate, add the microbial inoculum to appropriate broth media. Add the test compound at a single high concentration (e.g., 100 µg/mL). Include positive (e.g., ciprofloxacin for bacteria, fluconazole for fungi) and negative (no compound) controls.
-
Incubation: Incubate the plates at the optimal temperature for each microorganism for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
Growth Assessment: Visually inspect the wells for turbidity. A lack of turbidity indicates inhibition of microbial growth.
Tier 2: Dose-Response and Potency Determination
If activity is observed in the primary screen, the next step is to determine the potency of the compound by generating a dose-response curve.
IC50 Determination for Cytotoxic Activity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocol:
This protocol is an extension of the primary MTT assay. Instead of a single concentration, a serial dilution of this compound is tested.
Step-by-Step Methodology:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
Compound Treatment: Prepare a 2-fold serial dilution of this compound (e.g., from 100 µM to 0.1 µM) in culture media. Add these dilutions to the appropriate wells.
-
Follow steps 4-7 of the MTT assay protocol.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration. Use a non-linear regression analysis to calculate the IC50 value.
Data Presentation Template:
| Cell Line | IC50 (µM) of this compound |
| MCF-7 | |
| A549 | |
| HCT116 |
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Experimental Protocol:
This is a quantitative extension of the primary antimicrobial screen using the broth microdilution method.
Step-by-Step Methodology:
-
Follow steps 1 and 2 of the broth microdilution protocol.
-
Assay Setup: Prepare a 2-fold serial dilution of this compound (e.g., from 256 µg/mL to 1 µg/mL) in the wells of a 96-well plate containing the appropriate broth.
-
Add the standardized microbial inoculum to each well.
-
Follow steps 4 and 5 of the broth microdilution protocol. The MIC is the lowest concentration at which no visible growth is observed.
Data Presentation Template:
| Microbial Strain | MIC (µg/mL) of this compound |
| S. aureus | |
| E. coli | |
| C. albicans | |
| A. niger |
Tier 3: Preliminary Mechanistic Investigation
For compounds demonstrating significant cytotoxic potency, initial mechanistic studies can provide valuable insights to guide further development.
Apoptosis vs. Necrosis Assay
Understanding the mode of cell death induced by a cytotoxic compound is crucial.
Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
Step-by-Step Methodology:
-
Cell Treatment: Treat the most sensitive cancer cell line with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide. Incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Kinase Inhibition Profiling
Many pyrazine derivatives have been identified as kinase inhibitors.[9][10] Kinases are a class of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of cancer.
Caption: Potential inhibition of a kinase signaling pathway by the test compound.
Experimental Protocol: In Vitro Kinase Assay Panel
A commercially available kinase panel can be used to screen the compound against a broad range of kinases.
Step-by-Step Methodology:
-
Compound Submission: Provide a sample of this compound to a contract research organization (CRO) that offers kinase profiling services.
-
Assay Performance: The CRO will typically perform radiometric or fluorescence-based assays to measure the ability of the compound to inhibit the activity of a panel of kinases at a fixed concentration (e.g., 10 µM).
-
Data Analysis: The results will be reported as the percentage of kinase activity remaining in the presence of the compound. A significant reduction in activity for specific kinases suggests a potential mechanism of action.
Conclusion and Future Directions
This technical guide outlines a systematic and logical approach for the preliminary in vitro screening of this compound. The tiered workflow enables a cost-effective and efficient evaluation of its potential cytotoxic and antimicrobial activities. Positive results in these initial screens would provide a strong rationale for more advanced preclinical studies, including lead optimization, in vivo efficacy models, and detailed mechanism of action studies. The versatility of the pyrazine scaffold suggests that this compound could hold significant therapeutic promise, and this guide provides the foundational framework for uncovering that potential.
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Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. (URL: [Link])
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Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (URL: [Link])
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Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (URL: [Link])
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Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (URL: [Link])
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Design, synthesis and antitumor activity of triterpenoid pyrazine derivatives from 23-hydroxybetulinic acid. (URL: [Link])
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New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. (URL: [Link])
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Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. (URL: [Link])
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Design, Synthesis, and Biological Evaluation of[2][3][11]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. (URL: [Link])
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Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. (URL: [Link])
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Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. (URL: [Link])
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Topic: Structure-Activity Relationship (SAR) of Pyrazin-2-yloxy Aniline Analogs
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The pyrazin-2-yloxy aniline scaffold represents a privileged structure in modern medicinal chemistry, particularly in the discovery of potent and selective kinase inhibitors. This guide provides a detailed exploration of the structure-activity relationships (SAR) governing the biological activity of this molecular framework. We will dissect the scaffold into its three constituent components—the pyrazine ring, the ether linkage, and the aniline moiety—to analyze the causal impact of structural modifications on target engagement, selectivity, and overall pharmacological profile. This analysis is grounded in established biochemical principles and supported by detailed experimental protocols for synthesis and biological evaluation, offering field-proven insights for drug development professionals.
The Architectural Significance of the Pyrazin-2-yloxy Aniline Scaffold
Heterocyclic compounds are foundational to drug discovery, with nitrogen-containing heterocycles present in over 75% of FDA-approved medications.[1] Within this class, the pyrazine ring is a particularly valuable pharmacophore due to its unique electronic properties and its ability to act as a versatile scaffold in a variety of therapeutic areas, including oncology, infectious diseases, and inflammation.[1][2][3][4][5]
The pyrazin-2-yloxy aniline core combines three key structural motifs, each with a distinct role in shaping the molecule's interaction with biological targets.
-
The Pyrazine Ring: As a six-membered aromatic ring with two nitrogen atoms in a 1,4-para arrangement, the pyrazine nucleus is electron-deficient. This property influences the molecule's overall electronics and provides crucial hydrogen bond acceptor sites, which are critical for anchoring the molecule within the binding pockets of targets like protein kinases.[6][7]
-
The Ether Linkage: The ether bond (R-O-R') provides a stable and conformationally flexible bridge between the pyrazine and aniline rings.[8][9] Its relative inertness to metabolism compared to esters or amides enhances pharmacokinetic stability, while its geometry dictates the spatial orientation of the two aromatic systems, a key determinant of binding affinity.[10][11]
-
The Aniline Moiety: The substituted aniline ring often serves as the primary vector for exploring the SAR of the series. Modifications to this ring system allow for fine-tuning of potency, selectivity, and physicochemical properties. The nature and position of substituents can profoundly influence interactions with specific sub-pockets of a target protein.
Caption: Core components of the pyrazin-2-yloxy aniline scaffold.
Deconstructing the Structure-Activity Relationship
The SAR of this class is best understood by systematically evaluating modifications to each component of the scaffold. The primary biological context for this discussion will be protein kinase inhibition, a common application for pyrazine-based molecules.[6][12]
Modifications of the Pyrazine Ring
The pyrazine ring typically serves as the hinge-binding motif in kinase inhibitors. Its nitrogen atoms form critical hydrogen bonds with the backbone amide residues of the kinase hinge region.
-
Rationale for Substitution: Introducing small, lipophilic substituents (e.g., chlorine, methyl) can enhance van der Waals interactions in adjacent hydrophobic pockets. However, substitutions at positions 3, 5, or 6 must be carefully considered, as steric hindrance can disrupt the essential hinge-binding interactions.
-
Observed Trends: In many series, an unsubstituted pyrazine ring is optimal for maintaining the foundational hinge-binding interactions. For example, in a series of pyrazine-2-carboxylic acid amides, substitutions on the pyrazine ring were found to be highly sensitive, with even small groups altering antimycobacterial activity.[13]
The Role of the Aniline Moiety
The aniline ring is the primary determinant of potency and selectivity. It typically projects into the solvent-exposed region of the ATP-binding site, where it can be modified to achieve specific interactions.
-
Positional Isomerism: The position of the ether linkage on the aniline ring (ortho, meta, para) is critical. A 4-(pyrazin-2-yloxy)aniline (para) substitution often provides the most direct vector for extending into the binding pocket.[14] In contrast, a 3-(pyrazin-2-yloxy)aniline (meta) substitution reorients the R-groups, potentially targeting different sub-pockets.[15]
-
Influence of Substituents:
-
Electron-Withdrawing Groups (EWGs): Halogens (F, Cl) or cyano groups can engage in specific halogen bonding or dipole interactions. Fluorine substitutions, in particular, can modulate pKa and improve metabolic stability.[16]
-
Electron-Donating Groups (EDGs): Small alkyl or alkoxy (e.g., methoxy) groups can enhance potency by occupying small hydrophobic pockets. An ortho-methoxy group on the aniline has been shown to improve selectivity for CSNK2A over PIM3 kinase by enforcing a specific torsional angle that is favorable for binding to CSNK2A but not PIM3.[17]
-
Hydrogen-Bonding Groups: Amides, sulfonamides, or carboxylic acids can form additional hydrogen bonds with residues in the solvent-front, significantly boosting affinity. For instance, the addition of a 4'-carboxyphenyl group was found to be optimal for CSNK2A activity.[17]
-
Caption: Logic flow for aniline ring SAR exploration.
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of SAR data, robust and well-characterized experimental methods are essential.
General Synthesis via Nucleophilic Aromatic Substitution (SNAr)
The most direct route to pyrazin-2-yloxy aniline analogs involves the SNAr reaction between a halopyrazine and a substituted aminophenol. The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic attack.
Step-by-Step Protocol:
-
Reactant Preparation: To a solution of the desired substituted 4-aminophenol (1.0 eq) in a polar aprotic solvent (e.g., DMF or DMSO), add a strong base such as sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).
-
Deprotonation: Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation of the phenolic hydroxyl group, forming the more nucleophilic phenoxide.
-
SNAr Reaction: Add a solution of 2-chloropyrazine (1.1 eq) in the same solvent to the reaction mixture dropwise.
-
Reaction Progression: Allow the mixture to warm to room temperature and then heat to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature and quench carefully by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final pyrazin-2-yloxy aniline analog.
Biological Evaluation: In Vitro Kinase Inhibition Assay (Radiometric)
This protocol provides a definitive measure of inhibitory potency (IC₅₀) against a specific protein kinase. The use of radiolabeled ATP is a gold-standard method.[7]
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in a 96-well plate.
-
Reaction Mixture: In a separate plate, prepare the kinase reaction buffer containing the recombinant target kinase (e.g., CSNK2A) and its specific substrate peptide.
-
Assay Initiation: Transfer a small volume of the diluted compounds from the compound plate to the reaction plate. Allow a 10-minute pre-incubation at room temperature to permit compound binding to the kinase.
-
Phosphorylation Reaction: Initiate the phosphorylation reaction by adding the ATP mixture, which includes unlabeled ATP and a tracer amount of [γ-³³P]ATP.[7]
-
Incubation: Incubate the plate at 30 °C for a defined period (e.g., 60 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination: Stop the reaction by adding a solution of phosphoric acid.
-
Signal Detection: Transfer the reaction mixtures onto a phosphocellulose filter plate. The phosphorylated substrate peptide will bind to the filter, while the unreacted [γ-³³P]ATP will pass through. Wash the plate multiple times to remove unincorporated radioactivity.
-
Data Analysis: Measure the radioactivity retained on the filter using a scintillation counter. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Data Presentation: Comparative SAR Table
The following table summarizes representative SAR data for a hypothetical series of pyrazin-2-yloxy aniline analogs targeting CSNK2A, with PIM3 as a counter-screen for selectivity. This data is modeled on trends observed in published literature.[17]
| Compound ID | R¹ (Aniline Substitution) | CSNK2A IC₅₀ (nM) | PIM3 IC₅₀ (nM) | Selectivity (PIM3/CSNK2A) |
| 1 | 4-H | 150 | 300 | 2 |
| 2 | 4-F | 125 | 350 | 2.8 |
| 3 | 4-Cl | 80 | 400 | 5 |
| 4 | 4-OCH₃ | 95 | 1500 | 15.8 |
| 5 | 2-OCH₃ | 45 | 1800 | 40 |
| 6 | 4-COOH | 25 | 750 | 30 |
| 7 | 4-SO₂NH₂ | 30 | 900 | 30 |
Analysis of Trends:
-
Small halogen substitutions at the 4-position (para) provide a modest increase in potency (2, 3 vs. 1 ).
-
An electron-donating methoxy group at the 4-position improves selectivity (4 ), but moving it to the 2-position (ortho) significantly enhances both potency and selectivity (5 ). This highlights the importance of positional isomerism.
-
The introduction of hydrogen-bond-donating/accepting groups like a carboxylic acid or sulfonamide at the 4-position dramatically improves potency against the target kinase (6, 7 ).
Conclusion and Future Perspectives
The structure-activity relationship of pyrazin-2-yloxy aniline analogs is a well-defined yet fertile ground for drug discovery. The core scaffold provides a robust anchor for target engagement, while the aniline moiety offers a highly malleable platform for optimizing potency, selectivity, and pharmacokinetic properties. Key takeaways for researchers include the critical role of the ortho-substituent on the aniline ring for driving selectivity and the significant potency gains achievable by incorporating groups capable of forming additional hydrogen bonds. Future work in this area will likely focus on exploring novel aniline isosteres and developing analogs that target emerging resistance mutations in clinically relevant kinases.
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Sharma, R., et al. (2010). 2-(pyrazin-2-yloxy)acetohydrazide Analogs QSAR Study: An Insight Into the Structural Basis of Antimycobacterial Activity. Chemical Biology & Drug Design, 76(5), 441-450. [Link]
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). Molecules. [Link]
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Kolly, C., et al. (2022). Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. Bioorganic & Medicinal Chemistry, 74, 117046. [Link]
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Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives. (2022). Advanced Journal of Chemistry, Section A. [Link]
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Al-Blewi, F. F. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2385293. [Link]
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Al-Blewi, F. F. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds. [Link]
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Jampilek, J., et al. (2005). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 10(7), 814-833. [Link]
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Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). Signal Transduction and Targeted Therapy. [Link]
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An In-depth Technical Guide to the Discovery of Novel Kinase Inhibitors with a Pyrazine Core
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Appeal of Kinases and the Rise of the Pyrazine Scaffold
Protein kinases, orchestrators of a vast array of cellular signaling pathways, remain a premier class of drug targets.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, as well as inflammatory and autoimmune disorders.[1][3] The development of small molecule kinase inhibitors has consequently revolutionized modern medicine, and the search for novel, potent, and selective agents is a continuous endeavor.
Within the medicinal chemist's toolkit, heterocyclic scaffolds are indispensable. Among these, the pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, has emerged as a "privileged" core for kinase inhibitor design.[1][4] Its structural features offer a unique combination of properties that make it highly suitable for interacting with the ATP-binding pocket of kinases. Several FDA-approved drugs and numerous clinical candidates incorporate this versatile scaffold, demonstrating its therapeutic value.[1][3]
This guide, intended for drug discovery professionals, provides a comprehensive overview of the principles and practices involved in discovering novel kinase inhibitors centered on the pyrazine core. We will delve into the rationale behind its use, explore hit generation and lead optimization strategies, provide detailed experimental protocols, and examine case studies of successful pyrazine-based inhibitors.
Part 1: The Pyrazine Core - A Privileged Scaffold for Kinase Inhibition
The utility of the pyrazine core is rooted in its fundamental physicochemical properties. As an electron-deficient aromatic ring, it is chemically stable and serves as an excellent bioisostere for other aromatic systems like benzene or pyridine.[4] Crucially, the nitrogen atoms are key pharmacophoric features.
Key Advantages:
-
Hydrogen Bonding: One of the pyrazine nitrogen atoms frequently acts as a hydrogen bond acceptor, forming a critical interaction with the "hinge" region of the kinase ATP-binding site.[4][5] This interaction is a cornerstone of binding for many Type I and Type II kinase inhibitors.
-
Structural Rigidity and Planarity: The planar structure of the pyrazine ring provides a rigid anchor, helping to minimize the entropic penalty upon binding and allowing for predictable vector orientations for appended substituents.[4]
-
Tunable Properties: The pyrazine core can be readily functionalized at multiple positions, allowing for fine-tuning of potency, selectivity, and pharmacokinetic (ADME) properties through systematic structure-activity relationship (SAR) studies.[6][7]
-
Oral Bioavailability: Many pyrazine-based kinase inhibitors have demonstrated good oral bioavailability, a highly desirable property for chronic disease therapies.[1][3]
The core itself can be part of a larger fused system, leading to diverse chemical scaffolds such as imidazo[1,2-a]pyrazines,[3][8]triazolo[4,3-a]pyrazines, and pyrazolopyrazines, each offering unique structural and electronic properties.[2]
Visualizing the Interaction
The diagram below illustrates a conceptual model of how a substituted pyrazine core typically anchors within the ATP-binding pocket of a kinase.
Conceptual model of a pyrazine inhibitor in the ATP pocket.
Part 2: The Discovery Workflow: From Hit to Candidate
The discovery of a novel pyrazine-based kinase inhibitor follows a well-trodden, yet challenging, path. It is an iterative cycle of design, synthesis, and testing, guided by an ever-deepening understanding of the molecule's interaction with its target and its behavior in biological systems.
Workflow Overview
The iterative cycle of lead optimization.
Part 3: Core Experimental Protocols
Scientific integrity rests on robust and reproducible methodologies. Below are detailed protocols for key assays in the kinase inhibitor discovery cascade.
Protocol 1: In Vitro Kinase Inhibition Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common, robust, and high-throughput method for determining inhibitor potency (IC50). [9] Principle: The assay measures the phosphorylation of a substrate peptide by the target kinase. A terbium (Tb)-labeled antibody recognizes the phosphorylated peptide, bringing it into close proximity with a fluorescein label on the substrate. Excitation of the Tb donor results in energy transfer to the fluorescein acceptor, generating a FRET signal that is proportional to kinase activity. [9][10] Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a 1X kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). [11] * Compound Dilution: Create a serial dilution of the pyrazine inhibitor in 100% DMSO. A typical 10-point, 3-fold dilution series might start at a 1 mM stock. Then, dilute these DMSO stocks into the Assay Buffer.
-
Kinase & Substrate Mix: Prepare a solution containing the target kinase and the fluorescein-labeled substrate peptide at 2X the final desired concentration in Assay Buffer.
-
ATP Solution: Prepare ATP at 2X the final desired concentration (often at the Km value for the specific kinase) in Assay Buffer. [12] * Stop/Detection Solution: Prepare a solution of EDTA (to stop the kinase reaction) and the Tb-labeled phospho-specific antibody in TR-FRET dilution buffer. [11]
-
-
Assay Execution (384-well plate format):
-
To each well, add 5 µL of the diluted compound solution. Include "vehicle control" wells (with DMSO only) for 0% inhibition and "no enzyme" or "no ATP" wells for 100% inhibition (background).
-
Initiate the reaction by adding 5 µL of the Kinase/Substrate mix to all wells.
-
Add 5 µL of the ATP solution to start the enzymatic reaction. [13] * Seal the plate and incubate at room temperature (e.g., 60-90 minutes). The exact time depends on the kinase's activity rate. [13] * Stop the reaction by adding 10 µL of the Stop/Detection Solution to each well. [13] * Incubate for 60 minutes at room temperature to allow for antibody binding. [13]
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., for the acceptor and donor).
-
Calculate the TR-FRET ratio (Acceptor Signal / Donor Signal).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value. [11]
-
Protocol 2: In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay provides an early indication of a compound's metabolic clearance. [14]Rapidly metabolized compounds will likely have poor bioavailability and short half-lives in vivo.
Principle: The compound is incubated with liver microsomes, which contain cytochrome P450 (CYP) enzymes responsible for a significant portion of drug metabolism. [15]The rate of disappearance of the parent compound is monitored over time.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Test Compound: Prepare a stock solution of the pyrazine inhibitor in a suitable organic solvent (e.g., acetonitrile or DMSO). The final organic solvent concentration in the incubation should be low (<1%).
-
Liver Microsomes: Thaw pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.
-
NADPH Regenerating System (NRS): Prepare a solution containing co-factors necessary for CYP enzyme activity (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). This is a self-validating system; without it, the enzymes are inactive.
-
-
Assay Execution:
-
Pre-warm a 96-well plate containing the diluted test compound (at a final concentration of e.g., 1 µM) and the microsomal suspension at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NRS solution.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding an ice-cold "stop solution" (typically acetonitrile containing an internal standard for LC-MS/MS analysis).
-
Include positive control compounds with known high and low clearance (e.g., verapamil and warfarin) to validate the assay run.
-
-
Sample Analysis and Data Interpretation:
-
Centrifuge the plates to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining concentration of the test compound at each time point using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the line gives the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693 / k).
-
Part 4: Case Studies & Structure-Activity Relationships (SAR)
The literature is rich with examples of pyrazine-based kinase inhibitors. Analyzing their SAR provides invaluable insights for new discovery programs.
Case Study: Gilteritinib (FLT3/AXL Inhibitor)
Gilteritinib is an FDA-approved drug for acute myeloid leukemia (AML) with FLT3 mutations. [3]It is a potent inhibitor of both FLT3 and AXL kinases. [3]
-
Core Scaffold: Aminopyrazine.
-
Key Interactions: The aminopyrazine core likely forms hydrogen bonds with the hinge region of FLT3. The molecule adopts a "DFG-out" binding mode, an inactive conformation of the kinase, which can contribute to selectivity. [3]* SAR Insights: The various substituents on the pyrazine core are optimized to occupy adjacent hydrophobic pockets and interact with specific residues, enhancing both potency and selectivity.
SAR Table Example: Hypothetical Pyrazine-based Aurora Kinase Inhibitors
Systematic modification of substituents around the pyrazine core is essential for optimizing potency. The following table illustrates a typical SAR study.
| Compound ID | R1 Group | R2 Group | Aurora A IC50 (nM) | HCT116 Cell IC50 (µM) |
| HZ-01 | Phenyl | Morpholine | 150 | 2.5 |
| HZ-02 | 3-Cl-Phenyl | Morpholine | 75 | 1.2 |
| HZ-03 | 3-F-Phenyl | Morpholine | 82 | 1.5 |
| HZ-04 | 3-Me-Phenyl | Morpholine | 250 | 4.8 |
| HZ-05 | Phenyl | 4-Me-Piperazine | 25 | 0.4 |
| HZ-06 | 3-Cl-Phenyl | 4-Me-Piperazine | 8 | 0.1 |
Expert Analysis of SAR Table:
-
Causality: Comparing HZ-01 to HZ-02 and HZ-03 , the addition of a small electron-withdrawing group (Cl, F) at the meta-position of the R1 phenyl ring improves enzymatic potency, suggesting a favorable interaction or electronic effect in that pocket. The larger methyl group in HZ-04 is detrimental, indicating a potential steric clash.
-
Self-Validation: The trend in enzymatic potency (Aurora A IC50) is mirrored in the cellular potency (HCT116 cell IC50), confirming that improved target engagement translates to a stronger effect in a biological system.
-
Key Insight: The most significant leap in potency comes from switching the R2 group from morpholine to 4-methyl-piperazine (HZ-01 vs. HZ-05 ). This suggests the R2 pocket has a strong preference for the basic nitrogen and specific shape of the piperazine group. The combination of the optimal R1 (3-Cl-Phenyl) and R2 (4-Me-Piperazine) in HZ-06 leads to the most potent compound, demonstrating the additive nature of successful SAR optimization.
Conclusion and Future Perspectives
The pyrazine core continues to be a highly fruitful scaffold in the discovery of novel kinase inhibitors. Its inherent properties make it an ideal starting point for generating potent, selective, and orally bioavailable drugs. [1][3]The success of approved drugs like Gilteritinib validates this approach and provides a strong foundation for future research.
Future efforts will likely focus on developing pyrazine-based inhibitors with even greater selectivity, targeting specific kinase mutants that drive drug resistance, and exploring novel fused pyrazine heterocyclic systems to access new chemical space. The systematic and iterative application of the principles and protocols outlined in this guide will be essential for translating these promising chemical scaffolds into the next generation of targeted therapies.
References
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- Al-Ostoot, F. H., Al-Mokhadar, M., Al-Qawasmeh, R. A., & El-Elimat, T. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and review (2019–2023). Future Medicinal Chemistry.
- Kim, J. S., et al. (2008). Structure-activity Relationships of Pyrazine-Based CK2 Inhibitors: Synthesis and Evaluation of 2,6-disubstituted Pyrazines and 4,6-disubstituted Pyrimidines. Archiv der Pharmazie.
- BenchChem. (2025). A Comparative Guide to the Structure-Activity Relationship of Imidazo[4,5-b]pyrazine Derivatives as Kinase Inhibitors. BenchChem.
- PharmaBlock. (n.d.). Pyrazines in Drug Discovery. PharmaBlock.
- Al-Ostoot, F. H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). Future Medicinal Chemistry.
- Dwyer, M. P., et al. (2010). Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. ACS Medicinal Chemistry Letters.
- Al-Ostoot, F. H., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Molecules.
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Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation oft[3][8]riazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry. Available from:
- Al-Ostoot, F. H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Figshare.
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Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation oft[3][8]riazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. National Institutes of Health. Available from:
- Khan, I., et al. (2024). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. Current Medicinal Chemistry.
- Request PDF. (2025). Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. ResearchGate.
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- Revvity. (2024). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube.
- Popa, A., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences.
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- Thermo Fisher Scientific. (n.d.). Optimization of a LanthaScreen Kinase assay for cRAF. Thermo Fisher Scientific.
- BMG Labtech. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. BMG Labtech.
- Molecular Devices. (n.d.). FP & TR-FRET Kinase Assays with Automated Liquid Handling. Molecular Devices.
- Bouloc, N., et al. (2010). Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Bioorganic & Medicinal Chemistry Letters.
- Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal.
- Gingipalli, L., et al. (2018). Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. Bioorganic & Medicinal Chemistry Letters.
- BenchChem. (2025). The Pivotal Role of Pyrazine Scaffolds in Modern Drug Discovery: An In-depth Technical Guide. BenchChem.
- Bellin Biosciences. (2016). InhibiScreen Kinase Inhibitor Assay Technical Video. YouTube.
- National Center for Biotechnology Information. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual.
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Methodological & Application
Synthesis of 3-(Pyrazin-2-yloxy)aniline: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 3-(Pyrazin-2-yloxy)aniline, a valuable building block in medicinal chemistry and materials science. The protocol details a robust and efficient method centered around a nucleophilic aromatic substitution (SNAr) reaction between 2-chloropyrazine and 3-aminophenol. This guide is designed to be a self-validating system, offering in-depth explanations for experimental choices, detailed procedural steps, safety protocols, and methods for purification and characterization of the final product.
Introduction
The fusion of aromatic and heteroaromatic ring systems is a cornerstone of modern drug discovery and materials science. The title compound, this compound, incorporates an electron-deficient pyrazine ring linked to an aniline moiety via an ether linkage. This structural motif is of significant interest as the pyrazine core is a key pharmacophore in numerous therapeutic agents, while the aniline group provides a versatile handle for further chemical elaboration. This protocol outlines a reliable synthetic route that is accessible in a standard laboratory setting.
Reaction Scheme
The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyrazine ring makes it susceptible to attack by nucleophiles. In this case, the phenoxide, generated in situ from 3-aminophenol using a strong base, acts as the nucleophile, displacing the chloride from 2-chloropyrazine.
Application Note: High-Purity Isolation of 3-(Pyrazin-2-yloxy)aniline for Pharmaceutical Research
Introduction
3-(Pyrazin-2-yloxy)aniline is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. Its structural motif, combining a pyrazine ring with an aniline moiety through an ether linkage, makes it a valuable building block for the synthesis of novel therapeutic agents.[1][2] The purity of this intermediate is paramount, as even trace impurities can lead to undesirable side reactions, impact the pharmacological profile of the final active pharmaceutical ingredient (API), and introduce potential toxicities. This application note provides a comprehensive guide to the analytical methods for assessing the purity of this compound and detailed protocols for its purification.
Physicochemical Properties and Their Impact on Purification Strategy
A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective purification strategies. While extensive experimental data for this specific molecule is not widely published, we can infer its properties from its constituent parts: the pyrazine ring, the aniline ring, and the ether linkage.
| Property | Estimated Value / Characteristic | Rationale and Impact on Purification |
| Molecular Formula | C₁₀H₉N₃O | Confirmed from multiple sources.[3][4][5] |
| Molecular Weight | 187.2 g/mol | Confirmed from multiple sources.[3][4][5] |
| Polarity | Moderately Polar | The molecule possesses both polar (amine, pyrazine nitrogens, ether oxygen) and non-polar (aromatic rings) regions. This moderate polarity suggests suitability for normal-phase and reversed-phase chromatography. |
| pKa | pKa1 ≈ 0.6 (Pyrazine N), pKa2 ≈ 4.6 (Aniline -NH₃⁺) | The pyrazine ring is weakly basic (pKa of pyrazine is 0.6).[6][7] The aniline moiety is also a weak base (pKa of aniline is 4.6).[8] This allows for purification strategies involving pH-controlled liquid-liquid extraction to separate it from acidic or more basic impurities. |
| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate). Sparingly soluble in non-polar solvents (e.g., hexane) and water. | Solvent selection is critical for both chromatography and crystallization. A solvent system where the compound is soluble at elevated temperatures but sparingly soluble at room temperature is ideal for crystallization.[9] |
| Hydrogen Bonding | The aniline group can act as a hydrogen bond donor, while the pyrazine nitrogens and ether oxygen can act as hydrogen bond acceptors. | These interactions influence solubility and are important for crystal lattice formation during crystallization.[9] |
Analytical Methods for Purity Assessment
Accurate and reliable analytical methods are essential to determine the purity of this compound before and after purification.
Thin-Layer Chromatography (TLC)
TLC is a rapid and cost-effective technique for monitoring reaction progress, identifying the number of components in a mixture, and determining an appropriate solvent system for column chromatography.[10][11]
Protocol for TLC Analysis:
-
Plate Preparation: Use silica gel 60 F₂₅₄ plates.
-
Sample Preparation: Dissolve a small amount of the crude and purified this compound in a suitable solvent (e.g., ethyl acetate or a mixture of dichloromethane and methanol).
-
Spotting: Apply a small spot of each sample solution to the baseline of the TLC plate.
-
Development: Place the plate in a sealed TLC chamber containing a pre-saturated mobile phase. A good starting mobile phase is a mixture of hexane and ethyl acetate (e.g., 70:30 v/v). The polarity can be adjusted based on the observed separation.[12][13]
-
Visualization: After the solvent front has reached the top of the plate, remove the plate and dry it. Visualize the spots under UV light (254 nm). The pyrazine and aniline rings are chromophoric and should be UV-active.
-
Rf Calculation: Calculate the retention factor (Rf) for each spot. The Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. A pure compound should ideally show a single spot.
Caption: Workflow for TLC analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and quantitative technique for determining the purity of a compound and quantifying impurities.[14][15] A reversed-phase method is generally suitable for a molecule of this polarity.
Protocol for HPLC Analysis:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid to improve peak shape).
-
Gradient Program:
-
0-5 min: 10% Acetonitrile
-
5-25 min: 10% to 90% Acetonitrile
-
25-30 min: 90% Acetonitrile
-
30-35 min: 90% to 10% Acetonitrile
-
35-40 min: 10% Acetonitrile
-
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a solution of the sample in the mobile phase (e.g., 1 mg/mL).
Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purification Methods
Based on the inferred physicochemical properties, several methods can be employed for the purification of this compound.
Liquid-Liquid Extraction
This technique is useful for a preliminary cleanup of the crude product, especially to remove acidic or basic impurities.[16]
Protocol for Acid-Base Extraction:
-
Dissolve the crude product in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl) to remove any basic impurities.
-
Wash the organic layer with a dilute aqueous base solution (e.g., 1 M NaHCO₃) to remove any acidic impurities.
-
Wash the organic layer with brine to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Crystallization
Crystallization is a powerful technique for obtaining highly pure solid compounds.[9] The key is to find a suitable solvent or solvent system.
Protocol for Recrystallization:
-
Solvent Screening: Test the solubility of the crude product in various solvents of different polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with anti-solvents like hexane or water) to find a solvent that dissolves the compound when hot but has low solubility when cold.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. To maximize crystal formation, further cool the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum.
Caption: Step-by-step workflow for the purification of this compound by crystallization.
Conclusion
The successful synthesis of high-purity this compound is crucial for its application in pharmaceutical research. The analytical and purification methods outlined in this application note provide a robust framework for researchers to assess and enhance the purity of this important building block. The choice of method will depend on the nature and quantity of impurities present in the crude material. A combination of these techniques will likely yield the best results.
References
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PubChem. 3-(pyridin-2-yloxy)aniline. [Link]
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PubChem. 3-(Pyridin-2-yloxy)aniline Chemical and Physical Properties. [Link]
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-
Ministry of the Environment, Government of Japan. Analytical Methods. [Link]
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- Parsons, S., et al. (2006). N-(Pyrazin-2-yl)aniline. Acta Crystallographica Section E: Structure Reports Online, 62(Pt 12), o5603–o5604.
- Mortzfeld, F., et al. (2020). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. Biotechnology Journal, 15(10), e2000064.
- Bouchet, A., et al. (2022). Structure-odor relationship in pyrazines and derivatives: A physicochemical study using 3D-QSPR, HQSPR, Monte Carlo, molecular docking, ADME-Tox and molecular dynamics. Arabian Journal of Chemistry, 15(1), 103523.
- Leito, I., et al. (2017). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). European Journal of Organic Chemistry, 2017(30), 4475–4489.
- Eller, F. J., & Taylor, S. L. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Agricultural and Food Chemistry, 67(43), 12050–12056.
- Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
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Application Notes & Protocols: High-Throughput Screening Assays for 3-(Pyrazin-2-yloxy)aniline
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust high-throughput screening (HTS) campaigns for the characterization of 3-(Pyrazin-2-yloxy)aniline and its analogs. The pyrazine and aniline moieties are prevalent in pharmacologically active compounds, often targeting key enzyme families. Structural analysis suggests that this compound may exhibit inhibitory activity against protein kinases or histone deacetylases (HDACs), both of which are critical target classes in drug discovery, particularly in oncology.[1][2][3] This guide details validated, HTS-compatible protocols for primary screening, hit confirmation, and secondary mechanistic assays, emphasizing scientific rationale and data integrity.
Introduction: The Case for Screening this compound
This compound is a heterocyclic organic compound featuring a pyrazine ring linked to an aniline group via an ether bond.[4][5] Such scaffolds are recognized as "privileged structures" in medicinal chemistry due to their ability to bind to multiple biological targets. Pyrazine derivatives, in particular, have been identified as potent inhibitors of crucial cellular enzymes, including protein kinases and histone deacetylases (HDACs).[1][3]
Given the therapeutic importance of these enzyme families, a systematic screening approach is essential to elucidate the biological activity of novel compounds like this compound. High-throughput screening (HTS) offers the necessary scale and efficiency to interrogate large compound libraries and identify promising lead candidates.[6] This document outlines a strategic HTS cascade, beginning with broad primary assays for kinase and HDAC inhibition, followed by orthogonal validation and cell-based assays to confirm on-target activity in a physiological context.
The HTS Cascade: A Strategy for Target Identification and Validation
A successful HTS campaign is not a single experiment but a multi-step process designed to minimize false positives and negatives while progressively building confidence in the identified hits.[7] Our proposed workflow follows a logical funnel, moving from high-throughput primary screens to lower-throughput, more complex secondary and cellular assays.
Figure 1: A strategic HTS cascade for hit identification and validation.
Primary Screening Assay: Protein Kinase Inhibition
Protein kinases are a cornerstone of drug discovery, and screening for their inhibitors is a high-priority activity.[6] A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a robust, homogeneous format ideal for HTS, as it minimizes background fluorescence and is highly sensitive.[8]
Principle: TR-FRET Kinase Activity Assay
This assay measures the phosphorylation of a specific substrate peptide by a target kinase. A long-lifetime lanthanide (e.g., Europium) chelate-labeled antibody (donor) binds to a phosphorylated substrate, bringing it into proximity with an acceptor fluorophore (e.g., ULight™ or APC) on the substrate peptide. Upon excitation of the donor, energy is transferred to the acceptor only when they are bound, resulting in a specific FRET signal. Inhibitors of the kinase prevent substrate phosphorylation, leading to a decrease in the TR-FRET signal.
Figure 2: Principle of the TR-FRET kinase inhibition assay.
Detailed Protocol: TR-FRET Kinase Assay
This protocol is designed for a 384-well plate format. All additions should be performed with automated liquid handlers for consistency.
Reagents & Materials:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Kinase: Target kinase of interest (e.g., CSNK2A, PIM1).
-
Substrate: ULight™-labeled peptide substrate.
-
ATP: Adenosine triphosphate.
-
Test Compound: this compound in 100% DMSO.
-
Detection Mix: LanthaScreen® Eu-labeled antibody specific for the phosphorylated substrate in TR-FRET dilution buffer.
-
Plates: Low-volume 384-well white plates (e.g., Corning 3824).
-
Plate Reader: TR-FRET capable reader (e.g., EnVision®, PHERAstar®).
Procedure:
-
Compound Dispensing: Using an acoustic dispenser, transfer 20 nL of test compound from the source plate to the assay plate. For controls, dispense DMSO only.
-
Enzyme/Substrate Addition: Add 5 µL of a 2X kinase/substrate mix in assay buffer. The final concentration of kinase and substrate should be optimized based on prior titration experiments (typically in the low nM range).
-
Initiate Reaction: Add 5 µL of a 2X ATP solution in assay buffer. The final ATP concentration should be at or near the Km for the kinase to ensure sensitivity to ATP-competitive inhibitors.[9]
-
Incubation: Incubate the plate at room temperature for 60-90 minutes. Cover the plate to prevent evaporation.
-
Stop & Detect: Add 10 µL of 2X Eu-antibody detection mix. This addition stops the enzymatic reaction (due to EDTA in the buffer) and initiates the detection process.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Read Plate: Measure the TR-FRET signal on a compatible plate reader (Excitation: 340 nm, Emission: 615 nm for donor and 665 nm for acceptor).
Data Analysis & Validation
-
Calculate TR-FRET Ratio:
-
Ratio = (Emission at 665 nm / Emission at 615 nm) * 10,000
-
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (Ratio_sample - Ratio_neg_ctrl) / (Ratio_pos_ctrl - Ratio_neg_ctrl))
-
Positive Control (0% inhibition): DMSO only.
-
Negative Control (100% inhibition): A known potent inhibitor of the kinase.
-
-
Assay Quality Control (Z'-factor):
-
The Z'-factor is a measure of assay robustness. An excellent assay has a Z' > 0.5.[10]
-
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
| Parameter | Description | Acceptance Criteria |
| Z'-factor | Statistical measure of assay quality. | > 0.5 |
| S/B Ratio | Signal-to-background ratio. | > 5 |
| CV (%) | Coefficient of variation for controls. | < 15% |
Table 1: Acceptance criteria for HTS assay validation.
Primary Screening Assay: HDAC Inhibition
HDACs are another important class of enzymes in cancer biology.[1] A common HTS format uses a fluorogenic substrate that becomes susceptible to cleavage after deacetylation by an HDAC.
Principle: Fluorogenic HDAC Assay
This is a two-step assay. First, the HDAC enzyme removes the acetyl group from a substrate containing an acetylated lysine. In the second step, a developer enzyme cleaves the deacetylated substrate, releasing a highly fluorescent molecule (e.g., AMC or coumarin). HDAC inhibitors prevent the initial deacetylation, thus blocking the release of the fluorophore.
Detailed Protocol: Fluorogenic HDAC Assay
Reagents & Materials:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂.
-
HDAC Enzyme: Recombinant human HDAC (e.g., HDAC1, HDAC2).
-
Substrate: Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Developer: Trypsin or other suitable protease.
-
Stop Solution/Developer Mix: Developer enzyme in assay buffer containing a potent HDAC inhibitor (e.g., Trichostatin A) to stop the reaction.
-
Test Compound: this compound in 100% DMSO.
-
Plates: 384-well black, solid-bottom plates.
-
Plate Reader: Standard fluorescence plate reader.
Procedure:
-
Compound Dispensing: Transfer 20 nL of test compound or DMSO controls to the assay plate.
-
Enzyme Addition: Add 10 µL of 2X HDAC enzyme solution in assay buffer. Incubate for 10 minutes at room temperature to allow compound-enzyme interaction.
-
Initiate Reaction: Add 10 µL of 2X substrate solution in assay buffer.
-
Incubation: Incubate at 37°C for 60 minutes.
-
Develop Signal: Add 10 µL of Stop Solution/Developer Mix.
-
Final Incubation: Incubate at 37°C for 15-30 minutes to allow for the development of the fluorescent signal.
-
Read Plate: Measure fluorescence intensity (e.g., Excitation: 355 nm, Emission: 460 nm).
Hit Confirmation and Secondary Assays
Hits identified in primary screens must be rigorously validated. This involves confirming their activity, determining their potency (IC₅₀), and ruling out assay artifacts.[11]
IC₅₀ Determination
Compounds showing significant inhibition (>50% at a single concentration) in the primary screen should be re-tested in a 10-point dose-response format to determine their half-maximal inhibitory concentration (IC₅₀). This is performed using the same assay protocol as the primary screen.
Orthogonal Assays
An orthogonal assay uses a different detection technology to confirm the activity of a hit, ensuring the observed effect is not an artifact of the primary assay format.[12]
-
For Kinase Hits: An AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) is an excellent orthogonal choice.[13][14] It relies on the proximity of donor and acceptor beads, similar to TR-FRET, but uses a chemiluminescent signal cascade, making it technologically distinct.[15][16] The principle involves a biotinylated substrate binding to a streptavidin-coated donor bead and a phospho-specific antibody binding to a protein A-conjugated acceptor bead.
-
For Protein-Ligand Interaction: A Fluorescence Polarization (FP) assay can be used to directly measure the binding of the compound to the target protein.[17][18] This requires a fluorescently labeled tracer that competes with the test compound for binding to the target. A change in the polarization of light indicates displacement of the tracer by the inhibitor.[19][20]
Cell-Based Assays
Confirming activity in a cellular context is a critical step. Cell-based assays provide information on cell permeability, off-target effects, and on-target engagement in a more physiologically relevant environment.[21]
-
Target Engagement Assay: A NanoBRET™ assay can measure compound binding to the target protein in live cells. The target protein is expressed as a fusion with NanoLuc® luciferase, and a fluorescent tracer that binds the target is added. Compound binding displaces the tracer, disrupting the Bioluminescence Resonance Energy Transfer (BRET) signal.
-
Reporter Gene Assay: For targets that regulate gene expression (like many kinase signaling pathways or HDACs), a reporter assay is highly effective.[22][23] A cell line is engineered with a reporter gene (e.g., Luciferase or β-lactamase) under the control of a promoter that is regulated by the target of interest.[24][25] Inhibition of the target leads to a measurable change in reporter gene expression.
Example Cellular Reporter Assay Protocol:
-
Seed engineered reporter cells in 384-well white, clear-bottom plates and incubate for 24 hours.
-
Treat cells with a dose-response curve of this compound for 18-24 hours.
-
Remove media and lyse the cells.
-
Add the appropriate luciferase substrate (e.g., ONE-Glo™).
-
Measure luminescence on a plate reader.
-
In a parallel plate, perform a cell viability assay (e.g., CellTiter-Glo®) to control for cytotoxicity.
| Compound ID | Primary Screen (% Inh @ 10µM) | IC₅₀ (µM) | Orthogonal Assay IC₅₀ (µM) | Cellular Assay EC₅₀ (µM) |
| This compound | 85.4 | 0.25 | 0.31 | 1.2 |
| Analog 1.2 | 91.2 | 0.11 | 0.15 | 0.8 |
| Analog 1.3 | 45.1 | > 20 | > 20 | > 20 |
| Negative Control | 2.3 | > 50 | > 50 | > 50 |
Table 2: Example hit validation data summary for a hypothetical kinase target.
Conclusion
The protocols and strategies outlined in this document provide a robust framework for the high-throughput screening of this compound. By employing a tiered approach that incorporates sensitive biochemical primary assays, orthogonal confirmation, and relevant cell-based validation, researchers can efficiently identify and characterize the biological activity of this compound. This systematic process is crucial for minimizing the pursuit of artifacts and for rapidly advancing promising chemical matter into the drug discovery pipeline.
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Eglen, R. M., et al. (2008). The use of AlphaScreen technology in HTS. Current Chemical Genomics, 1, 2-10. [Link]
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Thomas, D. D., et al. (2023). HTS driven by fluorescence lifetime detection of FRET identifies activators and inhibitors of cardiac myosin. SLAS Discovery, 28(5), 223-232. [Link]
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Cell-Based Assay Protocols for the Comprehensive Evaluation of 3-(Pyrazin-2-yloxy)aniline
Introduction: Unveiling the Therapeutic Potential of 3-(Pyrazin-2-yloxy)aniline
The pyrazine moiety is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents with a wide array of biological activities, including anticancer and antimicrobial properties.[1][2][3] The novel compound, this compound, belongs to this promising class of molecules. Its structural similarity to known kinase inhibitors, such as the c-Met inhibitor Tivantinib (ARQ 197), suggests a potential role in targeting aberrant cellular signaling pathways implicated in cancer.[4][5][6][7]
However, the journey from a promising chemical structure to a validated therapeutic candidate is paved with rigorous biological evaluation. Cell-based assays are the crucible in which the preliminary efficacy and mechanism of action of a compound are forged. They provide a physiologically relevant context to understand how a compound interacts with cellular machinery, influencing its fate: from proliferation and survival to apoptosis and cell cycle arrest.[8]
This comprehensive guide provides a suite of detailed, field-proven cell-based assay protocols designed to thoroughly characterize the biological effects of this compound. We will progress logically from foundational cytotoxicity assessments to more nuanced investigations of its potential mechanisms of action, including apoptosis induction, cell cycle perturbation, and specific kinase inhibition. For researchers, scientists, and drug development professionals, these protocols offer a robust framework for the preclinical evaluation of this and other novel pyrazine derivatives.
Section 1: Foundational Analysis - Assessing General Cytotoxicity and Cell Viability
The initial step in evaluating any potential therapeutic agent is to determine its effect on cell viability and proliferation. This provides a baseline understanding of the compound's potency and therapeutic window. The MTT assay is a widely adopted, robust, and reliable colorimetric method for this purpose.[9]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is predicated on the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[10] The amount of formazan produced is directly proportional to the number of viable cells. By solubilizing the formazan crystals and measuring the absorbance of the solution, we can quantify the effect of this compound on cell viability.
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Detailed Protocol: MTT Cell Viability Assay
Materials:
-
This compound (stock solution in DMSO)
-
Selected cancer cell line(s) (e.g., HT-29 colon cancer, A549 lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.[11]
-
Incubate for 2-4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.[11]
-
Gently pipette up and down to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Incubate for an additional 15 minutes at room temperature to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis and Interpretation: The absorbance values are background-subtracted and then normalized to the vehicle control to determine the percentage of cell viability. An IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be calculated using non-linear regression analysis.
| Parameter | Recommendation | Rationale |
| Cell Seeding Density | 5,000-10,000 cells/well | Ensures cells are in the logarithmic growth phase during the assay. |
| Compound Concentration Range | Logarithmic dilutions (e.g., 0.01 µM to 100 µM) | To determine a full dose-response curve and accurately calculate the IC50. |
| Incubation Time | 24, 48, and 72 hours | To assess both short-term and long-term effects on cell viability. |
| Vehicle Control | DMSO concentration matched to the highest compound concentration | To account for any potential toxicity of the solvent. |
Section 2: Delving Deeper - Mechanism of Cell Death
Once the cytotoxic potential of this compound is established, the next critical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents exert their effects. A hallmark of apoptosis is the activation of caspases, a family of cysteine proteases.
Principle of the Caspase-Glo® 3/7 Assay
The Caspase-Glo® 3/7 assay is a sensitive, luminescence-based method for detecting the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.[12][13] The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by activated caspase-3 and -7.[12] This cleavage releases aminoluciferin, which is then utilized by luciferase to generate a stable, "glow-type" luminescent signal that is proportional to the amount of active caspase-3/7.
Experimental Workflow: Caspase-Glo® 3/7 Assay
Caption: Workflow for detecting apoptosis via caspase-3/7 activity.
Detailed Protocol: Caspase-Glo® 3/7 Assay
Materials:
-
This compound
-
Selected cell line(s)
-
Complete cell culture medium
-
Caspase-Glo® 3/7 Assay System (Promega)
-
White-walled, clear-bottom 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate at the same density as for the MTT assay.
-
After 24 hours, treat the cells with this compound at concentrations around its IC50 value, as determined by the MTT assay. Include a positive control (e.g., staurosporine) and a vehicle control.
-
Incubate for a time course (e.g., 6, 12, 24 hours) to capture the peak of caspase activity.
-
-
Assay Reagent Preparation and Addition:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Allow the plate and the reagent to equilibrate to room temperature.
-
Add 100 µL of the reagent to each well.
-
-
Incubation and Data Acquisition:
-
Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 30 minutes to 3 hours, protected from light.[13]
-
Measure the luminescence using a luminometer.
-
Data Analysis and Interpretation: An increase in the luminescent signal in treated cells compared to the vehicle control indicates the induction of apoptosis through the activation of caspases-3 and -7. The results can be expressed as fold-change over the control.
Section 3: Investigating Effects on Cell Cycle Progression
Some anticancer compounds, particularly those affecting the cytoskeleton like Tivantinib, can induce cell cycle arrest.[14][15] Flow cytometry with a DNA-staining dye such as propidium iodide (PI) is the gold standard for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[16]
Principle of Cell Cycle Analysis by Flow Cytometry
Propidium iodide is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA. By analyzing a population of stained cells with a flow cytometer, we can generate a histogram that quantifies the percentage of cells in each phase of the cell cycle.
Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for analyzing cell cycle distribution by flow cytometry.
Detailed Protocol: Propidium Iodide Staining for Cell Cycle Analysis
Materials:
-
This compound
-
Selected cell line(s)
-
6-well plates
-
Cold 70% ethanol
-
Propidium Iodide (PI)/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at relevant concentrations (e.g., IC50 and 2x IC50) for 24 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells and wash with PBS.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (can be stored for several days).[17]
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
Data Analysis and Interpretation: An accumulation of cells in a specific phase of the cell cycle (e.g., an increase in the G2/M population) in treated samples compared to the control would suggest that this compound interferes with cell cycle progression at that checkpoint.
| Parameter | Recommendation | Rationale |
| Cell Fixation | Cold 70% ethanol | Permeabilizes the cell membrane for PI entry and preserves cell integrity. |
| RNase Treatment | Included in the staining buffer | Ensures that only DNA is stained by degrading any double-stranded RNA. |
| Positive Control | Nocodazole or Paclitaxel | Known inducers of G2/M arrest. |
Section 4: Target Deconvolution - Investigating c-Met Kinase Inhibition
Given the structural similarities to Tivantinib, a primary hypothesis is that this compound may inhibit the c-Met receptor tyrosine kinase.[4][5] A cell-based assay to measure the phosphorylation status of c-Met is a direct way to test this hypothesis.
Principle of a Cell-Based c-Met Phosphorylation Assay
The activation of the c-Met receptor by its ligand, Hepatocyte Growth Factor (HGF), leads to the autophosphorylation of specific tyrosine residues in its intracellular kinase domain.[18] This phosphorylation event initiates downstream signaling cascades. A c-Met inhibitor would block this HGF-induced phosphorylation. This can be quantified using methods like ELISA or AlphaScreen® that employ antibodies specific to the phosphorylated form of c-Met.[18]
Experimental Workflow: c-Met Phosphorylation Assay
Caption: Workflow for measuring HGF-induced c-Met phosphorylation.
Detailed Protocol: Cell-Based c-Met Phosphorylation ELISA
Materials:
-
This compound
-
A cell line with high c-Met expression (e.g., MKN-45, U-87 MG)
-
Recombinant Human HGF
-
Cell-Based c-Met Phosphorylation ELISA Kit (e.g., R&D Systems, Abcam)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Serum Starvation:
-
Seed cells in a 96-well plate and grow to 80-90% confluency.
-
Serum starve the cells for 16-24 hours to reduce basal c-Met phosphorylation.
-
-
Inhibitor Pre-treatment and HGF Stimulation:
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with HGF (e.g., 50 ng/mL) for 10-15 minutes. Include unstimulated and HGF-stimulated vehicle controls.
-
-
Cell Lysis and ELISA:
-
Immediately lyse the cells according to the ELISA kit manufacturer's protocol.
-
Perform the ELISA to detect the levels of phosphorylated c-Met and total c-Met in the cell lysates.
-
-
Data Acquisition:
-
Read the absorbance on a microplate reader at the appropriate wavelength.
-
Data Analysis and Interpretation: The signal for phosphorylated c-Met is normalized to the signal for total c-Met for each condition. A dose-dependent decrease in HGF-induced c-Met phosphorylation in the presence of this compound would strongly suggest that it acts as a c-Met inhibitor.
Conclusion and Future Directions
This guide provides a foundational yet comprehensive framework for the initial cell-based characterization of this compound. By systematically assessing its impact on cell viability, apoptosis, cell cycle progression, and a specific molecular target like c-Met, researchers can build a robust biological profile of this novel compound.
Positive results from these assays would warrant further investigation, including:
-
Kinome Profiling: To assess the selectivity of this compound against a broader panel of kinases.
-
Tubulin Polymerization Assays: To investigate potential off-target effects on the cytoskeleton, as observed with Tivantinib.[14][15]
-
In Vivo Xenograft Studies: To evaluate the compound's efficacy in a preclinical animal model.
By following these detailed protocols and interpreting the data within a logical, scientifically-grounded framework, the therapeutic potential of this compound can be effectively and efficiently elucidated.
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Selective Inhibitor of the c-Met Receptor Tyrosine Kinase in Advanced Hepatocellular Carcinoma: No Beneficial Effect With the Use of Tivantinib?. (2021). PubMed Central. Retrieved from [Link]
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Using 3-(Pyrazin-2-yloxy)aniline in kinase inhibition assays
An Application Guide for Kinase Inhibition Assays Using 3-(Pyrazin-2-yloxy)aniline
Authored by: Senior Application Scientist, Kinase Biology
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound, a representative pyrazine-based small molecule, in biochemical kinase inhibition assays. We delve into the theoretical underpinnings of its mechanism of action, offer detailed application notes for robust assay design, and present a step-by-step protocol for determining inhibitory potency using a luminescence-based assay format. The principles and methodologies described herein are designed to ensure data integrity, reproducibility, and a thorough understanding of inhibitor characterization.
Introduction: The Role of Pyrazine Scaffolds in Kinase Inhibition
Protein kinases are a critical class of enzymes that regulate the majority of cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important target classes for modern drug discovery.[1][2] The development of small-molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond.
The pyrazine ring is a privileged heterocyclic scaffold in medicinal chemistry, frequently incorporated into potent and selective kinase inhibitors.[3][4][5] Its nitrogen atoms act as hydrogen bond acceptors, enabling strong interactions within the highly conserved ATP-binding pocket of kinases.[5] Several FDA-approved drugs, such as the FLT3/AXL inhibitor Gilteritinib, feature a pyrazine core, underscoring the scaffold's therapeutic relevance.[4][6]
This guide focuses on This compound as a representative compound to illustrate the principles and protocols for characterizing potential kinase inhibitors. While the specific biological activity of this exact molecule is not extensively documented in public literature, its structure is emblematic of ATP-competitive inhibitors. The methodologies detailed below provide a universal framework for assessing the inhibitory activity of this and other novel small molecules against purified kinase targets.
Postulated Mechanism of Action: ATP-Competitive Inhibition
The vast majority of small-molecule kinase inhibitors function by competing with the endogenous substrate, adenosine triphosphate (ATP), for binding to the enzyme's active site.[7][8] This mode of action, known as ATP-competitive inhibition, directly blocks the phosphotransfer reaction, thereby preventing substrate phosphorylation and halting the downstream signaling cascade.[7][9]
Based on its pyrazine core structure, this compound is hypothesized to function as a Type I ATP-competitive inhibitor. These inhibitors bind to the active conformation of the kinase, occupying the adenine-binding region within the ATP pocket and often forming key hydrogen bonds with the hinge region of the enzyme.[10]
Application Notes: Designing a Robust Kinase Inhibition Assay
Before proceeding to a specific protocol, it is crucial to understand the principles of assay design. A well-designed experiment is a self-validating system that ensures the data is accurate and reliable.
Selecting an Assay Technology
Multiple technologies are available to measure kinase activity, each with distinct advantages. The choice depends on factors like throughput needs, sensitivity, and the specific kinase being studied.[11][12]
-
Luminescence-Based Assays: These are the most common format for high-throughput screening (HTS).[11][12] They measure either ATP depletion (Kinase-Glo®) or ADP production (ADP-Glo™).[13]
-
Kinase-Glo®: Measures remaining ATP. High kinase activity results in low luminescence, while inhibition results in a high signal.[13][14]
-
ADP-Glo™: Measures the amount of ADP produced. The signal is directly proportional to kinase activity.[13][15] This format is often more sensitive and less prone to interference from high ATP concentrations.[13]
-
-
Fluorescence-Based Assays: These methods, including Fluorescence Polarization (FP) and Time-Resolved FRET (TR-FRET), offer high sensitivity.[11][16][17] FP assays, for instance, measure the change in polarization of a fluorescently labeled peptide substrate upon binding to a phosphospecific antibody.[17][18][19]
For this guide, we will focus on the ADP-Glo™ Luminescence-Based Assay due to its robustness, high sensitivity, and broad applicability across the kinome.
Critical Parameters for Optimization
To ensure data quality, several parameters must be optimized for each specific kinase-inhibitor system.[11][20]
-
Enzyme Concentration & Reaction Time: The amount of kinase should be titrated to achieve a linear reaction rate within the desired incubation time (e.g., 30-60 minutes). The goal is to consume approximately 10-30% of the ATP, ensuring the reaction remains in the initial velocity phase.
-
ATP Concentration: This is the most critical parameter for ATP-competitive inhibitors. The measured IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is highly dependent on the ATP concentration.
-
For initial screening, an ATP concentration close to the apparent Michaelis constant (Kₘ,app) for the specific kinase is recommended. This provides a sensitive window for detecting inhibitors.
-
For profiling and comparing potency, it is essential to use a consistent ATP concentration across all assays.[12]
-
-
Substrate Concentration: The substrate (peptide or protein) concentration should typically be at or above its Kₘ to ensure it is not rate-limiting.
-
DMSO Tolerance: Small molecules are typically dissolved in Dimethyl Sulfoxide (DMSO). The final concentration of DMSO in the assay well should be kept constant (usually ≤1%) across all conditions, as higher concentrations can inhibit kinase activity.[11]
Essential Controls for Data Validation
Every assay plate must include controls to validate the results.[2][21]
-
Negative Control (0% Inhibition): Contains the kinase, substrate, ATP, and vehicle (DMSO) but no inhibitor. This represents maximum enzyme activity.
-
Positive Control (100% Inhibition): Can be either a "no enzyme" control (kinase buffer added instead of enzyme) or a well containing a known, potent, broad-spectrum inhibitor like Staurosporine at a saturating concentration.[1] This represents baseline signal.
Experimental Protocol: Luminescence-Based Kinase Assay (ADP-Glo™)
This protocol describes the determination of the IC₅₀ value for this compound against a target kinase, such as VEGFR-2 or PDGFR-β, which are common targets for inhibitors with similar scaffolds.[22][23]
Materials and Reagents
-
Kinase: Purified, active target kinase (e.g., VEGFR-2).
-
Substrate: Appropriate peptide or protein substrate for the target kinase.
-
Inhibitor: 10 mM stock of this compound in 100% DMSO.
-
Positive Control: 1 mM Staurosporine in 100% DMSO.
-
ATP: High-purity ATP solution.
-
Assay Buffer: 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT.
-
Detection Kit: ADP-Glo™ Kinase Assay Kit (Promega or similar).[1]
-
Assay Plates: White, opaque, 96- or 384-well plates suitable for luminescence.
-
Instrumentation: Plate reader with luminescence detection capability.
Assay Workflow Diagram
Step-by-Step Protocol
This protocol is for a final reaction volume of 10 µL in a 384-well plate. Adjust volumes accordingly for other formats.
-
Inhibitor Preparation:
-
Prepare a serial 1:3 dilution series of this compound in 100% DMSO, starting from the 10 mM stock (e.g., 10-point curve).
-
Prepare a similar dilution for the positive control (Staurosporine).
-
-
Reaction Setup:
-
In the assay plate, add 2.5 µL of the serially diluted inhibitor, DMSO vehicle (for 0% inhibition control), or Staurosporine (for 100% inhibition control) to the appropriate wells.
-
Prepare a 2X kinase solution in assay buffer. Add 2.5 µL of this solution to all wells except the "no enzyme" controls. For "no enzyme" wells, add 2.5 µL of assay buffer.
-
Gently mix the plate and incubate for 10 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase before the reaction starts.[21]
-
-
Initiate Kinase Reaction:
-
Prepare a 2X Substrate/ATP solution in assay buffer. The final concentration should be at the predetermined optimum (e.g., 10 µM ATP and 50 µM substrate).
-
Add 5 µL of the 2X Substrate/ATP solution to all wells to initiate the reaction.
-
Mix the plate and incubate at 30°C for 60 minutes .
-
-
Signal Detection (as per ADP-Glo™ protocol): [1][15]
-
Equilibrate the plate and detection reagents to room temperature.
-
Add 10 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase into ATP, which is then used by luciferase to produce light.
-
Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader. The integration time should be set to 0.5-1 second per well.
-
Data Analysis and Presentation
Calculating Percent Inhibition
The raw luminescence data (Relative Light Units, RLU) is first converted to percent inhibition using the following formula:
% Inhibition = 100 * (1 - (RLU_Inhibitor - RLU_PositiveControl) / (RLU_NegativeControl - RLU_PositiveControl))
Determining the IC₅₀ Value
The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration. The data is then fitted to a four-parameter logistic (sigmoidal dose-response) curve using graphing software (e.g., GraphPad Prism, Origin). The IC₅₀ is the concentration at which the curve passes through 50% inhibition.[20]
Data Presentation
Results are best presented in a table summarizing the IC₅₀ values of the test compound against a panel of kinases to assess its selectivity profile.
| Kinase Target | This compound IC₅₀ (nM) | Staurosporine IC₅₀ (nM) |
| VEGFR-2 | 25 | 8 |
| PDGFR-β | 45 | 6 |
| c-Src | 850 | 15 |
| CHK1 | >10,000 | 20 |
| Table 1: Representative inhibitory activity and selectivity profile of this compound compared to the non-selective control inhibitor, Staurosporine. Data is hypothetical and for illustrative purposes. |
References
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Papaneophytou, C. P., & Constantinou, A. (2022). ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy. Science Advances, 8(30), eabo0696. [Link]
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Ghofrani, H. A., et al. (2015). Use of multitarget tyrosine kinase inhibitors to attenuate platelet-derived growth factor signalling in lung disease. European Respiratory Review, 24(135), 136-145. [Link]
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An, F., & Tolliday, N. (2010). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Current protocols in chemical biology, 2(3), 153-162. [Link]
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Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]
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BellBrook Labs. (2024). What Is the Best Kinase Assay? [Link]
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Vasta, J. D., et al. (2018). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Current protocols in chemical biology, 10(1), 29-57. [Link]
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Lainchbury, M., et al. (2012). Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors. Journal of Medicinal Chemistry, 55(21), 9308-9320. [Link]
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Al-Rashood, S. T., & A-H, A. M. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). Expert Opinion on Therapeutic Patents, 34(11), 899-923. [Link]
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Al-Rashood, S. T., & A-H, A. M. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Expert Opinion on Therapeutic Patents, 34(11), 899-923. [Link]
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Zhang, T., et al. (2019). Discovery of a potent tyrosine kinase AXL inhibitor bearing the 3-((2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-yl)amino)pyrazine core. Bioorganic & Medicinal Chemistry Letters, 29(6), 836-838. [Link]
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Hou, W., et al. (2023). Pharmacological activity and mechanism of pyrazines. European Journal of Medicinal Chemistry, 259, 115544. [Link]
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Hou, W., et al. (2023). Pharmacological activity and mechanism of pyrazines. European Journal of Medicinal Chemistry, 259, 115544. [Link]
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Kumar, A., et al. (2024). Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. Scientific Reports, 14(1), 12345. [Link]
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Perry, M. W. D., et al. (2024). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. Bioorganic & Medicinal Chemistry, 107, 117652. [Link]
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Application Notes and Protocols for the Investigation of 3-(Pyrazin-2-yloxy)aniline in Cancer Cell Line Studies
Forward
The landscape of oncology drug discovery is continually evolving, with a persistent focus on identifying novel small molecules that can selectively target cancer cells. Heterocyclic compounds, particularly those containing pyrazine scaffolds, have emerged as a promising class of therapeutic agents due to their diverse biological activities.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of a specific pyrazine derivative, 3-(Pyrazin-2-yloxy)aniline , in cancer cell line studies. While this specific molecule is not extensively characterized in publicly available literature, its structural motifs—a pyrazine ring linked to an aniline moiety—suggest a strong rationale for its investigation as a potential anticancer agent. Pyrazine derivatives have been extensively documented for their efficacy against a variety of human cancers, often by inhibiting key cellular enzymes like protein kinases and histone deacetylases (HDACs).[3][4][5]
This guide offers a structured, in-depth approach to systematically evaluate the cytotoxic and mechanistic properties of this compound. The protocols herein are designed to be self-validating, providing a clear path from initial viability screening to more complex mechanistic studies.
Scientific Rationale and Hypothesized Mechanism of Action
The Pyrazine Scaffold in Oncology
The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. This structural feature imparts unique physicochemical properties that are favorable for drug design, including the ability to participate in hydrogen bonding and other molecular interactions within enzyme active sites.[1] Numerous pyrazine derivatives have been investigated and developed as potent anticancer agents, demonstrating a wide range of biological activities.[2]
Potential Therapeutic Targets
Based on the known activities of structurally related compounds, this compound is hypothesized to exert its anticancer effects through one or more of the following mechanisms:
-
Kinase Inhibition: Many pyrazine-based small molecules are potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and apoptosis.[4][6] Dysregulation of kinase activity is a hallmark of many cancers.
-
Histone Deacetylase (HDAC) Inhibition: The aniline moiety present in the compound is a feature found in some HDAC inhibitors.[3][5] HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression, and their inhibition can lead to the reactivation of tumor suppressor genes.
The initial experimental workflow is designed to first confirm the cytotoxic activity of this compound and then to elucidate which of these, or other, pathways may be involved.
Characterization of this compound
Before commencing biological assays, it is imperative to confirm the identity and purity of the test compound.
| Property | Value | Source |
| Chemical Structure | (See Figure 1) | - |
| Molecular Formula | C₁₀H₉N₃O | [7][8] |
| Molecular Weight | 187.2 g/mol | [7][8] |
| CAS Number | 633300-16-0 | [7] |
| Appearance | Typically a solid | - |
| Solubility | To be determined experimentally (e.g., in DMSO) | - |
Figure 1: Chemical Structure of this compound
Caption: 2D structure of this compound.
Experimental Workflow for Anticancer Evaluation
A tiered approach is recommended to efficiently evaluate the potential of this compound. This workflow progresses from broad cytotoxicity screening to more focused mechanistic studies.
Caption: Tiered experimental workflow.
Tier 1: Cell Viability and Cytotoxicity Screening
The initial step is to determine the effect of this compound on the viability of a panel of cancer cell lines. The MTT assay is a reliable and widely used colorimetric assay for this purpose.[9]
Protocol: MTT Cell Viability Assay
Principle: This assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product, the amount of which is proportional to the number of living cells.
Materials:
-
This compound (dissolved in DMSO to create a stock solution, e.g., 10 mM)
-
Cancer cell lines of interest (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% (v/v).
-
Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Incubate for 24, 48, or 72 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).
Tier 2: Apoptosis and Cell Cycle Analysis
If this compound demonstrates significant cytotoxicity, the next step is to determine if cell death occurs via apoptosis and if the compound affects cell cycle progression.
Protocol: Annexin V/PI Apoptosis Assay
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10] Annexin V binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[11] Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[11]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC₅₀ for 24 or 48 hours.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[12]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.[13]
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry within one hour.
-
Protocol: Cell Cycle Analysis by Propidium Iodide Staining
Principle: PI stoichiometrically binds to DNA, allowing for the analysis of the cell cycle distribution (G0/G1, S, and G2/M phases) based on DNA content.[14]
Materials:
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
70% cold ethanol
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells as described for the apoptosis assay.
-
Harvest cells by trypsinization.
-
-
Fixation:
-
Staining:
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.[15]
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry, recording at least 10,000 events.[14]
-
Tier 3: Mechanistic Investigation via Western Blotting
Based on the results from Tier 2, Western blotting can be employed to investigate the molecular mechanisms underlying the effects of this compound.[16]
Caption: Hypothesized signaling pathways.
Protocol: Western Blotting for Key Signaling Proteins
Principle: This technique allows for the detection and semi-quantification of specific proteins in a complex mixture, such as a cell lysate.[16]
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PARP, anti-caspase-3, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-acetyl-histone H3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in ice-cold lysis buffer.[17]
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.[17][18]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Conclusion and Future Directions
This guide provides a comprehensive framework for the initial investigation of this compound as a potential anticancer agent. The data generated from these studies will provide critical insights into its cytotoxic activity, mechanism of cell death, and potential molecular targets. Positive results from this workflow would warrant further investigation, including in vivo efficacy studies in animal models and more detailed mechanistic studies to precisely identify its protein targets. The structural simplicity and synthetic tractability of this compound also make it an attractive scaffold for the development of more potent and selective analogs.
References
-
University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
- Lakshmanan, I., Batra, S. K., & Ponnusamy, M. P. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 8(22), e3082.
-
University of Iowa. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]
-
UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
-
University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
- Romani, M., et al. (2023). Development of Pyrazine-Anilinobenzamides as Histone Deacetylase HDAC1-3 Selective Inhibitors and Biological Testing Against Pancreas Cancer Cell Lines. Methods in Molecular Biology, 2589, 145-155.
- Al-Mokadem, A. Z. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023).
-
Ain, Q. (2023, April 3). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Retrieved from [Link]
-
ResearchGate. (2018). Protocol for Annexin V-FITC apoptosis assay?. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of[11][12][14]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 869681.
- Romani, M., et al. (2023). Development of Pyrazine-Anilinobenzamides as Histone Deacetylase HDAC1–3 Selective Inhibitors and Biological Testing Against Pancreas Cancer Cell Lines.
- ResearchGate. (2022). Development of Pyrazine-Anilinobenzamides as Histone Deacetylase HDAC1–3 Selective Inhibitors and Biological Testing Against Pancreas Cancer Cell Lines | Request PDF.
- PuSH. (2022). Development of pyrazine-anilinobenzamides as histone deacetylase HDAC1-3 selective inhibitors and biological testing against pancreas cancer cell lines.
-
Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of[11][12][14]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers.
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
- Advanced Journal of Chemistry, Section A. (2021).
- Bioorganic & Medicinal Chemistry Letters. (2014). Histone deacetylase inhibitors derived from 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine and related heterocycles selective for the HDAC6 isoform.
- Al-Mokadem, A. Z. (2024).
-
Cell Signaling Technology. (n.d.). Western Blotting Protocol. Retrieved from [Link]
- PubChemLite. (n.d.). 3-(pyridin-2-yloxy)aniline (C11H10N2O).
- Rawat, A., et al. (2024). exploring utility of pyrazine-based heterocyclic compounds in anticancer drug development. Bulletin of Pharmaceutical Research, 14(1).
- ResearchGate. (n.d.). Synthesis, characterization of some pyrazine derivatives as anti-cancer agents: In vitro and in Silico approaches | Request PDF.
- CardioSomatics. (2024). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024).
- Molecules. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
- Alshahrani, M. M. (2025). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Anti-Cancer Agents in Medicinal Chemistry, 25(3), 151-163.
- PubChemLite. (n.d.). 3-(pyrimidin-2-yloxy)aniline (C10H9N3O).
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- 3. Development of Pyrazine-Anilinobenzamides as Histone Deacetylase HDAC1-3 Selective Inhibitors and Biological Testing Against Pancreas Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. CST | Cell Signaling Technology [cellsignal.com]
Techniques for measuring the solubility and stability of 3-(Pyrazin-2-yloxy)aniline
An Application Guide to the Physicochemical Profiling of 3-(Pyrazin-2-yloxy)aniline: Solubility and Stability Assessment
Introduction: The Critical Role of Early-Stage Physicochemical Characterization
In the landscape of modern drug discovery, the adage "fail early, fail cheap" has never been more relevant. A significant portion of promising drug candidates falter during later development stages due to suboptimal physicochemical properties, with poor solubility and chemical instability being primary culprits. These characteristics directly impact a compound's bioavailability, manufacturability, storage, and ultimately, its therapeutic efficacy and safety.[1] The aniline moiety, while a versatile scaffold in medicinal chemistry, is a known "structural alert" that can be susceptible to metabolic activation, highlighting the need for rigorous stability assessment.[2][3]
This application note provides a comprehensive set of protocols for the systematic evaluation of the aqueous solubility and chemical stability of this compound, a novel small molecule with potential therapeutic applications. The methodologies described herein are designed for researchers, medicinal chemists, and formulation scientists, offering a framework to generate robust and reliable data essential for informed decision-making in the drug development pipeline. We will explore both "gold standard" thermodynamic solubility assays and high-throughput kinetic methods, alongside a detailed guide to forced degradation studies as stipulated by the International Council for Harmonisation (ICH) guidelines.[4][5]
Compound Profile: this compound
A thorough understanding of a compound's fundamental properties is the prerequisite for any experimental design. Below is a summary of the known physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉N₃O | [6] |
| Molecular Weight | 187.2 g/mol | [6] |
| CAS Number | 633300-16-0 | [6] |
| Appearance | (Varies, typically solid) | N/A |
| Predicted XlogP | 1.4 - 1.7 | [7][8] |
Note: XlogP is a computed value for lipophilicity. An optimal range for balancing solubility and permeability is often considered to be between 0 and 3.[1]
Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[9][10] We present two complementary methods: the Shake-Flask method for definitive thermodynamic solubility and a kinetic assay suitable for earlier, higher-throughput screening.
Thermodynamic Solubility via Shake-Flask Method (ICH Gold Standard)
This method measures the equilibrium solubility of a compound, representing the true saturation point of a solution. It is considered the benchmark for solubility determination.[11]
Causality and Experimental Rationale
The core principle is to allow a surplus of the solid compound to reach equilibrium in a specific aqueous medium over an extended period. By ensuring an excess of solid material is present, we guarantee that the resulting solution is fully saturated. The incubation period (typically 24-72 hours) is crucial to overcome the kinetic barriers of dissolution, especially for crystalline compounds, thus providing a true thermodynamic value rather than a kinetically-limited one.
Experimental Workflow: Shake-Flask Solubility
Sources
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- 6. labsolu.ca [labsolu.ca]
- 7. PubChemLite - 3-(pyridin-2-yloxy)aniline (C11H10N2O) [pubchemlite.lcsb.uni.lu]
- 8. PubChemLite - 3-(pyrimidin-2-yloxy)aniline (C10H9N3O) [pubchemlite.lcsb.uni.lu]
- 9. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lifechemicals.com [lifechemicals.com]
- 11. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
In Silico Exploration: A Detailed Protocol for Molecular Docking Studies of 3-(Pyrazin-2-yloxy)aniline
An Application Note and Protocol for Researchers
Senior Application Scientist Note: The convergence of computational chemistry and molecular biology has revolutionized early-stage drug discovery. Molecular docking, a cornerstone of this synergy, allows us to predict the binding orientation and affinity of a small molecule within the active site of a target protein. This application note provides a comprehensive, field-proven protocol for conducting molecular docking studies on 3-(Pyrazin-2-yloxy)aniline, a heterocyclic compound with a scaffold of interest in medicinal chemistry. We will move beyond a simple checklist of steps to explain the critical reasoning behind each phase of the workflow, ensuring a robust and reproducible in silico experiment. The protocol is designed to be self-validating, incorporating best practices to build confidence in the generated results.
Introduction: The Rationale for Docking
Molecular docking predicts how a ligand (in this case, this compound) fits into the binding pocket of a receptor and estimates the strength of the interaction, typically reported as a scoring function value like binding affinity in kcal/mol.[1] This computational "handshake" is governed by the principles of molecular recognition, including shape complementarity and intermolecular forces such as hydrogen bonds, hydrophobic interactions, and electrostatic forces.[2]
The molecule this compound (PubChem CID: 3768740) is a small organic molecule featuring a pyrazine ring linked to an aniline group via an ether bond.[3] Pyrazine and its derivatives are prevalent scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities.[4] For instance, various pyrazine derivatives have been investigated as potential inhibitors for targets like Histone Deacetylases (HDACs) and PIM-1 kinase, both significant in cancer research.[5][6] This protocol will use a representative protein target to illustrate the complete docking workflow.
Phase 1: Target Protein Identification and Preparation
The selection and preparation of the receptor structure are arguably the most critical steps for a meaningful docking study. The quality of the initial protein structure directly dictates the reliability of the outcome.
Protocol 1.1: Target Selection and Retrieval
-
Identify a Biological Target: Based on literature for similar pyrazine-containing compounds, a relevant protein target is selected.[5][6] For this protocol, we will hypothetically select a human kinase as our target.
-
Retrieve the Crystal Structure: Navigate to the RCSB Protein Data Bank (PDB), the single global archive for 3D structural data of large biological molecules.[7][8] Search for the selected target. It is crucial to select a high-resolution crystal structure (ideally < 2.5 Å) that is co-crystallized with a ligand, as this helps in defining the binding site and validating the docking protocol.
-
Download the Structure: Download the structure in the PDB format (.pdb). A PDB file contains the atomic coordinates for the atoms in the molecule.[9]
Protocol 1.2: Receptor Structure Preparation
The raw PDB file is not immediately ready for docking. It must be "cleaned" to remove components that would interfere with the calculation and to add information required by the docking software. This protocol uses AutoDock Tools (ADT), a common graphical user interface for preparing docking simulations.[10][11]
-
Load the PDB File: Open the downloaded PDB file in a molecular visualization tool like AutoDock Tools, UCSF Chimera, or Discovery Studio.[12][13][14]
-
Remove Non-Essential Molecules:
-
Water Molecules: Delete all water molecules (HOH). Causality: Crystallographic waters can occupy the binding site and sterically hinder the ligand docking. While some water molecules can be critical for binding (mediating hydrogen bonds), standard docking protocols treat the receptor as rigid and are generally performed in a vacuum, making the explicit role of water difficult to model accurately.
-
Co-crystallized Ligands & Ions: Remove the original ligand and any non-essential ions or cofactors from the PDB file. It is good practice to save the co-crystallized ligand in a separate file for later use in protocol validation.
-
-
Repair the Protein Structure: PDB files often have missing atoms, especially hydrogen atoms, as they are typically not resolved in X-ray crystallography.
-
Add Hydrogen Atoms: Use the software's tools to add hydrogens to the protein. It is critical to add polar hydrogens only, as these are the ones involved in hydrogen bonding.[10][13][15]
-
Assign Charges: Compute and assign partial charges to the protein atoms (e.g., Gasteiger or Kollman charges).[10][16] Causality: The docking scoring function relies on electrostatic calculations, which require each atom to have an assigned partial charge.
-
-
Merge Non-Polar Hydrogens: For computational efficiency, merge non-polar hydrogens with their parent carbon atoms.
-
Save as PDBQT Format: Save the prepared protein structure in the PDBQT format. This format is specific to AutoDock and contains the atomic coordinates, partial charges (Q), and atom types (T).[17]
Phase 2: Ligand Preparation
Proper preparation of the ligand is equally important. Its 3D conformation, charge distribution, and rotatable bonds must be correctly defined.
Protocol 2.1: Ligand Structure Generation and Optimization
-
Obtain Ligand Structure: The 2D structure of this compound can be obtained from PubChem.[3] Download the structure in a 3D format, such as SDF.
-
Convert to 3D and Energy Minimize:
-
Load the SDF file into a chemical drawing tool like ChemDraw or a molecular modeling program like Avogadro.
-
Convert the 2D representation to a 3D conformation.
-
Perform an energy minimization using a force field (e.g., MMFF94). Causality: This step finds a low-energy, stable conformation of the ligand, which serves as a better starting point for the docking simulation than an arbitrary 3D structure.
-
-
Prepare for Docking in ADT:
-
Open the energy-minimized ligand file in AutoDock Tools.
-
The software will automatically detect the root of the molecule and define the rotatable bonds (torsions). The number of rotatable bonds affects the conformational flexibility of the ligand during docking.[18]
-
-
Save as PDBQT Format: Save the prepared ligand in the PDBQT format. This file will contain the necessary charge and atom type information for the docking simulation.[11][19]
Phase 3: Performing the Molecular Docking
With the prepared receptor and ligand, the next step is to define the search space and run the docking simulation using a program like AutoDock Vina.[20]
Workflow for Molecular Docking
Caption: Molecular docking workflow from preparation to analysis.
Protocol 3.1: Grid Box Generation
-
Load Prepared Molecules: In ADT, load the prepared protein.pdbqt and ligand.pdbqt files.[21]
-
Define the Binding Site: The "grid box" defines the three-dimensional space where the docking algorithm will search for binding poses.
-
Method A (Blind Docking): If the binding site is unknown, the grid box can be set to encompass the entire protein. This is computationally intensive and less precise.[20]
-
Method B (Site-Specific Docking): If a binding site is known (e.g., from the co-crystallized ligand), center the grid box on this site. The dimensions of the box should be large enough to accommodate the ligand and allow it to rotate freely, typically with a 10-12 Å buffer around the ligand's dimensions.[1][20]
-
-
Save Grid Parameters: Output the grid parameter file. This file contains the coordinates for the center of the box and its dimensions (x, y, z), which are required inputs for Vina.[10][17]
Protocol 3.2: Running AutoDock Vina
-
Create a Configuration File: Create a text file (e.g., conf.txt) that specifies the input files and parameters for the Vina simulation.[17]
-
receptor = protein.pdbqt
-
ligand = ligand.pdbqt
-
out = results.pdbqt
-
center_x, center_y, center_z (from grid parameters)
-
size_x, size_y, size_z (from grid parameters)
-
exhaustiveness (controls the thoroughness of the search; a value of 8-16 is typical).
-
-
Execute Vina: Run Vina from the command line, pointing it to the configuration file: vina --config conf.txt --log results.log[22]
-
Output Files: Vina will generate two primary output files:
-
results.pdbqt: Contains the coordinates of the predicted binding poses (usually 9-10 modes), ordered by their binding affinity scores.
-
results.log: A text file containing the binding affinity scores (in kcal/mol) and RMSD values for each pose relative to the best pose.[21]
-
Phase 4: Results Analysis and Validation
Generating docking poses is only the beginning. The results must be carefully analyzed, visualized, and, most importantly, validated to be considered credible.
Protocol 4.1: Docking Result Analysis
-
Examine Binding Affinities: The log file provides the binding affinity for each predicted pose. A more negative value indicates a stronger predicted binding interaction.[1][2]
-
Visualize Binding Poses: Load the receptor (protein.pdbqt) and the docking output (results.pdbqt) into a visualization tool like PyMOL or Discovery Studio.[14]
-
Analyze Intermolecular Interactions: For the top-scoring poses, analyze the specific interactions between this compound and the protein's active site residues. Look for:
-
Hydrogen Bonds: Key for specificity and affinity.
-
Hydrophobic Interactions: Often drive the initial binding event.
-
Pi-Pi Stacking: Possible between the aromatic rings of the ligand and residues like Phenylalanine, Tyrosine, or Tryptophan.
-
Electrostatic Interactions. This detailed analysis provides a more meaningful assessment of the docking result than the score alone.[2][23]
-
Data Presentation: Example Docking Results
| Binding Mode | Binding Affinity (kcal/mol) | RMSD from Best Mode (Å) | Key Interacting Residues |
| 1 | -8.5 | 0.000 | GLU-121 (H-bond), LYS-67 (H-bond), PHE-170 (Pi-Pi) |
| 2 | -8.2 | 1.251 | GLU-121 (H-bond), LEU-173 (Hydrophobic) |
| 3 | -7.9 | 1.894 | LYS-67 (H-bond), VAL-75 (Hydrophobic) |
Protocol 4.2: Self-Validation of the Docking Protocol
Trust in the docking results for a novel compound is built upon the protocol's ability to reproduce known experimental data.
-
Prepare the Co-crystallized Ligand: Take the original ligand that was removed from the PDB file in Protocol 1.2 and prepare it for docking as described in Phase 2.
-
Re-dock the Ligand: Perform a docking run using the prepared co-crystallized ligand and the same protein structure and grid box parameters used for the test compound.
-
Calculate RMSD: Superimpose the top-scoring docked pose of the co-crystallized ligand with its original position in the crystal structure. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.
-
Evaluate the Protocol: An RMSD value of less than 2.0 Å is generally considered a successful validation.[24] It indicates that the chosen docking parameters are capable of accurately reproducing the experimentally determined binding mode, thus lending confidence to the predictions made for this compound.[24]
Diagram of the Validation Principle
Sources
- 1. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 2. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
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- 4. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 7. wwPDB: Worldwide Protein Data Bank [wwpdb.org]
- 8. rcsb.org [rcsb.org]
- 9. Introduction to Protein Data Bank Format [cgl.ucsf.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 16. sites.ualberta.ca [sites.ualberta.ca]
- 17. eagonlab.github.io [eagonlab.github.io]
- 18. m.youtube.com [m.youtube.com]
- 19. m.youtube.com [m.youtube.com]
- 20. bioinformaticsreview.com [bioinformaticsreview.com]
- 21. youtube.com [youtube.com]
- 22. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 23. Analysis and Mapping of Molecular Docking Results - CD ComputaBio [computabio.com]
- 24. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-(Pyrazin-2-yloxy)aniline
Welcome to the technical support center for the synthesis of 3-(Pyrazin-2-yloxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and optimization strategies. Our goal is to move beyond simple procedural lists and explain the fundamental chemical principles that govern reaction outcomes, enabling you to resolve issues and maximize yield and purity.
Introduction: The Synthetic Challenge
This compound is a key building block in medicinal chemistry, notable for its presence in several kinase inhibitors. Its synthesis typically involves a cross-coupling reaction between 3-aminophenol and a 2-halopyrazine, most commonly 2-chloropyrazine. While conceptually straightforward, this transformation is often plagued by challenges such as low yields, catalyst deactivation, and difficult purifications. The two most common and effective strategies for forging the critical C-O ether bond are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.[1][2] This guide will address common problems encountered in both methodologies.
Caption: General reaction scheme for this compound synthesis.
Troubleshooting and FAQs
This section is formatted as a series of frequently asked questions that directly address common experimental failures.
Q1: My reaction yield is very low or I'm getting no product at all. What are the primary causes?
A1: Low or no yield is the most common issue and can stem from several factors related to the catalyst, reagents, or reaction conditions. The key is to diagnose the root cause systematically.
Potential Cause 1: Inactive Catalyst System
-
Expertise & Experience: The single most critical factor in any cross-coupling reaction is the activity of the catalyst. For Ullmann reactions, the active species is Cu(I).[3] Commercially available Cu(I) salts like CuI can oxidize over time, appearing greenish or brown instead of off-white. For Buchwald-Hartwig reactions, the choice of palladium precatalyst and, crucially, the phosphine ligand, dictates the success of the catalytic cycle.[1][4]
-
Trustworthiness (Self-Validation):
-
For Ullmann (Cu): Always use a fresh bottle of the copper(I) salt (e.g., CuI, CuBr).[3] If you suspect your source is old, consider purchasing a new one. The cost of a new bottle of catalyst is often less than the cost of failed experiments.
-
For Buchwald-Hartwig (Pd): The catalytic system is a combination of a palladium source and a ligand. Sterically hindered biaryl phosphine ligands (e.g., XPhos, SPhos) are often required to promote the difficult C-O bond formation.[5] If you are not using a pre-formed catalyst, ensure the ligand and palladium source are added correctly.
-
Potential Cause 2: Suboptimal Base Selection
-
Expertise & Experience: The base's role is to deprotonate the hydroxyl group of 3-aminophenol, making it a competent nucleophile. The base's strength, solubility, and steric profile are all critical. An inappropriate base can fail to generate the active nucleophile or can degrade the starting materials.
-
Trustworthiness (Self-Validation): A base screen is a logical first optimization step.
-
For Ullmann reactions, common inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are effective.[6] K₃PO₄ is a good starting point.[7]
-
For Buchwald-Hartwig reactions, stronger bases may be required. However, very strong bases like NaOtBu can be incompatible with other functional groups.[8] Cs₂CO₃ is often a good compromise.
-
Potential Cause 3: Inappropriate Solvent or Temperature
-
Expertise & Experience: The solvent must fully dissolve the reactants and facilitate the reaction, which often requires high temperatures. Traditional Ullmann reactions often required temperatures exceeding 180 °C.[2] Modern, ligand-accelerated versions operate under milder conditions, typically between 80-140 °C.[3] Polar aprotic solvents are standard.
-
Trustworthiness (Self-Validation):
-
Solvent Choice: High-boiling polar aprotic solvents like DMF, DMSO, NMP, or 1,4-dioxane are recommended.[3][9] Toluene can also be effective, particularly for Ullmann O-arylations.[9]
-
Temperature: If no reaction is observed, incrementally increase the temperature by 10-20 °C. Conversely, if you observe decomposition (dark tarry mixtures), the temperature is likely too high.
-
Potential Cause 4: Atmospheric Contamination
-
Expertise & Experience: Both copper and palladium catalysts are sensitive to oxygen, which can lead to catalyst decomposition and the formation of inactive oxides (e.g., black copper oxide).[9] The presence of water can lead to side reactions, such as the reduction of 2-chloropyrazine.[3]
-
Trustworthiness (Self-Validation): Rigorous exclusion of air and moisture is non-negotiable.
-
Use oven-dried or flame-dried glassware.
-
Use anhydrous solvents.
-
Assemble the reaction under an inert atmosphere (Nitrogen or Argon).
-
Degas the reaction mixture by bubbling argon through the solvent for 5-10 minutes before adding the catalyst.[7]
-
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. rsc.org [rsc.org]
- 6. CuI/4-Hydro-L-proline as a More Effective Catalytic System for Coupling of Aryl Bromides with N-Boc Hydrazine and Aqueous Ammonia [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. reddit.com [reddit.com]
Identifying and removing byproducts in 3-(Pyrazin-2-yloxy)aniline synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting and practical solutions for challenges encountered during the synthesis of 3-(Pyrazin-2-yloxy)aniline. As Senior Application Scientists, we offer insights grounded in chemical principles and extensive laboratory experience to help you navigate the complexities of this synthesis and achieve high-purity products.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common and direct method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction, a variation of the Williamson ether synthesis.[1][2][3] This involves the reaction of 3-aminophenol with 2-chloropyrazine in the presence of a base.
Q2: Why is a base necessary for this reaction?
A base is crucial to deprotonate the hydroxyl group of 3-aminophenol, forming the more nucleophilic phenoxide ion.[1][2][3] This phenoxide then attacks the electron-deficient pyrazine ring at the carbon atom bonded to the chlorine, displacing the chloride ion. Weaker bases like potassium carbonate (K2CO3) or sodium carbonate (Na2CO3) are often sufficient for deprotonating phenols due to their relatively higher acidity compared to aliphatic alcohols.[1]
Q3: What are the most common solvents used, and why?
Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are preferred for this reaction.[1][2] These solvents effectively dissolve the reactants and intermediates, and they do not participate in hydrogen bonding, which could solvate and deactivate the nucleophile.
Troubleshooting Guide: Identifying and Removing Byproducts
The primary challenge in the synthesis of this compound is the formation of byproducts that can complicate purification and compromise the purity of the final product.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Presence of unreacted 3-aminophenol | - Insufficient base to fully deprotonate the phenol.- Reaction time is too short or the temperature is too low. | - Use at least a stoichiometric equivalent of a suitable base (e.g., K2CO3).- Increase reaction time and/or temperature, monitoring progress by TLC. |
| Presence of unreacted 2-chloropyrazine | - Incomplete reaction.- Stoichiometry of reactants is not optimized. | - Use a slight excess of 3-aminophenol to ensure complete consumption of 2-chloropyrazine.- Monitor the reaction by TLC until the 2-chloropyrazine spot disappears. |
| Formation of N-arylated byproduct: N-(pyrazin-2-yl)-3-aminophenol | - The amino group of 3-aminophenol can also act as a nucleophile, competing with the hydroxyl group. This is more likely at higher temperatures. | - Maintain a moderate reaction temperature (e.g., 80-100 °C) to favor O-arylation.- The use of a weaker base can also help to minimize N-arylation. |
| Formation of bis-arylated byproduct: 3,3'-(pyrazine-2,5-diylbis(oxy))dianiline | - If 2,5-dichloropyrazine is present as an impurity in the 2-chloropyrazine starting material, it can react with two equivalents of 3-aminophenol. | - Ensure the purity of the 2-chloropyrazine starting material through techniques like distillation or recrystallization before use. |
| Formation of self-condensation products of 2-chloropyrazine | - At elevated temperatures, 2-chloropyrazine can undergo self-condensation reactions, leading to bipyrazine derivatives.[4] | - Avoid excessive reaction temperatures. |
Experimental Protocols for Purification
1. Liquid-Liquid Extraction for Removal of Unreacted Starting Materials
This protocol is effective for a preliminary workup to separate the desired product from unreacted starting materials and inorganic salts.
-
Step 1: After the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature.
-
Step 2: Dilute the mixture with water and an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.
-
Step 3: Transfer the mixture to a separatory funnel. The organic layer will contain the product and unreacted 2-chloropyrazine. The aqueous layer will contain the base, inorganic salts, and some of the unreacted 3-aminophenol.
-
Step 4: To remove unreacted 3-aminophenol, wash the organic layer with a dilute acidic solution (e.g., 1M HCl). The acidic wash will protonate the basic amino group of 3-aminophenol, making it more soluble in the aqueous layer.
-
Step 5: To remove any remaining acidic impurities, wash the organic layer with a saturated sodium bicarbonate solution.
-
Step 6: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Step 7: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the crude product.
2. Column Chromatography for High-Purity Isolation
Column chromatography is a highly effective method for separating the desired product from closely related byproducts.[5][6]
-
Step 1: Slurry Preparation: Adsorb the crude product onto a small amount of silica gel. To do this, dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and add silica gel. Remove the solvent under reduced pressure to obtain a free-flowing powder.
-
Step 2: Column Packing: Pack a glass column with silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate). The polarity of the eluent can be optimized using TLC analysis.
-
Step 3: Loading the Sample: Carefully load the prepared slurry onto the top of the packed column.
-
Step 4: Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.
-
Step 5: Fraction Collection: Collect the eluting solvent in a series of fractions.
-
Step 6: Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Step 7: Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
3. Recrystallization for Final Polishing
Recrystallization can be used as a final purification step to obtain a highly crystalline and pure product, provided a suitable solvent is found.
-
Step 1: Solvent Selection: Identify a suitable solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents to test include ethanol, isopropanol, and mixtures of ethyl acetate and hexane.
-
Step 2: Dissolution: Dissolve the product from column chromatography in a minimal amount of the hot recrystallization solvent.
-
Step 3: Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Step 4: Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Step 5: Isolation: Collect the crystals by vacuum filtration.
-
Step 6: Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Step 7: Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizing the Process
Reaction Scheme and Potential Byproducts
Caption: Reaction scheme showing the desired O-arylation and the competing N-arylation side reaction.
Purification Workflow
Caption: A typical workflow for the purification of this compound.
References
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Kaplan MCAT Prep. (2019, September 13). Organic Chem Review: Synthesizing Ethers via Williamson Ether Synthesis [Video]. YouTube. [Link]
-
University of Colorado Boulder. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
- Name of Reaction. (n.d.). Williamson Ether Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
- Fun, H. K., et al. (2008). N-(Pyrazin-2-yl)aniline. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2179.
-
RSC Advances. (2016). Synthesis of substituted pyrazines from N-allyl malonamides. Retrieved from [Link]
-
ResearchGate. (n.d.). Possible mechanism for the formation of pyrazine 2a. Retrieved from [Link]
- Moreno, D., & De la Guardia, M. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids.
-
Senshu University. (2020). Byproducts in the Synthesis of Di-2-pyrazinylmethane. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-(pyridin-2-yloxy)aniline (C11H10N2O). Retrieved from [Link]
-
PubChemLite. (n.d.). 3-(pyrimidin-2-yloxy)aniline (C10H9N3O). Retrieved from [Link]
-
Molecules. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Retrieved from [Link]
- Google Patents. (n.d.). US4440954A - Process for the purification of p-aminophenol.
-
Chempedia. (n.d.). Purification of Aniline. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of substituted pyrazines from N-allyl malonamides. Retrieved from [Link]
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- Google Patents. (n.d.). US4870209A - Process for purifying crude 4-aminophenol.
-
ResearchGate. (n.d.). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 5. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Solubility of 3-(Pyrazin-2-yloxy)aniline
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Pyrazin-2-yloxy)aniline is a compound of interest in many screening and drug development campaigns. However, its physicochemical properties can present significant challenges in biological assays, primarily due to poor aqueous solubility. This guide provides a structured, in-depth approach to understanding and overcoming these challenges. As Senior Application Scientists, we have designed this resource to not only offer solutions but also to explain the underlying principles, ensuring your experimental outcomes are both reliable and reproducible.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I've observed precipitation of this compound in my aqueous assay buffer. What are the immediate steps I should take?
Answer:
Precipitation is a clear indicator that the compound's concentration exceeds its solubility limit in your specific assay conditions. This can lead to inaccurate and highly variable results. Here’s a systematic approach to address this issue, starting with the simplest and most immediate fixes.
Underlying Cause: this compound is a lipophilic molecule, as indicated by its predicted octanol-water partition coefficient (logP) of approximately 3.1. This inherent hydrophobicity means it has a strong tendency to self-associate and precipitate in aqueous environments.
Immediate Troubleshooting Workflow:
Figure 1: Immediate workflow for addressing compound precipitation.
Step-by-Step Protocol:
-
Visual Confirmation: First, ensure what you're seeing is indeed precipitation. Use a light source to check for the Tyndall effect (light scattering by suspended particles). If possible, examine a small sample under a microscope.
-
Reduce Final Concentration: The most straightforward solution is to lower the final concentration of the compound in your assay. Perform a serial dilution to determine the concentration at which the compound remains soluble in your assay buffer.
-
Buffer Optimization: If reducing the concentration is not feasible for your experimental goals, the next step is to modify your assay buffer. This is a more involved process and is detailed in the following question.
Question 2: How can I modify my assay buffer to improve the solubility of this compound?
Answer:
Modifying the assay buffer is a powerful strategy, but it must be done carefully to avoid impacting the biological system you are studying. The two main parameters to consider are pH and the use of co-solvents.
The Role of pH:
This compound has both a basic (aniline) and an acidic (pyrazine) functional group, with predicted pKa values around 3.5 and 0.5, respectively. This means its charge state, and thus its solubility, is highly dependent on the pH of the environment.
-
At physiological pH (~7.4), the aniline group (pKa ~3.5) will be predominantly neutral, contributing to its low aqueous solubility.
-
Lowering the pH will protonate the aniline nitrogen, creating a positively charged species which is generally more water-soluble.
Experimental Protocol for pH Optimization:
-
Prepare a series of your assay buffer at different pH values (e.g., 6.0, 6.5, 7.0, 7.4, 8.0).
-
Add this compound to each buffer at your desired final concentration.
-
Incubate under your standard assay conditions (temperature, time).
-
Visually inspect for precipitation.
-
Crucially, run a control experiment to ensure that the pH changes do not affect your assay's performance (e.g., enzyme activity, cell viability).
The Use of Co-solvents:
Co-solvents are organic solvents that are miscible with water and can increase the solubility of hydrophobic compounds. Dimethyl sulfoxide (DMSO) is the most common, but others can be used.
Table 1: Common Co-solvents for Biological Assays
| Co-solvent | Typical Starting Concentration | Maximum Recommended Concentration (Cell-based) | Maximum Recommended Concentration (Biochemical) | Notes |
| DMSO | 0.5% (v/v) | < 1% | < 5% | Can affect cell membranes and enzyme activity at higher concentrations. |
| Ethanol | 0.5% (v/v) | < 1% | < 5% | Can be more volatile and may have specific effects on certain proteins. |
| PEG 400 | 1-2% (v/v) | < 5% | < 10% | A less toxic option, but can be more viscous. |
Important Considerations:
-
Always include a vehicle control in your experiments that contains the same final concentration of the co-solvent as your test samples.
-
The tolerance for co-solvents is highly dependent on the specific assay. Always perform a validation experiment to determine the maximum allowable concentration that does not interfere with your results.
Figure 2: Simplified representation of pH effect on the solubility of this compound.
Question 3: What is the best practice for preparing a stock solution of this compound to minimize solubility issues downstream?
Answer:
Proper preparation of the stock solution is a critical, and often overlooked, step in preventing solubility problems. The goal is to create a high-concentration, stable stock that can be reliably diluted into your aqueous assay buffer.
Recommended Protocol for Stock Solution Preparation:
-
Solvent Selection: Use a high-purity, anhydrous solvent in which the compound is freely soluble. For this compound, 100% DMSO is the recommended starting point.
-
Weighing and Dissolution:
-
Accurately weigh out your compound using a calibrated analytical balance.
-
Add the solvent to the solid compound, not the other way around.
-
Use gentle agitation (vortexing) and, if necessary, sonication or gentle warming (not exceeding 40°C) to facilitate dissolution. Visually confirm that all solid material has dissolved.
-
-
Stock Concentration: Aim for a high, but not supersaturated, stock concentration. A common starting point is 10-20 mM. This allows for a large dilution factor into the final assay, minimizing the final concentration of the organic solvent.
-
Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can cause the compound to fall out of solution. Use vials with tight-sealing caps to prevent absorption of atmospheric water by hygroscopic solvents like DMSO.
The "Intermediate Dilution" Step:
A common source of precipitation is the "shock" of diluting a high-concentration organic stock directly into an aqueous buffer. To mitigate this, an intermediate dilution step in a mixed solvent system can be beneficial.
Figure 3: Workflow comparing direct vs. stepwise dilution to reduce precipitation risk.
Question 4: I'm seeing inconsistent results in my cell-based assay. Could this be related to the solubility of my compound?
Answer:
Absolutely. Poor solubility is a frequent cause of inconsistent results in cell-based assays. This can manifest in several ways:
-
Effective Concentration is Lower than Nominal Concentration: If the compound precipitates, the actual concentration of the soluble, biologically active compound is unknown and lower than what you intended.
-
Formation of Aggregates: Poorly soluble compounds can form aggregates that may have off-target effects, leading to false positives or negatives.
-
Variable Dosing: If the compound is not fully dissolved in the stock or precipitates upon dilution, the amount of compound added to each well will be inconsistent, leading to high variability in your data.
Diagnostic Steps:
-
Solubility Assessment: Before running your full assay, perform a simple solubility test. Prepare your compound at the highest intended concentration in your cell culture medium and incubate under assay conditions (37°C, 5% CO₂). After the incubation period, inspect the wells for any signs of precipitation.
-
Dose-Response Curve Analysis: Examine the shape of your dose-response curve. A curve that plateaus abruptly or has a very steep Hill slope can sometimes be an artifact of compound precipitation at higher concentrations.
-
Review Your Data Variability: High standard deviations between replicate wells, particularly at higher concentrations, can be a red flag for solubility issues.
If you suspect solubility is the issue, implementing the strategies outlined in the previous questions (adjusting pH, using co-solvents, optimizing stock preparation) is the recommended course of action.
References
-
PubChem, National Center for Biotechnology Information. this compound.[Link]
-
Gallagher, K., et al. (2007). The Effect of Dimethyl Sulfoxide (DMSO) on the Structure and Function of the Human Erythrocyte Anion Exchange Protein (AE1). Journal of Biological Chemistry. [Link]
-
McGovern, S. L., et al. (2003). A Common Mechanism for Promiscuous Inhibitors. Journal of Medicinal Chemistry. [Link]
Technical Support Center: Stabilizing 3-(Pyrazin-2-yloxy)aniline for In Vitro Success
Welcome to the technical support guide for 3-(Pyrazin-2-yloxy)aniline. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on maintaining the stability of this compound during in vitro studies. Instability of a test compound can lead to inaccurate and irreproducible results, compromising the integrity of your research. This guide offers a structured, question-and-answer approach to troubleshoot and proactively address potential stability challenges.
Understanding the Molecule: Potential Hotspots for Instability
This compound is a molecule possessing three key chemical features that can influence its stability in an aqueous, biologically active environment: a pyrazine ring, an ether linkage, and an aniline moiety. Each of these can be susceptible to degradation under common in vitro conditions.
-
Pyrazine Ring: While generally aromatic and stable, the nitrogen atoms in the pyrazine ring can be sites for oxidation.[1][2]
-
Ether Linkage: Ether bonds can be susceptible to cleavage, particularly under acidic conditions, although this is less common in typical cell culture pH ranges.
-
Aniline Moiety: The primary amine group on the aniline ring is a well-known site for oxidation, which can be catalyzed by light, air, and trace metals. This can lead to the formation of colored degradation products and a loss of compound activity.
The interplay of these functional groups dictates the overall stability profile of the molecule. This guide will walk you through how to mitigate these potential degradation pathways.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My stock solution of this compound has changed color. What does this mean and what should I do?
A change in color, often to a yellowish or brownish hue, is a common indicator of degradation, particularly oxidation of the aniline group.
Immediate Actions:
-
Discard the Solution: Do not use a discolored solution for your experiments as the presence of degradation products can lead to artifactual results.
-
Prepare a Fresh Stock: Synthesize or acquire fresh, pure compound for your studies. Information on the synthesis and purification of pyrazine derivatives can be found in the literature.[3][4]
-
Implement Preventative Measures: Follow the guidance below on proper solvent selection, storage, and handling to prevent this from recurring.
Q2: What is the best way to prepare and store stock solutions of this compound?
Proper preparation and storage are critical first steps in maintaining compound integrity.
Recommended Protocol:
-
Solvent Selection:
-
Use anhydrous, high-purity solvents such as DMSO or ethanol. Avoid water as a primary solvent for long-term storage due to the risk of hydrolysis and microbial growth.
-
Ensure the chosen solvent is compatible with your in vitro assay and does not exceed the recommended final concentration (typically <0.5% for DMSO in cell-based assays).
-
-
Preparation:
-
Allow the compound vial to come to room temperature before opening to prevent condensation of atmospheric moisture.
-
Prepare the stock solution at a high concentration (e.g., 10-50 mM) to minimize the volume needed for dilutions.
-
After dissolving, protect the solution from light by wrapping the vial in aluminum foil or using an amber vial.
-
-
Storage:
-
Store stock solutions at -20°C or -80°C.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[5]
-
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DMSO or Ethanol | Minimizes water-related degradation. |
| Concentration | 10-50 mM | High concentration reduces aliquot volume. |
| Storage Temp. | -20°C or -80°C | Slows chemical degradation. |
| Handling | Aliquot into single-use vials | Avoids repeated freeze-thaw cycles. |
| Light Exposure | Store in amber vials or wrapped in foil | Prevents photodegradation. |
Q3: I suspect my compound is degrading in the cell culture media during my experiment. How can I improve its stability in the assay?
The complex and aqueous nature of cell culture media can present a challenging environment for sensitive compounds.
Troubleshooting Steps:
-
pH and Buffer Optimization:
-
The pH of your media can significantly impact the stability of compounds with ionizable groups like the aniline moiety.
-
Ensure your media is properly buffered, typically in the physiological range of pH 7.2-7.4. Use of buffers like HEPES can provide additional stability.[6][7]
-
Avoid drastic pH shifts during your experiment.
-
-
Minimize Exposure to Air (Oxidation):
-
Prepare fresh dilutions of your compound from the stock solution immediately before each experiment.
-
Consider de-gassing your media or using an oxygen-controlled environment for highly sensitive assays, though this is often not practical for standard cell culture.
-
-
Incorporate Antioxidants:
-
The addition of antioxidants to your culture media can help to quench reactive oxygen species (ROS) and prevent oxidative degradation of your compound.[8]
-
Commonly used antioxidants compatible with cell culture include N-acetylcysteine (NAC) and Vitamin E (α-tocopherol).
-
Important: Always run a control experiment with the antioxidant alone to ensure it does not interfere with your assay.
-
| Antioxidant | Typical Concentration | Considerations |
| N-acetylcysteine (NAC) | 1-5 mM | Water-soluble, also a glutathione precursor. |
| Vitamin E (α-tocopherol) | 10-50 µM | Lipid-soluble, may require a carrier like BSA. |
-
Reduce Light Exposure:
Q4: How can I experimentally confirm the stability of this compound under my specific in vitro conditions?
A systematic stability study is the most definitive way to understand your compound's behavior.
Experimental Workflow for Stability Assessment:
Here is a step-by-step protocol to assess the stability of your compound in your experimental media:
-
Preparation:
-
Prepare a solution of this compound in your complete cell culture media at the final concentration used in your assays.
-
Prepare a "dark control" by wrapping an identical sample in aluminum foil.[11]
-
Prepare a "time zero" sample by immediately processing a portion of the solution.
-
-
Incubation:
-
Incubate the test and dark control samples under your standard assay conditions (e.g., 37°C, 5% CO2) for the duration of your longest experiment (e.g., 24, 48, 72 hours).
-
-
Sample Analysis:
-
At each time point, take an aliquot from each condition.
-
Analyze the concentration of the parent compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12]
-
-
Data Interpretation:
-
Compare the concentration of the compound at each time point to the "time zero" sample. A significant decrease in concentration indicates instability.
-
Compare the light-exposed sample to the "dark control" to assess for photodegradation.
-
Visualizing Degradation and Mitigation Strategies
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Experimental Workflow for Stability Testing
Caption: Workflow for assessing compound stability in vitro.
By understanding the chemical nature of this compound and implementing these proactive and troubleshooting strategies, you can significantly enhance the reliability and reproducibility of your in vitro data.
References
-
Müller, R., & Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation. Applied Microbiology and Biotechnology, 85(5), 1315-1320. [Link]
-
Müller, R., & Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation. PubMed. [Link]
-
Walsh, J. S., & Miwa, G. T. (2011). Bioactivation of drugs: risk and drug design. Annual Review of Pharmacology and Toxicology, 51, 145-167. [Link]
-
FDA. (n.d.). Photostability Testing of New Drug Substances and Products Q1B. U.S. Food and Drug Administration. [Link]
-
Sampled. (2023, July 19). Meet the expert: The Importance of Photostability Testing. [Link]
-
Q1 Scientific. (2021, July 28). Photostability testing theory and practice. [Link]
-
Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Asian Journal of Pharmacy and Chemistry, 3(2), 21-30. [Link]
-
Metrick, M. A., et al. (2013). The effects of buffers and pH on the thermal stability, unfolding and substrate binding of RecA. Biophysical Chemistry, 184, 39-46. [Link]
-
Metrick, M. A., et al. (2013). The effects of buffers and pH on the thermal stability, unfolding and substrate binding of RecA. ResearchGate. [Link]
-
Austra & Lian. (n.d.). Investigating the Role of Antioxidants in Drug Development. American Journal of Pharmacy and Pharmacology. [Link]
-
Gülçin, İ. (2019). The importance of antioxidants and place in today's scientific and technological studies. Journal of Food Science and Technology, 56(8), 3557–3574. [Link]
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KCAS Bio. (2020, March 19). Unstable Small Molecule Therapeutic Analysis. [Link]
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Li, W., et al. (2010). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. Journal of Pharmaceutical and Biomedical Analysis, 51(3), 563-571. [Link]
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European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
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ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]
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Roy, A., et al. (2010). Impact of freezing on pH of buffered solutions and consequences for monoclonal antibody aggregation. Biotechnology Progress, 26(3), 725-733. [Link]
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Turner, N. J., et al. (2018). Chemo-enzymatic synthesis of substituted pyrazines. Biotechnology Journal, 15(11), e2000064. [Link]
-
Soltani, R., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, 57(9), 834-841. [Link]
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Technical Support Center: Navigating Off-Target Effects of 3-(Pyrazin-2-yloxy)aniline and Other Small Molecules in Cell-Based Assays
Welcome to the technical support center for researchers utilizing 3-(Pyrazin-2-yloxy)aniline and other small molecule inhibitors in cell-based assays. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the identification and mitigation of off-target effects. As a Senior Application Scientist, my goal is to equip you with the scientific rationale and practical protocols to ensure the integrity and reproducibility of your experimental findings.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a significant concern with compounds like this compound?
A1: Off-target effects are the interactions of a small molecule, such as this compound, with cellular components other than its intended biological target.[2] These unintended interactions can lead to a variety of confounding outcomes, including misleading experimental results, unforeseen cellular toxicity, and a misinterpretation of the compound's mechanism of action.[1][2] For instance, a compound designed to inhibit a specific kinase might also interact with other kinases or unrelated proteins, triggering unintended signaling pathways.[3][4] This is a critical issue because it can lead to the pursuit of erroneous biological hypotheses and the development of non-selective therapeutic agents.
Q2: My initial screen with this compound shows a potent effect, but I'm not sure if it's due to on-target or off-target activity. What are the first steps to investigate this?
A2: This is a crucial juncture in your research. The initial steps should focus on validating that the observed phenotype is a direct consequence of inhibiting the intended target. Here's a recommended starting approach:
-
Correlate Target Engagement with Phenotype: The first principle is to demonstrate that this compound is interacting with its intended target in your cells at the concentrations that produce the phenotype. Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement Assays can confirm target binding in an intracellular environment.[5][6][7]
-
Use a Structurally Unrelated Inhibitor: Employ a second, structurally distinct inhibitor that is known to target the same protein.[8] If both compounds, despite their different chemical scaffolds, produce the same phenotype, it strengthens the evidence for on-target activity.
-
Perform a Dose-Response Analysis: Off-target effects often manifest at higher concentrations.[1] A careful dose-response curve can help distinguish between high-affinity on-target effects and lower-affinity off-target effects.
Q3: I've observed significant cytotoxicity in my cell-based assay when using this compound, which is masking the intended phenotypic readout. How can I troubleshoot this?
A3: Cytotoxicity is a common off-target effect that can complicate the interpretation of any cell-based assay. Here's a systematic approach to address this:
-
Determine the Cytotoxic Concentration: First, perform a standard cytotoxicity assay (e.g., LDH or MTT assay) to determine the concentration range at which this compound induces cell death in your specific cell line.[1]
-
Time-Course Experiment: Assess the onset of cytotoxicity over time. It's possible that your desired on-target effect can be observed at an earlier time point before significant cell death occurs.
-
Lower the Concentration: If possible, use the lowest effective concentration of the compound that still elicits the on-target phenotype while minimizing cytotoxicity.
-
Cell Line Specificity: Test the compound in a different cell line to determine if the cytotoxicity is cell-type specific. This can provide clues about the off-target proteins involved.
Q4: The phenotype I observe with this compound does not align with the known function of its intended target. What does this suggest?
A4: This discrepancy is a strong indicator of potent off-target effects dominating the cellular response. To dissect this, consider the following:
-
Target Validation with Genetic Approaches: The gold standard for validating the role of a target in a specific phenotype is to use genetic methods. Use siRNA or CRISPR/Cas9 to knockdown or knockout the intended target.[1] If the genetic perturbation does not replicate the phenotype observed with this compound, it strongly suggests the compound's effects are off-target.
-
Broad-Spectrum Profiling: To identify potential off-targets, consider performing a kinome scan or other broad-spectrum profiling assays. These services screen your compound against a large panel of proteins to identify unintended interactions.
-
Chemical Proteomics: Advanced techniques like chemical proteomics can be used to pull down the binding partners of your compound from cell lysates, providing a more unbiased view of its interactome.[9]
Troubleshooting Guide: Common Issues & Solutions
| Observed Problem | Potential Cause | Recommended Solution(s) |
| Inconsistent or non-reproducible results between experiments. | 1. Variability in cell health (e.g., passage number, confluency).[10] 2. Inhibitor degradation or precipitation. 3. Inconsistent incubation times or compound concentrations. | 1. Use cells within a consistent, low passage number range. Ensure consistent seeding density and confluency at the time of treatment.[10] 2. Prepare fresh stock solutions of this compound for each experiment and visually inspect for precipitation. 3. Maintain strict adherence to a detailed, written protocol. |
| No observable effect, even at high concentrations. | 1. The intended target is not expressed or is inactive in your cell line. 2. Poor cell permeability of the compound. 3. The compound is unstable in your cell culture medium. | 1. Confirm target expression and activity (e.g., phosphorylation status for a kinase) via Western blot or other methods.[8] 2. If permeability is suspected, consider using a cell-free biochemical assay to confirm the compound's activity against the purified target. 3. Assess the stability of the compound in your specific cell culture medium over the course of the experiment using techniques like HPLC. |
| The use of a structurally related inactive control compound still produces a cellular effect. | 1. The "inactive" control is not truly inactive and retains some off-target activity.[11] 2. The observed phenotype is due to a general chemical property of the scaffold, not specific target inhibition. | 1. It is crucial to characterize the negative control compound against a broad panel of targets to ensure it is truly inactive against both the intended target and the off-targets of the active compound.[11] 2. Employ a structurally unrelated inhibitor targeting the same protein to see if the phenotype is recapitulated.[8] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the assessment of target engagement by this compound in intact cells by measuring the thermal stabilization of the target protein upon ligand binding.[5][6]
Materials:
-
Cells of interest
-
This compound
-
DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
Protease inhibitor cocktail
-
Apparatus for heat shocking (e.g., PCR thermocycler)
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw)
-
Equipment for Western blotting
Procedure:
-
Cell Treatment: Seed cells and grow to desired confluency. Treat cells with various concentrations of this compound or DMSO for a predetermined time.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.
-
Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes. Include a non-heated control.
-
Cell Lysis: Lyse the cells by three cycles of freeze-thaw (liquid nitrogen followed by a 25°C water bath).
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Analysis: Collect the supernatant (soluble fraction) and analyze the amount of the target protein remaining in the soluble fraction by Western blot. Increased thermal stability of the target protein in the presence of this compound indicates target engagement.
Protocol 2: Validating On-Target Effects using a Structurally Unrelated Inhibitor
This workflow helps to confirm that the observed phenotype is due to the inhibition of the intended target and not a unique off-target effect of this compound.
Materials:
-
Cells of interest
-
This compound
-
A structurally unrelated inhibitor for the same target
-
Appropriate assay for measuring the phenotype of interest (e.g., cell proliferation assay, reporter gene assay)
Procedure:
-
Dose-Response for Both Inhibitors: Perform a dose-response experiment for both this compound and the structurally unrelated inhibitor in your phenotypic assay to determine their respective EC50 values.
-
Phenotypic Comparison: Treat cells with equipotent concentrations of both inhibitors (e.g., at their respective EC50 and 10x EC50).
-
Data Analysis: Compare the phenotypic readouts between the two inhibitors. If both compounds induce a similar phenotype, it provides strong evidence that the effect is on-target.
Visualizing Signaling and Experimental Workflows
Diagram 1: Hypothetical Signaling Pathway and Off-Target Interaction
This diagram illustrates how this compound, while inhibiting its intended target (Kinase A), might also interact with an off-target (Kinase X), leading to an unintended cellular response.
Caption: On- and off-target effects of a small molecule inhibitor.
Diagram 2: Experimental Workflow for Off-Target Validation
This workflow outlines a logical sequence of experiments to systematically investigate and validate potential off-target effects.
Caption: A systematic workflow for off-target effect validation.
References
- Combinatorial Anticancer Drug Screen Identifies Off-Target Effects of Epigenetic Chemical Probes.
- Full article: Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis Online.
- A combinatorial anticancer drug screen identifies off-target effects of epigenetic chemical probes. bioRxiv.
- Data-Driven Exploration of Selectivity and Off-Target Activities of Design
- Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis.
- Direct, indirect and off-target effects of kinase inhibitors. (A). In...
- Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors.
- The Promise and Peril of Chemical Probe Negative Controls.
- Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology.
- The Ultimate Guide to Troubleshooting Micropl
- Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned. NIH.
- Minimizing Off-Target Effects of Small Molecule Inhibitors in Cell-Based Assays. BenchChem.
- Precision Assessment of on- and Off-Target Effects of mTOR Kinase Inhibitors in a Mouse Model.
- Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Medi
- Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research, London.
- Technical Support Center: Best Practices for Kinase Inhibitor Experiments. BenchChem.
- Technical Support Center: Mitigating Off-Target Effects of Small Molecules in Cellular Assays. BenchChem.
- Interference and Artifacts in High-content Screening - Assay Guidance Manual. NCBI Bookshelf.
- Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls
- Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. A combinatorial anticancer drug screen identifies off-target effects of epigenetic chemical probes | bioRxiv [biorxiv.org]
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- 9. tandfonline.com [tandfonline.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Refining the Buchwald-Hartwig Amination for Heteroaryl Ether Synthesis
Welcome to the technical support center for the Buchwald-Hartwig amination, with a specialized focus on the synthesis of heteroaryl ethers. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this powerful C-O coupling reaction. Here, we move beyond simple protocols to provide in-depth, field-proven insights into troubleshooting common issues and understanding the causality behind experimental choices.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the setup and optimization of the Buchwald-Hartwig reaction for heteroaryl ether synthesis.
Q1: What are the most critical parameters to consider when starting to optimize a Buchwald-Hartwig C-O coupling for a new heteroaryl ether?
A1: The success of a Buchwald-Hartwig C-O coupling hinges on the interplay of four key components: the palladium source (precatalyst is preferred), the phosphine ligand, the base, and the solvent.[1] For heteroaryl substrates, the choice of ligand is especially critical due to the potential for the heteroatom to coordinate with the palladium center, leading to catalyst deactivation.[2] Sterically hindered and electron-rich ligands are often necessary to promote the desired reductive elimination and prevent side reactions.[3][4] The base must be strong enough to deprotonate the alcohol but not so strong as to cause degradation of sensitive substrates.[5]
Q2: Which type of palladium source should I use: a simple salt like Pd(OAc)₂ or a pre-formed precatalyst?
A2: While simple palladium salts like Pd(OAc)₂ can be used, it is highly recommended to use a well-defined, pre-formed palladium precatalyst (e.g., a G3 or G4 palladacycle).[5] Precatalysts offer greater air and moisture stability, leading to more reproducible formation of the active Pd(0) catalytic species.[6] This is particularly important for achieving consistent results, as the in-situ reduction of Pd(II) sources can be unreliable and lead to the formation of inactive palladium black.[6]
Q3: How do I choose the right ligand for my heteroaryl ether synthesis?
A3: Ligand selection is arguably the most crucial factor for a successful heteroaryl ether synthesis. The ideal ligand should be both sterically bulky and electron-rich to facilitate the key steps of the catalytic cycle. For heteroaryl substrates, which are often electron-deficient, bulky biarylphosphine ligands such as those developed by the Buchwald group (e.g., XPhos, SPhos, RuPhos) are excellent starting points.[2][3] The steric bulk of these ligands promotes the formation of a monoligated palladium species, which is highly active in the catalytic cycle, and helps to prevent the coordination of the heteroaryl substrate to the palladium center.[3]
Q4: What is the role of the base, and how do I select the appropriate one?
A4: The base plays a crucial role in the deprotonation of the alcohol to form the active nucleophile.[7] The choice of base is a delicate balance; it must be strong enough to facilitate this deprotonation but not so harsh that it leads to side reactions or degradation of your starting materials.[1] For many heteroaryl ether syntheses, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are preferred over strong alkoxide bases such as NaOtBu, especially when dealing with base-sensitive functional groups.[1] However, for less acidic alcohols, a stronger base may be necessary.
Q5: Can I use aryl chlorides for the synthesis of heteroaryl ethers using this method?
A5: Yes, but aryl chlorides are generally less reactive than the corresponding bromides or iodides and often require more forcing conditions or highly active catalyst systems.[6][7] The oxidative addition of the C-Cl bond to the palladium center is the rate-limiting step.[8] To achieve successful coupling with aryl chlorides, it is essential to use highly electron-rich and sterically demanding ligands, such as the Buchwald biarylphosphine ligands, which can promote this challenging oxidative addition step.[3]
Section 2: Troubleshooting Guide
This section provides a detailed, question-and-answer-style guide to resolving specific experimental issues.
Problem 1: Low or No Product Yield
Q: I am attempting to synthesize a phenoxy-pyridine derivative from 2-chloropyridine and phenol, but I am observing very low conversion of my starting materials. What are the likely causes and how can I improve the yield?
A: Low yield in the synthesis of heteroaryl ethers from heteroaryl chlorides is a common issue, primarily due to the challenging oxidative addition step and potential catalyst deactivation. Here is a systematic approach to troubleshooting this problem:
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low yields.
Detailed Protocol for Optimization:
-
Catalyst and Ligand Screening: The coupling of heteroaryl chlorides often requires highly active and specialized catalyst systems.
-
Initial Recommendation: Start with a robust catalyst system such as [Pd(cinnamyl)Cl]₂ with a bulky biarylphosphine ligand like t-BuXPhos.
-
Experimental Protocol: In a glovebox, combine the palladium precatalyst (1-2 mol%) and the ligand (2-4 mol%) in a dry Schlenk tube. Add the heteroaryl chloride (1.0 equiv), the phenol (1.2 equiv), and the base (2.0 equiv). Add anhydrous solvent (e.g., toluene or dioxane) and heat the reaction under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
-
Base and Solvent Evaluation: The choice of base is critical and can be substrate-dependent.
-
Rationale: A base that is too weak will not sufficiently deprotonate the phenol, while a base that is too strong can cause decomposition of the heteroaryl halide. Poor solubility of reactants can also hinder the reaction.[5]
-
Comparative Table of Bases:
-
| Base | pKa of Conjugate Acid | Typical Solvent | Notes |
| NaOtBu | ~19 | Toluene, Dioxane | Strong base, effective but can cause side reactions with sensitive substrates.[5] |
| K₃PO₄ | ~12.3 | Toluene, Dioxane | A good starting point for base-sensitive substrates. |
| Cs₂CO₃ | ~10.3 | Toluene, Dioxane | Mild base, often effective and well-tolerated.[9] |
-
Reaction Conditions: Insufficient temperature or reaction time can lead to incomplete conversion.
-
Recommendation: For challenging couplings, temperatures between 100-120 °C are often required.[10] It is crucial to monitor the reaction over an extended period (e.g., 12-24 hours) to determine if the reaction is slow or has stalled.
-
Problem 2: Significant Side Product Formation
Q: My reaction is producing a significant amount of a byproduct that appears to be the hydrodehalogenated starting material. What causes this, and how can I suppress it?
A: The formation of a hydrodehalogenated byproduct is a common side reaction in Buchwald-Hartwig couplings and is often the result of a competing reaction pathway where a hydride is transferred to the aryl halide.[3]
Catalytic Cycle and Common Pitfall
Caption: The catalytic cycle showing the desired pathway and the off-cycle β-hydride elimination.
Strategies to Minimize Hydrodehalogenation:
-
Ligand Choice: The use of sterically hindered, electron-rich ligands can accelerate the rate of reductive elimination, which is the desired product-forming step, thus outcompeting the side reaction.[3] Ligands with bulky substituents, such as t-BuXPhos or BrettPhos, are often effective.[4]
-
Base Selection: The choice of base can influence the extent of this side reaction. In some cases, using a weaker base can minimize hydrodehalogenation.
-
Additives: The addition of certain additives can sometimes suppress side reactions. For instance, the use of a slight excess of the alcohol coupling partner can help to favor the desired pathway.
Problem 3: Catalyst Decomposition
Q: I observe the formation of a black precipitate in my reaction mixture, and the reaction has stalled. What is happening and how can I prevent it?
A: The formation of a black precipitate is a strong indication of catalyst decomposition, likely the formation of palladium black.[11] This can occur for several reasons:
-
Inefficient Ligand: If the ligand is not effectively stabilizing the palladium center, the catalyst can aggregate and precipitate as inactive palladium black.
-
High Temperatures: Prolonged heating at very high temperatures can lead to catalyst degradation.
-
Substrate Inhibition: As mentioned earlier, heteroaryl substrates can sometimes coordinate too strongly to the palladium center, leading to catalyst deactivation and decomposition.
Preventative Measures:
-
Use a Robust Ligand: Employ a sterically hindered and electron-rich ligand that can effectively stabilize the palladium catalyst throughout the catalytic cycle.
-
Optimize Temperature: While higher temperatures can increase the reaction rate, it's important to find a balance to avoid catalyst decomposition. Try running the reaction at the lowest temperature that still provides a reasonable reaction rate.
-
Use a Precatalyst: As previously discussed, precatalysts lead to a more controlled and efficient formation of the active catalytic species, which can reduce the likelihood of decomposition.[6]
Section 3: Detailed Experimental Protocol
This section provides a general, yet detailed, starting protocol for the synthesis of a heteroaryl ether, which can be adapted for specific substrates.
Synthesis of 2-Phenoxypyridine
Materials:
-
2-Bromopyridine
-
Phenol
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous toluene
Procedure:
-
In a glovebox, add Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Add 2-bromopyridine (1.0 mmol) and phenol (1.2 mmol) to the Schlenk tube.
-
Add anhydrous toluene (5 mL) to the tube.
-
Seal the Schlenk tube, remove it from the glovebox, and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove insoluble inorganic salts and palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 2-phenoxypyridine.
Note on Safety: Always handle palladium catalysts and phosphine ligands in an inert atmosphere (e.g., a glovebox or under argon/nitrogen) as they can be air-sensitive. Solvents should be anhydrous and degassed to prevent quenching of the catalyst.
References
- Buchwald, S. L., Mauger, C., Mignani, G., & Scholz, U. (2006). Industrial-Scale Palladium-Catalyzed Coupling of Aryl Halides and Amines–A Personal Account.
- Bosiak, M. J., Zielińska, A., Kędziera, D., & Małecki, J. G. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17835–17846.
- BenchChem. (n.d.). Application Notes: Buchwald-Hartwig Amination of 3-Bromo-5-(3-chlorophenoxy)pyridine. Retrieved from a relevant chemical supplier's website.
- Stack, J. G., & Tilley, S. D. (2023). A Hierarchy of Ligands Controls Formation and Reaction of Aryl Radicals in Pd-Catalyzed Ground-State Base-Promoted Coupling Reactions. ChemRxiv.
- Stack, J. G., & Tilley, S. D. (2023). A Hierarchy of Ligands Controls Formation and Reaction of Aryl Radicals in Pd-Catalyzed Ground-State Base-Promoted Coupling Reactions. Journal of the American Chemical Society.
- WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
- NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
- Al-Suwaidan, I. A., Al-Hokbany, A. M., & Al-Otaibi, A. M. (2014).
- Caddick, S., et al. (2008). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)
- Reddit. (2021). I'm assuming this is a Buchwald-Hartwig couing reaction, but since it looks so simple I'm not really sure why it has a low yield? Does it have to do with protecting groups maybe? r/chemhelp.
- Wikipedia. (2023).
- Reddit. (2018).
- Chemistry LibreTexts. (2023).
- Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting.
- Request PDF. (n.d.). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)
- Tudose, A., et al. (2021). Evidence for “cocktail”-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Catalysis Science & Technology, 11(20), 6727-6737.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
- Fors, B. P., et al. (2011). A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions. Organic Letters, 13(24), 6432–6435.
- Cole, K. P., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. Organic Process Research & Development, 24(3), 345-351.
- Stack, J. G., & Tilley, S. D. (2023). A Hierarchy of Ligands Controls Formation and Reaction of Aryl Radicals in Pd-Catalyzed Ground-State Base-Promoted Coupling Reactions. Journal of the American Chemical Society.
- BenchChem. (n.d.). Application Notes & Protocols: Synthesis of 5-(Benzyloxy)pyridin-3-amine via Buchwald-Hartwig Amination. Retrieved from a relevant chemical supplier's website.
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
- Schlummer, B., & Scholz, U. (2004). Palladium-Catalyzed C−N and C−O Coupling–A Practical Guide from an Industrial Vantage Point.
- ResearchGate. (n.d.). Proposed catalytic cycle of Buchwald−Hartwig crosscoupling.
- Cole, K. P., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Organic Process Research & Development, 24(3), 345-351.
- Request PDF. (n.d.). Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst.
- Bosiak, M. J., Zielińska, A., Kędziera, D., & Małecki, J. G. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17835–17846.
- Request PDF. (n.d.). ChemInform Abstract: Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines.
- Request PDF. (n.d.). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
- Isley, N. A., et al. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions.
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Side reactions to consider in the synthesis of 3-(Pyrazin-2-yloxy)aniline
Technical Support Center: Synthesis of 3-(Pyrazin-2-yloxy)aniline
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of heteroaromatic aryl ethers. Our goal is to provide in-depth, field-proven insights into potential side reactions and offer robust troubleshooting strategies in a direct question-and-answer format.
The synthesis of this compound, a key structural motif in medicinal chemistry, is most commonly achieved via a nucleophilic aromatic substitution (SNAr) or a metal-catalyzed cross-coupling reaction. A typical route involves the reaction between a 2-halopyrazine (e.g., 2-chloropyrazine) and 3-aminophenol. While seemingly straightforward, this transformation is fraught with challenges, primarily due to the presence of two competing nucleophilic sites on the 3-aminophenol molecule: the hydroxyl group (-OH) and the amino group (-NH2).
This guide will focus on troubleshooting this specific synthetic approach, addressing the most common issues encountered in the laboratory to help you optimize your reaction for yield, purity, and reproducibility.
Intended Reaction Pathway
Caption: Intended O-Arylation Reaction.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My reaction yield is low and the crude NMR/LC-MS shows a major byproduct with the same mass as my target molecule. What is happening?
A1: The most probable cause is a competing N-arylation reaction.
This is the most common side reaction in this synthesis. The 3-aminophenol has two nucleophilic sites: the phenolic oxygen and the aniline nitrogen. While the desired reaction is O-arylation (attack from the oxygen), a competitive N-arylation (attack from the nitrogen) can occur, leading to the formation of the isomeric byproduct, 3-amino-N-(pyrazin-2-yl)aniline.
Causality & Mechanism: The selectivity between O- and N-arylation is a delicate balance of several factors:
-
Acidity (pKa): The phenol (-OH) is significantly more acidic (pKa ≈ 10 in water) than the aniline (-NH2) (pKa ≈ 31 in DMSO).[1] In the presence of a base, the phenol is preferentially deprotonated to form the more nucleophilic phenoxide.
-
Nucleophilicity: While the phenoxide is a potent nucleophile, the neutral amino group can also attack the electron-deficient pyrazine ring, especially at elevated temperatures.
-
Catalyst System: The choice of metal catalyst and ligand system can dramatically influence selectivity. Copper-based systems, often used in Ullmann-type reactions, have been shown to favor O-arylation of 3- and 4-aminophenols when paired with specific ligands like picolinic acid.[1][2][3][4][5][6] Conversely, certain palladium catalysts with bulky phosphine ligands (e.g., BrettPhos) are explicitly used to achieve selective N-arylation.[1][2][3][7]
Diagnostic Steps:
-
LC-MS Analysis: The O- and N-arylated isomers will have identical mass but different polarities, resulting in distinct retention times.
-
¹H NMR Spectroscopy: The chemical shifts will be different. For the desired O-arylated product, you expect to see the pyrazine protons and the protons of the aniline ring. In the N-arylated isomer, the proton on the nitrogen (N-H) will have a characteristic shift and coupling pattern.
-
TLC Analysis: The two isomers will have different Rf values.
Solutions & Preventative Measures:
| Parameter | Recommendation to Favor O-Arylation | Rationale |
| Base Selection | Use a mild, non-nucleophilic base like Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃). Avoid strong bases like NaH or NaOt-Bu. | Weak bases selectively deprotonate the more acidic phenol. Strong bases can deprotonate both sites, reducing selectivity.[1][7] Cs₂CO₃ is particularly effective, often attributed to the "cesium effect," where the large, soft Cs⁺ ion coordinates favorably with the phenoxide oxygen, enhancing its nucleophilicity and promoting O-arylation.[8][9][10][11][12] |
| Catalyst System | For Ullmann-type conditions, use a Copper(I) source (e.g., CuI) with a ligand known to promote O-arylation, such as picolinic acid .[1][4][6][13] | Ligand choice is critical for directing the reaction pathway. Picolinic acid has been demonstrated to be effective for the selective O-arylation of 3-aminophenol.[1][6] |
| Temperature | Maintain the lowest possible temperature that allows the reaction to proceed at a reasonable rate (e.g., 80-110 °C). | Higher temperatures often favor the thermodynamically controlled N-arylation product or can lead to decomposition. N-arylation may have a higher activation energy, becoming more competitive at elevated temperatures. |
| Solvent | Use a polar aprotic solvent such as DMF or DMSO . | These solvents effectively solvate the cation of the base (e.g., K⁺, Cs⁺) and do not interfere with the nucleophiles. |
Q2: My reaction turns dark brown or black, and I'm isolating mostly intractable tar. What is causing this decomposition?
A2: This is likely due to thermal decomposition of the pyrazine ring, base-catalyzed polymerization, or oxidative side reactions.
Causality & Mechanism:
-
Thermal Instability: Pyrazine and its derivatives, while aromatic, can be susceptible to thermal decomposition at high temperatures (typically >150-200 °C), especially under harsh basic conditions.[14] This can lead to ring-opening reactions and the formation of complex polymeric materials.
-
Oxidative Coupling: If using a copper-catalyzed system (Ullmann reaction), the presence of oxygen can lead to oxidative self-coupling of the 3-aminophenol, forming colored azo- or phenazine-like structures. It is crucial to ensure the reaction is performed under an inert atmosphere (Nitrogen or Argon).
-
Base-Catalyzed Degradation: Strong bases at high temperatures can promote unwanted side reactions with the solvent (e.g., decomposition of DMF) or polymerization of the starting materials or product.
Diagnostic Steps:
-
Monitor Reaction by TLC/LC-MS: Take aliquots over time. If you see an initial formation of product followed by the appearance of a complex mixture of spots or a baseline streak on TLC, decomposition is likely occurring after the main reaction.
-
Control Experiment: Run the reaction without one of the coupling partners. For instance, heat 2-chloropyrazine with the base and solvent to see if it decomposes under the reaction conditions.
Solutions & Preventative Measures:
-
Strict Temperature Control: Do not exceed the optimal temperature. If the reaction is sluggish, consider a more active catalyst system or a longer reaction time rather than increasing the heat.
-
Inert Atmosphere: Thoroughly degas the solvent and reaction mixture (e.g., by sparging with argon or using freeze-pump-thaw cycles) before heating, especially for copper-catalyzed reactions.
-
Use a Milder Base: Switch from a strong base like potassium tert-butoxide to cesium carbonate or potassium phosphate.[15]
-
Purify Starting Materials: Ensure your 3-aminophenol is free of oxidized impurities, which can initiate polymerization.
Q3: My starting 2-chloropyrazine is being consumed, but I'm not seeing the desired product. Instead, I find a new polar spot on TLC that corresponds to 2-hydroxypyrazine. Why?
A3: This indicates hydrolysis of your electrophile, 2-chloropyrazine.
Causality & Mechanism: The 2-position of the pyrazine ring is highly activated towards nucleophilic substitution. If there is residual water in your reaction mixture or if your base contains hydroxide (e.g., from impure K₂CO₃), water or hydroxide can act as a nucleophile, attacking the 2-chloropyrazine to displace the chloride and form 2-hydroxypyrazine (which exists in tautomeric equilibrium with pyrazin-2(1H)-one).
Diagnostic Steps:
-
LC-MS Analysis: The mass of 2-hydroxypyrazine (m/z = 96.09) will be different from your starting material and product.
-
Check Reagent Purity: Analyze your base for significant water content. Technical grade bases can absorb atmospheric moisture.
Solutions & Preventative Measures:
-
Use Anhydrous Conditions: Dry your solvent (e.g., over molecular sieves) and use a freshly opened or properly stored anhydrous base. Consider drying the base in a vacuum oven before use.
-
Proper Reagent Handling: Weigh and add hygroscopic reagents like Cs₂CO₃ or K₂CO₃ under an inert atmosphere if possible, and minimize their exposure to air.
Key Reaction Pathways: Desired vs. Side Reactions
The following diagram illustrates the primary competition between the desired O-arylation and the main side reactions.
Caption: Competing reaction pathways in the synthesis.
Experimental Protocols
Protocol 1: Optimized Synthesis via Copper-Catalyzed O-Arylation
This protocol is designed to maximize selectivity for the desired O-arylated product.
-
Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-aminophenol (1.0 eq.), 2-chloropyrazine (1.1 eq.), Copper(I) Iodide (CuI, 0.1 eq.), and Cesium Carbonate (Cs₂CO₃, 2.0 eq.).
-
Solvent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Under a positive pressure of inert gas, add anhydrous dimethylformamide (DMF) to achieve a concentration of approx. 0.5 M with respect to the 3-aminophenol.
-
Ligand Addition: Add picolinic acid (0.2 eq.) to the reaction mixture via syringe or as a solid under a stream of inert gas.
-
Reaction: Heat the mixture to 110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 4-6 hours until the consumption of the limiting reagent is observed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to isolate the pure this compound.
References
-
Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Journal of the American Chemical Society, 131(47), 17423–17429. [Link]
-
SciSpace. (2009). Orthogonal Cu- and Pd-based catalyst systems for the O- and N-arylation of aminophenols. Semantic Scholar. [Link]
-
ResearchGate. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. [Link]
-
SciSpace. (n.d.). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. SciSpace. [Link]
-
Maiti, D., & Buchwald, S. L. (2010). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. NIH National Library of Medicine. [Link]
-
Rabie, R., et al. (2019). CsCO3 2. ResearchGate. [Link]
-
Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Journal of the American Chemical Society. [Link]
-
Maiti, D., & Buchwald, S. L. (n.d.). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. DSpace@MIT. [Link]
-
Yadav, J., et al. (2020). Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight. PubMed Central. [Link]
-
Varala, R., et al. (2024). Cesium Carbonate (Cs2CO3) in Organic Synthesis: A Sexennial Update (2018 to Date). Ingenta Connect. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Royal Society of Chemistry. (2016). Cesium carbonate-promoted synthesis of aryl methyl sulfides using S-methylisothiourea sulfate under transition-metal-free conditions. Organic & Biomolecular Chemistry. [Link]
-
Varala, R., et al. (2024). Cesium Carbonate (Cs2CO3) in Organic Synthesis: A Sexennial Update (2018 to Date). Bentham Science. [Link]
-
Wikipedia. (n.d.). Ullmann condensation. [Link]
-
Monnereau, L., et al. (2011). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PubMed Central. [Link]
-
Maiti, D., & Buchwald, S. L. (n.d.). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. DSpace@MIT. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Royal Society of Chemistry. (1998). Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Journal of the Chemical Society, Perkin Transactions 2. [Link]
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- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Enhancing the Oral Bioavailability of Pyrazine-Based Kinase Inhibitors
Introduction: Pyrazine-based scaffolds are a cornerstone in the discovery of potent kinase inhibitors.[1] However, their inherent physicochemical properties, often characterized by high crystallinity and poor aqueous solubility, present significant challenges to achieving adequate oral bioavailability.[2][3] This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals to navigate and overcome these hurdles. We will delve into the mechanistic basis of poor oral absorption for this class of compounds and provide detailed, actionable strategies for enhancement, complete with troubleshooting guides and step-by-step experimental protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the oral bioavailability of pyrazine-based kinase inhibitors.
Q1: What are the primary reasons for the poor oral bioavailability of many pyrazine-based kinase inhibitors?
A1: The low oral bioavailability of these compounds is typically multifactorial, stemming from:
-
Poor Aqueous Solubility: Many pyrazine-based kinase inhibitors are crystalline solids with low solubility in gastrointestinal fluids. This dissolution-limited absorption is a major rate-limiting step for drug uptake.[2][3]
-
High First-Pass Metabolism: These inhibitors are often metabolized by cytochrome P450 (CYP) enzymes, particularly CYP3A4, in the gut wall and liver, which can significantly reduce the amount of active drug reaching systemic circulation.[4]
-
Efflux Transporter Activity: Pyrazine-based kinase inhibitors can be substrates for efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which actively pump the drug out of intestinal cells back into the lumen, limiting absorption.[5][6]
-
pH-Dependent Solubility: The solubility of many kinase inhibitors is pH-dependent, which can lead to variable absorption as the drug transits through the different pH environments of the gastrointestinal tract.[7]
Q2: What are the main strategies to enhance the oral bioavailability of these inhibitors?
A2: The primary strategies focus on overcoming the challenges mentioned above and can be broadly categorized into:
-
Formulation-Based Approaches:
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can significantly increase its aqueous solubility and dissolution rate.[8][9]
-
Lipid-Based Formulations: Incorporating the drug into lipid-based systems like Self-Microemulsifying Drug Delivery Systems (SMEDDS) can improve solubility and take advantage of lipid absorption pathways.[10][11]
-
Particle Size Reduction: Nanonization techniques can increase the surface area of the drug particles, leading to faster dissolution.
-
-
Chemical Modification Approaches:
Q3: How does the pyrazine ring itself influence these properties?
A3: The pyrazine ring, being a heteroaromatic structure, imparts unique properties. Its nitrogen atoms can act as hydrogen bond acceptors, influencing interactions with polymers and excipients in formulations.[1][13] The overall planarity and aromaticity of the pyrazine scaffold can contribute to high lattice energy in the crystalline state, leading to poor solubility.
Part 2: Troubleshooting Guides
This section provides practical advice for common experimental issues encountered when developing formulations for pyrazine-based kinase inhibitors.
Troubleshooting Amorphous Solid Dispersions (ASDs)
| Problem | Potential Cause | Troubleshooting Steps & Rationale |
| Low Drug Loading (<20%) in ASD | Poor drug-polymer miscibility. | 1. Screen a wider range of polymers: Evaluate polymers with different functionalities (e.g., PVP, HPMC, HPMCAS, Soluplus®). The goal is to find a polymer with favorable intermolecular interactions (e.g., hydrogen bonding) with the pyrazine kinase inhibitor.[14][15] 2. Perform thermal analysis (DSC): Look for a single glass transition temperature (Tg) to confirm miscibility. Multiple Tgs suggest phase separation.[16] |
| ASD Recrystallizes During Storage | The amorphous state is thermodynamically unstable. The chosen polymer may not be an effective crystallization inhibitor. | 1. Select polymers with a high Tg: A higher Tg of the polymer can restrict the molecular mobility of the drug, thus preventing recrystallization.[16] 2. Incorporate a secondary polymer or surfactant: This can further inhibit crystallization by creating a more complex matrix. 3. Assess drug-polymer interactions: Use techniques like FTIR or Raman spectroscopy to confirm interactions that stabilize the amorphous drug.[14] |
| Poor Dissolution of ASD Formulation | "Parachuting" effect where the drug rapidly precipitates from the supersaturated solution generated by the ASD. | 1. Incorporate a precipitation inhibitor: Polymers like HPMCAS are known to maintain supersaturation.[17] 2. Optimize the dissolution medium: Ensure the pH and presence of surfactants in the dissolution medium are biorelevant. 3. Evaluate different drug loadings: A lower drug loading might prevent rapid precipitation. |
Troubleshooting Lipid-Based Formulations (SMEDDS)
| Problem | Potential Cause | Troubleshooting Steps & Rationale |
| Drug Precipitation Upon Dilution | The drug has low solubility in the oil phase or the surfactant/co-surfactant system cannot maintain solubilization upon dispersion. | 1. Screen a variety of oils, surfactants, and co-surfactants: Determine the solubility of the pyrazine kinase inhibitor in individual excipients to select the best combination.[18] 2. Construct pseudo-ternary phase diagrams: This will help identify the optimal ratios of oil, surfactant, and co-surfactant that form a stable microemulsion upon dilution. 3. Increase surfactant concentration: A higher surfactant concentration can create more micelles to encapsulate the drug. |
| Inconsistent Droplet Size | The formulation is not robust to changes in aqueous media (e.g., pH, ionic strength). | 1. Use a combination of non-ionic surfactants: This can improve the stability of the emulsion across different conditions. 2. Optimize the surfactant-to-co-surfactant ratio: This ratio is critical for the stability and droplet size of the microemulsion. |
| Low In Vivo Bioavailability Despite Good In Vitro Performance | The formulation may be susceptible to digestion by lipases, leading to drug precipitation. | 1. Perform in vitro lipolysis studies: This can predict how the formulation will behave in the presence of digestive enzymes. 2. Select excipients less prone to digestion: For example, using medium-chain triglycerides may lead to different digestion kinetics compared to long-chain triglycerides. |
Part 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: Screening Polymers for Amorphous Solid Dispersion (ASD) Preparation by Spray Drying
Objective: To identify a suitable polymer and optimal drug loading for creating a stable ASD of a pyrazine-based kinase inhibitor.
Materials:
-
Pyrazine-based kinase inhibitor (API)
-
Polymers for screening (e.g., PVP K30, PVP VA64, HPMCAS-MG, Soluplus®)[19]
-
Organic solvent (e.g., methanol, acetone, or a mixture, capable of dissolving both API and polymer)
-
Spray dryer
-
Dissolution apparatus (USP II)
-
HPLC for drug quantification
-
Differential Scanning Calorimeter (DSC)
-
Powder X-ray Diffractometer (PXRD)
Procedure:
-
Solubility Assessment: Determine the solubility of the API and polymers in the selected solvent system.
-
Preparation of Spray-Drying Solutions:
-
Prepare solutions with different drug-to-polymer ratios (e.g., 10%, 20%, 30% w/w drug loading).
-
Dissolve the API and the chosen polymer in the solvent at a total solid concentration of 2-5% (w/v).
-
-
Spray Drying Process:
-
Set the inlet temperature of the spray dryer (typically 80-120°C, depending on the solvent's boiling point).
-
Adjust the feed rate and atomization pressure to obtain a fine powder.
-
The outlet temperature should be maintained at least 10-20°C below the glass transition temperature (Tg) of the polymer to ensure the formation of a stable amorphous solid.
-
-
Solid-State Characterization:
-
In Vitro Dissolution Testing:
-
Perform dissolution studies in biorelevant media (e.g., FaSSIF, FeSSIF).
-
Compare the dissolution profile of the ASDs to the crystalline API.
-
Monitor for any drug precipitation over time.
-
Protocol 2: Development of a Self-Microemulsifying Drug Delivery System (SMEDDS)
Objective: To formulate a SMEDDS for a poorly water-soluble pyrazine-based kinase inhibitor to enhance its oral absorption.
Materials:
-
Pyrazine-based kinase inhibitor (API)
-
Oils (e.g., Capryol 90, Labrafil M 1944 CS, Peceol)
-
Surfactants (e.g., Cremophor EL, Tween 80, Labrasol)
-
Co-surfactants (e.g., Transcutol HP, PEG 400)
-
Vortex mixer
-
Particle size analyzer
Procedure:
-
Excipient Solubility Screening:
-
Determine the solubility of the API in various oils, surfactants, and co-surfactants to identify excipients with the highest solubilizing capacity.[18]
-
-
Construction of Pseudo-Ternary Phase Diagrams:
-
Select the best excipients based on the solubility studies.
-
Prepare various mixtures of oil, surfactant, and co-surfactant at different ratios.
-
Titrate each mixture with water and observe for the formation of a clear, single-phase microemulsion.
-
Plot the results on a ternary phase diagram to identify the microemulsion region.
-
-
Formulation Preparation:
-
Select a ratio of oil, surfactant, and co-surfactant from the microemulsion region of the phase diagram.
-
Dissolve the API in this mixture with gentle heating and vortexing until a clear solution is obtained.
-
-
Characterization of the SMEDDS:
-
Droplet Size Analysis: Dilute the SMEDDS formulation with water and measure the droplet size and polydispersity index (PDI) using a particle size analyzer. A droplet size of <100 nm is generally desirable.
-
Self-Emulsification Time: Assess the time it takes for the SMEDDS to form a microemulsion upon gentle agitation in an aqueous medium.
-
Robustness to Dilution: Evaluate the stability of the microemulsion upon further dilution with water.
-
Protocol 3: Prodrug Synthesis for Improved Aqueous Solubility
Objective: To synthesize a phosphate prodrug of a pyrazine-based kinase inhibitor to enhance its aqueous solubility.[12]
Materials:
-
Pyrazine-based kinase inhibitor with a hydroxyl or amine group
-
Phosphorylating agent (e.g., phosphorus oxychloride)
-
Base (e.g., triethylamine, pyridine)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Reagents for purification (e.g., silica gel for column chromatography)
-
NMR, Mass Spectrometry for characterization
Procedure:
-
Reaction Setup:
-
Dissolve the pyrazine-based kinase inhibitor in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
-
Phosphorylation:
-
Slowly add the phosphorylating agent and the base to the cooled solution.
-
Allow the reaction to stir at room temperature until completion (monitor by TLC or LC-MS).
-
-
Workup and Purification:
-
Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Characterization:
-
Confirm the structure of the phosphate prodrug using NMR and mass spectrometry.
-
-
Solubility and Stability Assessment:
-
Determine the aqueous solubility of the prodrug and compare it to the parent drug.
-
Evaluate the stability of the prodrug in different pH buffers to assess its potential for in vivo conversion back to the active drug.[3]
-
Part 4: Visualization of Key Concepts
Workflow for Enhancing Oral Bioavailability
Caption: A decision-making workflow for enhancing the oral bioavailability of pyrazine-based kinase inhibitors.
Mechanism of Amorphous Solid Dispersion (ASD)
Caption: Schematic representation of how ASDs improve drug solubility and absorption.
References
-
Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model. PubMed. [Link]
-
Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioblastoma model. Europe PMC. [Link]
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Discovery, Synthesis, and in Vivo Activity of a New Class of Pyrazoloquinazolines as Selective Inhibitors of Aurora B Kinase. ACS Publications. [Link]
-
Molecular Interactions of Pyrazine-Based Compounds to Proteins. PubMed. [Link]
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Preparation of Hot-Melt Extruded Dosage Form for Enhancing Drugs Absorption Based on Computational Simulation. National Institutes of Health. [Link]
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The Prodrug Approach: A Successful Tool for Improving Drug Solubility. MDPI. [Link]
-
Development and Production Application Case Study of Amorphous Solid Dispersions: Spray Drying. Crystal Pharmatech. [Link]
-
Small-Scale Screening Technology for Amorphous Solid Dispersion Development. American Pharmaceutical Review. [Link]
-
Polymer screening for amorphous solid dispersions (ASDs) using the Crystal16. YouTube. [Link]
-
Polymer selection for amorphous solid dispersion of a new drug candidate by investigation of drug polymer molecular interactions. PubMed. [Link]
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Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research. [Link]
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Miniaturized screening of polymers for amorphous drug stabilization (SPADS): rapid assessment of solid dispersion systems. PubMed. [Link]
-
Preparation and Bioavailability Assessment of SMEDDS Containing Valsartan. National Institutes of Health. [Link]
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Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy. PubMed Central. [Link]
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Hot Melt Extrusion Processing Parameters Optimization. MDPI. [Link]
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Influence of hot melt extrusion processing parameters on the properties of a pharmaceutical formulation. University of Mississippi eGrove. [Link]
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Screening of Natural Compounds as P-Glycoprotein Inhibitors against Multidrug Resistance. MDPI. [Link]
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Flow chart for preparation of SMEDDS. ResearchGate. [Link]
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Increasing the bioavailability of oncology drugs with amorphous solid dosage formulations. C&EN. [Link]
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In vitro and in vivo evaluations of the P-glycoprotein-mediated efflux of dibenzoylhydrazines. PubMed. [Link]
-
Flow chart for preparation of SMEDDS. ResearchGate. [Link]
-
Hot-Melt Extrusion: from Theory to Application in Pharmaceutical Formulation. National Institutes of Health. [Link]
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Development of ligustrazine-loaded lipid emulsion: Formulation optimization, characterization and biodistribution. ResearchGate. [Link]
-
ACID-BASE INTERACTIONS IN AMORPHOUS SOLID DISPERSIONS: FORMULATION STRATEGY FOR TYROSINE KINASE INHIBITORS. CORE. [Link]
-
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]
-
Amorphous Solid Dispersion as Drug Delivery Vehicles in Cancer. National Institutes of Health. [Link]
-
Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development. PubMed. [Link]
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Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on pyrimidines, pyridines and pyrroles. PubMed. [Link]
-
Molecular insights into kinetic stabilization of amorphous solid dispersion of pharmaceuticals. RSC Publishing. [Link]
-
Development of Classification Models for Identifying “True” P-glycoprotein (P-gp) Inhibitors Through Inhibition, ATPase Activation and Monolayer Efflux Assays. MDPI. [Link]
-
Prodrug Approach as a Strategy to Enhance Drug Permeability. National Institutes of Health. [Link]
-
A Self-microemulsifying Drug Delivery System (SMEDDS) for a Novel Medicative Compound Against Depression: a Preparation and Bioavailability Study in Rats. National Institutes of Health. [Link]
-
P-Glycoprotein-Mediated Efflux Using a Rapidly Maturing Caco2 Clone (CLEFF4) in Only 5 Days without Requiring Modified Growth Medium. PubMed. [Link]
-
Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. ResearchGate. [Link]
-
Lipid-based formulations for oral delivery of lipophilic drugs. SciSpace. [Link]
-
50 years of oral lipid-based formulations: provenance, progress and future perspectives. Monash University. [Link]
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Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [Link]
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Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). PubMed. [Link]
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Preparation of Efavirenz - PVP K-30 Solid Dispersion by Spray Drying Technique. ResearchGate. [Link]
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Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. PubMed Central. [Link]
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Considering the Oral Bioavailability of Protein Kinase Inhibitors: Essential in Assessing the Extent of Drug-Drug Interaction and Improving Clinical Practice. PubMed. [Link]
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Fundamental Aspects of Lipid-Based Excipients in Lipid-Based Product Development. MDPI. [Link]
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Frequently Asked Questions (FAQs): Strategic Approaches to Aniline Cytotoxicity
Aniline and its derivatives are foundational scaffolds in modern drug discovery, offering remarkable structural versatility.[1] However, their promise is often tempered by significant cytotoxicity, posing a major hurdle in advancing promising lead compounds.[1][2] This technical support guide, designed for drug development professionals and researchers, provides practical strategies, troubleshooting advice, and detailed protocols to navigate and mitigate the cytotoxic effects of novel aniline derivatives.
As Senior Application Scientists, we understand that overcoming toxicity is not just about screening; it's about understanding the underlying mechanisms and making informed, rational design choices. This guide is structured to empower you with that knowledge.
This section addresses high-level strategic questions that form the basis of a robust research plan for mitigating the toxicity of aniline-based compounds.
Q1: What are the primary molecular mechanisms driving the cytotoxicity of aniline derivatives?
A: The cytotoxicity of aniline derivatives is rarely due to the parent compound itself. Instead, it typically arises from its metabolic activation, primarily by cytochrome P450 enzymes in the liver, into reactive metabolites.[1] These metabolites can induce toxicity through several mechanisms:
-
Oxidative Stress: The metabolic process can generate an excess of reactive oxygen species (ROS), overwhelming the cell's antioxidant defenses.[3] This leads to damage of lipids, proteins, and DNA, ultimately triggering apoptosis.[3]
-
Covalent Binding: Electrophilic metabolites, such as quinoneimines, can form covalent adducts with cellular macromolecules like DNA and proteins.[1][4] DNA adducts are genotoxic and can lead to mutations, while protein adducts can disrupt critical cellular functions, leading to cell death.[5]
-
Mitochondrial Dysfunction: Aniline-induced ROS can damage the mitochondrial membrane, leading to a loss of mitochondrial membrane potential and initiating the intrinsic apoptotic pathway.[3]
Understanding which of these mechanisms is dominant for your specific derivative is the first step toward rationally designing less toxic analogues.
Q2: What are the most effective chemical modification strategies to reduce the cytotoxicity of an aniline lead compound?
A: The goal of chemical modification is to alter the compound's metabolic fate, reducing the formation of reactive species or enhancing its detoxification. Key strategies include:
-
Steric Hindrance: Introducing bulky substituents at the ortho positions (2,6-disubstitution) of the aniline ring can physically block the approach of metabolic enzymes, thereby preventing the formation of toxic metabolites.[5]
-
Modulating Electronic Properties: The electronic nature of substituents on the aniline ring significantly influences its metabolism and potency.[4]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (NO₂) or chloro (Cl) can decrease the electron density of the aromatic ring, making it less susceptible to oxidative metabolism.
-
Electron-Donating Groups (EDGs): Groups like methoxy (OCH₃) can sometimes increase metabolic activation but may be crucial for pharmacological activity. The balance between efficacy and toxicity must be carefully evaluated.[4][6]
-
-
Bioisosteric Replacement: In some cases, the entire aniline moiety can be replaced with a different chemical group that preserves the desired pharmacological properties but has a safer metabolic profile.[1] This is a more advanced strategy, often guided by computational modeling.[1]
The diagram below illustrates the metabolic activation pathway that these strategies aim to disrupt.
Caption: Metabolic activation of aniline and key mitigation points.
Q3: How do I select the appropriate in vitro assays to build a comprehensive cytotoxicity profile?
A: No single assay tells the whole story. A multi-parametric approach is essential to understand both the extent and the mechanism of cytotoxicity.[7][8] Start with general viability assays and then proceed to more specific mechanistic assays based on initial findings.
| Assay Type | Principle | What It Measures | Pros | Cons |
| MTT / XTT / WST | Reduction of tetrazolium salt by mitochondrial dehydrogenases.[4][8] | Metabolic activity, an indicator of cell viability.[9][10] | High-throughput, cost-effective, well-established.[10][11] | Prone to interference from compounds that affect mitochondrial respiration; does not distinguish between cytostatic and cytotoxic effects.[8] |
| LDH Release | Measures the release of lactate dehydrogenase (LDH) from damaged cells.[9] | Plasma membrane integrity. A marker for necrosis or late apoptosis.[8] | Simple, reliable for detecting membrane damage. | Less sensitive for early apoptosis; can have high background from serum components.[12] |
| Annexin V / PI | Annexin V binds to phosphatidylserine on apoptotic cells; Propidium Iodide (PI) stains necrotic cells.[9] | Distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[9] | Provides detailed mechanistic insight into the mode of cell death. | Lower throughput, requires a flow cytometer. |
| ROS Detection | Uses fluorescent probes (e.g., DCFH-DA) that are oxidized by ROS. | Intracellular levels of reactive oxygen species. | Directly measures oxidative stress, a key mechanism for aniline toxicity.[3] | Probes can be prone to auto-oxidation; requires careful controls. |
Troubleshooting Guide: Common Experimental Issues & Solutions
This section provides solutions to specific problems you may encounter during your cytotoxicity experiments.
Q: My IC₅₀ values are highly variable between experiments. What are the likely causes?
A: Inconsistent IC₅₀ values are a common frustration. The root cause is often subtle variations in experimental conditions.[12]
-
Troubleshooting Steps:
-
Check Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and within a consistent, low passage number range.[12] High-passage cells can have altered metabolic rates and drug sensitivities.
-
Standardize Seeding Density: Ensure the initial number of cells seeded per well is identical across all plates and experiments.[12][13] Over- or under-confluency at the time of treatment will skew results. Perform a cell titration experiment to find the optimal density for your cell line and assay duration.[14]
-
Verify Compound Solubility and Stability: Visually inspect your compound dilutions for precipitation. If your compound is unstable in the medium, prepare fresh stock solutions for each experiment.
-
Ensure Consistent Incubation Times: The timing for cell seeding, compound treatment, and assay reagent addition must be strictly standardized.[12]
-
Mitigate the "Edge Effect": Evaporation from wells on the outer edges of a 96-well plate can concentrate your compound and affect cell growth.[14] Avoid using the outermost wells for experimental data; instead, fill them with sterile PBS or medium to create a humidity barrier.[14]
-
Q: I'm observing a high background signal in my MTT assay, even in the "no-cell" control wells. Why is this happening?
A: High background absorbance can mask the true signal and reduce the sensitivity of your assay.[14]
-
Troubleshooting Steps:
-
Check for Microbial Contamination: Bacteria or fungi can metabolize the MTT reagent, leading to false-positive signals.[12] Visually inspect your plates under a microscope for any signs of contamination before adding the MTT reagent.
-
Assess Compound Interference: Your aniline derivative may be directly reducing the MTT reagent. To test this, run a control plate with your compound in cell-free medium. If you see color development, your compound is interfering with the assay. Consider switching to an alternative viability assay like the LDH release assay.
-
Use Phenol Red-Free Medium: Phenol red, the pH indicator in most culture media, can interfere with absorbance readings.[12] Switch to a phenol red-free medium during the final assay incubation step to eliminate this variable.[12]
-
Q: My compound is poorly soluble in aqueous media. How can I test it without the solvent (e.g., DMSO) causing its own toxicity?
A: This is a critical challenge in drug development. The solvent must dissolve your compound without being toxic to the cells.
-
Troubleshooting Steps:
-
Determine the Solvent's IC₅₀: Before testing your compound, perform a dose-response experiment on your cell line with the solvent alone (e.g., DMSO). This will tell you the maximum concentration of solvent that is non-toxic.
-
Keep Final Solvent Concentration Low: For DMSO, the final concentration in the cell culture well should typically be kept below 0.5%, and absolutely should not exceed 1%.[12]
-
Ensure Proper Mixing: When diluting your stock solution, add it to the medium and mix thoroughly before adding it to the cells. This prevents cells from being exposed to localized high concentrations of the solvent or compound.[12]
-
Include a "Vehicle Control": Every experiment must include a control group of cells treated with the highest concentration of solvent used in the experiment. This vehicle control serves as the 100% viability benchmark against which your compound's effects are measured.
-
Experimental Protocols
Here we provide standardized, step-by-step protocols for two fundamental cytotoxicity assays.
Protocol 1: MTT Cell Viability Assay
This protocol assesses cell viability by measuring the metabolic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a colored formazan product.[4][10]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of your aniline derivative in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control and untreated control wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After treatment, remove the compound-containing medium. Add 100 µL of fresh medium containing MTT (final concentration 0.5 mg/mL) to each well.[4] Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[4]
-
Solubilization: Carefully remove the MTT solution. Add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[4][9] Gently agitate the plate for 10-15 minutes to ensure complete dissolution.[14]
-
Absorbance Measurement: Measure the absorbance of the colored solution at 570 nm using a microplate reader.[4]
-
Data Analysis: Subtract the absorbance of the "no-cell" blank from all readings. Calculate cell viability as a percentage of the vehicle control: (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100. Plot the results to determine the IC₅₀ value.
Protocol 2: LDH Release Assay
This protocol quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.[9]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Prepare Controls: In addition to your experimental wells, set up the following controls:
-
Spontaneous LDH Release: Untreated cells (measures background LDH release).
-
Maximum LDH Release: Untreated cells treated with a lysis buffer (provided in commercial kits) 30 minutes before the end of the incubation.
-
Medium Background: Culture medium with no cells.
-
-
Collect Supernatant: After the treatment period, carefully transfer an aliquot (e.g., 50 µL) of the cell culture supernatant from each well to a new, flat-bottom 96-well plate.[9]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a catalyst and dye solution). Add the reaction mixture to each well containing the supernatant.
-
Incubation and Measurement: Incubate the plate in the dark at room temperature for 20-30 minutes. Stop the reaction using the provided stop solution. Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Data Analysis: Subtract the medium background absorbance from all readings. Calculate cytotoxicity as a percentage using the formula: ((Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)) * 100.
The workflow below provides a high-level overview of the entire assessment process.
Caption: Iterative workflow for assessing and reducing cytotoxicity.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays.
- Benchchem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
- Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
- TFOT. (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests.
- Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay.
- Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
- Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds.
- MDPI. (n.d.). A Novel Aniline Derivative from Peganum harmala L. Promoted Apoptosis via Activating PI3K/AKT/mTOR-Mediated Autophagy in Non-Small Cell Lung Cancer Cells.
- MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
- Roy, P. S. (2025, September 20). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate.
- ResearchGate. (2025, October 16). Aniline Induces Oxidative Stress and Apoptosis of Primary Cultured Hepatocytes.
- NIH. (n.d.). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater.
- ResearchGate. (n.d.). Structure of two aniline derivatives as potent anticancer lead compounds.
- Benchchem. (n.d.). Aniline Mustard Derivatives: A Head-to-Head Cytotoxicity Comparison for Cancer Research.
- PubMed. (n.d.). Genotoxicity of aniline derivatives in various short-term tests.
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Validation & Comparative
Comparative Analysis of Kinase Inhibitors: The 3-(Pyrazin-2-yloxy)aniline Scaffold in Context
A Senior Application Scientist's Guide to Pazopanib and its Alternatives in Multi-Targeted Tyrosine Kinase Inhibition
Introduction: The Central Role of Kinase Inhibition in Oncology
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many cancers. This has made them one of the most critical classes of targets in modern oncology drug development. Multi-targeted tyrosine kinase inhibitors (TKIs) have revolutionized the treatment of various solid tumors, primarily by blocking aberrant signaling pathways that drive tumor growth, proliferation, and angiogenesis (the formation of new blood vessels).
This guide provides a comparative analysis centered on the chemical scaffold 3-(pyrazin-2-yloxy)aniline. While this molecule itself is not an active therapeutic agent, it serves as a crucial building block for potent clinical inhibitors. Its most notable derivative is Pazopanib , an FDA-approved TKI. Here, we will use Pazopanib as the primary exemplar of this scaffold's potential and compare its performance against other well-established multi-targeted TKIs, namely Sunitinib and Sorafenib . This analysis will delve into their respective kinase inhibition profiles, cellular activities, and the experimental methodologies used to derive these data, providing researchers with a framework for selecting and evaluating these compounds in a preclinical setting.
The this compound Scaffold: From Intermediate to Inhibitor
The this compound core represents a versatile scaffold in medicinal chemistry. Its structure allows for strategic modifications that can be tailored to fit the ATP-binding pocket of various kinases. In the case of Pazopanib, this scaffold is elaborated with additional functional groups that confer high affinity and specificity for a particular set of tyrosine kinases.
Pazopanib's primary mechanism of action involves the potent inhibition of key receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor cell survival. These include Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and the stem cell factor receptor (c-Kit). By blocking the signaling cascades initiated by these receptors, Pazopanib effectively cuts off the tumor's blood supply and inhibits its growth.
Comparative Kinase Inhibition Profile
The efficacy of a TKI is dictated by its affinity for its target kinases. While Pazopanib, Sunitinib, and Sorafenib all target key angiogenic receptors, their broader kinase selectivity profiles differ, which accounts for variations in their therapeutic windows and side-effect profiles.
Pazopanib is a potent inhibitor of VEGFR-1, -2, and -3, PDGFR-α/β, and c-Kit.[1][2] It exhibits high affinity for these primary targets, with IC50 values in the low nanomolar range.[1] Its activity against other kinases is comparatively less pronounced, suggesting a more focused selectivity profile.
Sunitinib also potently inhibits VEGFRs, PDGFRs, and c-Kit, but has additional high-affinity targets including Fms-like tyrosine kinase 3 (FLT3) and RET.[3][4] This broader spectrum of activity may contribute to both its efficacy in certain tumor types and its distinct toxicity profile, such as a higher incidence of hematologic adverse events.[5][6]
Sorafenib is unique in this group as it is a potent inhibitor of both RTKs (VEGFR, PDGFR-β) and intracellular serine/threonine kinases, most notably the RAF kinases (C-RAF and B-RAF).[7][8][9] This dual mechanism allows Sorafenib to block angiogenesis while also directly inhibiting the MAPK/ERK signaling pathway, a critical driver of cell proliferation.[10]
Quantitative Comparison of In Vitro Kinase Inhibition
The following table summarizes the reported inhibitory constants (IC50 or Ki) for each compound against key target kinases. These values are derived from biochemical assays and represent the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50%. Lower values indicate greater potency.
| Kinase Target | Pazopanib (nM) | Sunitinib (nM) | Sorafenib (nM) |
| VEGFR-1 | 10[1] | ~9 | 26 |
| VEGFR-2 | 30[1] | 9[11] | 90[11] |
| VEGFR-3 | 47[1] | ~3 | 20 |
| PDGFR-β | 84[1] | ~2 | 57 |
| c-Kit | 74[1] | ~8 | 68 |
| FLT3 | 230[12] | ~1 | 58 |
| B-RAF | >10,000 | >10,000 | 22 |
| C-RAF | 3,300 | >10,000 | 6 |
Note: Values are compiled from various sources and assay conditions may differ. They are intended for relative comparison.
This data highlights that while all three drugs potently inhibit VEGFR-2, Sunitinib shows the highest affinity for this key angiogenic driver.[11] Pazopanib and Sunitinib have comparable, high potency against PDGFR-β and c-Kit. Sorafenib's distinct profile is evident in its potent inhibition of RAF kinases, a feature absent in Pazopanib and Sunitinib.
Signaling Pathway Context
These TKIs exert their anti-tumor effects by interrupting specific signaling cascades. The primary pathway inhibited by all three is the VEGF signaling axis, which is crucial for angiogenesis.
Caption: Simplified VEGFR signaling pathway and points of inhibition.
Experimental Protocols: A Guide to In Vitro Evaluation
To generate the comparative data discussed above, standardized biochemical and cell-based assays are essential. Below are representative protocols that form the foundation of TKI characterization.
Protocol 1: In Vitro Biochemical Kinase Inhibition Assay
This protocol describes a common method to determine an inhibitor's IC50 value against a purified kinase. Fluorescence-based assays are often preferred for their high throughput and sensitivity.[13]
Objective: To quantify the potency of an inhibitor (e.g., Pazopanib) against a specific purified kinase (e.g., VEGFR-2).
Principle: The assay measures the amount of ATP consumed during the kinase's phosphorylation of a substrate. A reagent system converts the remaining ADP into a detectable signal (e.g., luminescence or fluorescence).[14] Inhibition of the kinase results in less ADP production and a weaker signal.
Caption: Workflow for a typical in vitro biochemical kinase assay.
Methodology:
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer.
-
Prepare a 2X ATP solution in kinase reaction buffer.
-
Serially dilute the test inhibitor (Pazopanib) in DMSO, then further in kinase buffer to create a 4X concentration series.
-
-
Assay Plating (384-well plate):
-
Add 5 µL of the 4X inhibitor dilutions to the appropriate wells. Include wells for a positive control (kinase, no inhibitor) and a negative control (no kinase).
-
Add 10 µL of the 2X kinase/substrate solution to all wells except the negative control.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 5 µL of the 2X ATP solution to all wells.
-
Incubate the plate for 60 minutes at room temperature. The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Signal Detection:
-
Stop the kinase reaction and initiate the detection reaction by adding 20 µL of a detection reagent (e.g., ADP-Glo™, Kinase-Glo®).
-
Incubate as per the manufacturer's instructions (typically 30-60 minutes).
-
Read the plate using a suitable plate reader (e.g., luminometer).
-
-
Data Analysis:
-
Subtract the background signal (negative control) from all measurements.
-
Normalize the data to the positive control (0% inhibition) and a fully inhibited control (100% inhibition).
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol assesses the cytotoxic or cytostatic effect of an inhibitor on a cancer cell line.
Objective: To determine the GI50 (concentration for 50% growth inhibition) of Pazopanib, Sunitinib, and Sorafenib on a relevant cell line (e.g., Caki-1, a human renal cell carcinoma line).
Principle: The MTT assay is a colorimetric method that measures the metabolic activity of cells.[15] Viable cells contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.[16] The amount of formazan produced is proportional to the number of living cells.[15]
Methodology:
-
Cell Seeding:
-
Culture Caki-1 cells to ~80% confluency.
-
Trypsinize, count, and resuspend the cells in fresh culture medium.
-
Seed 5,000 cells per well in 100 µL of medium into a 96-well flat-bottom plate.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the TKIs (Pazopanib, Sunitinib, Sorafenib) in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different inhibitor concentrations. Include vehicle control (DMSO) wells.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
MTT Addition and Incubation:
-
Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing formazan crystals to form.
-
-
Solubilization:
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[16]
-
Subtract the absorbance of a blank well (medium only) from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot the percent viability against the logarithm of inhibitor concentration and fit to a dose-response curve to determine the GI50 value.
-
Conclusion and Future Perspectives
The this compound scaffold, exemplified by Pazopanib, has yielded a potent and relatively selective TKI for the treatment of renal cell carcinoma and soft tissue sarcoma.[2][18] When compared to other multi-targeted TKIs like Sunitinib and Sorafenib, Pazopanib demonstrates a distinct profile. While all three effectively inhibit the core VEGFR/PDGFR angiogenesis axis, Sunitinib's broader activity against targets like FLT3 and Sorafenib's unique ability to inhibit the RAF/MEK/ERK pathway provide different therapeutic opportunities and challenges.[4][7]
For the researcher, the choice between these inhibitors depends on the specific biological question.
-
Pazopanib is an excellent tool for studying the effects of potent and relatively clean inhibition of VEGFR/PDGFR/c-Kit.
-
Sunitinib may be preferred when investigating tumors where targets like FLT3 or RET are also implicated.
-
Sorafenib is the inhibitor of choice for dissecting the interplay between angiogenesis and direct proliferative signaling through the RAF pathway.[9]
The experimental protocols outlined here provide a fundamental basis for the in vitro characterization of these and novel kinase inhibitors. Rigorous, standardized assays are paramount for generating reproducible data that can reliably inform preclinical and clinical drug development decisions. Future research will undoubtedly focus on developing inhibitors with even greater selectivity or on designing novel polypharmacology profiles to overcome resistance and improve patient outcomes.
References
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Dr. Oracle. (2025, November 21). What is the mechanism of action of Sorafenib (Sorafenib)? Retrieved from [Link]
-
The Pharma Fact. (n.d.). The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects. Retrieved from [Link]
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Wikipedia. (n.d.). Pazopanib. Retrieved from [Link]
-
Wikipedia. (n.d.). Sorafenib. Retrieved from [Link]
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Keisner, S. V., & Shah, S. R. (2011). Pazopanib: a promising new agent in the treatment of soft tissue sarcomas. Expert Opinion on Pharmacotherapy, 12(18), 2845-2854. Retrieved from [Link]
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Protocols.io. (2023, February 27). MTT (Assay protocol). Retrieved from [Link]
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ClinPGx. (n.d.). Sorafenib Pharmacodynamics. Retrieved from [Link]
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Patsnap Synapse. (2024, July 17). What is the mechanism of Pazopanib Hydrochloride? Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Sorafenib Tosylate? Retrieved from [Link]
-
Dr. Oracle. (2025, December 18). What is the mechanism of action, adverse effects, and contraindications of Votrient (pazopanib)? Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Sunitinib Malate? Retrieved from [Link]
-
ResearchGate. (2008). Sorafenib mechanism of action: tumor proliferation and angiogenesis. Retrieved from [Link]
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My Cancer Genome. (n.d.). sunitinib. Retrieved from [Link]
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Wikipedia. (n.d.). Sunitinib. Retrieved from [Link]
-
Cancer Care Ontario. (n.d.). SUNItinib. Retrieved from [Link]
-
Lee, S. H., et al. (2014). Clinical response to sunitinib as a multitargeted tyrosine-kinase inhibitor in solid tumors: a review of the literature. OncoTargets and Therapy, 7, 841-849. Retrieved from [Link]
-
O'Donnell, A., & Pinder, E. (2010). Pazopanib, a Multitargeted Tyrosine Kinase Inhibitor for Advanced Renal Cell Cancer. Clinical Journal of Oncology Nursing, 14(2), 229-231. Retrieved from [Link]
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]
-
ResearchGate. (n.d.). Activity of pazopanib, sunitinib, and sorafenib against purified kinases. Retrieved from [Link]
-
van der Meijden, P. Z., et al. (2018). Tyrosine Kinase Inhibitor Pazopanib Inhibits Platelet Procoagulant Activity in Renal Cell Carcinoma Patients. Frontiers in Cardiovascular Medicine, 5, 144. Retrieved from [Link]
-
Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]
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Verheul, H. M., et al. (2010). (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor. The Oncologist, 15(Suppl 2), 17-24. Retrieved from [Link]
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van der Meijden, P. Z., et al. (2018). Tyrosine Kinase Inhibitor Pazopanib Inhibits Platelet Procoagulant Activity in Renal Cell Carcinoma Patients. Frontiers in Cardiovascular Medicine, 5, 144. Retrieved from [Link]
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Carrola, J., et al. (2020). Sunitinib versus Pazopanib Dilemma in Renal Cell Carcinoma: New Insights into the In Vitro Metabolic Impact, Efficacy, and Safety. Metabolites, 10(11), 444. Retrieved from [Link]
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Narayanan, S., et al. (2014). Factors involved in treatment preference in patients with renal cancer: pazopanib versus sunitinib. Cancer Management and Research, 6, 185-192. Retrieved from [Link]
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The ASCO Post. (2013, October 15). Pazopanib vs Sunitinib in Metastatic Renal Cell Carcinoma: How Do We Choose? Retrieved from [Link]
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Illuminating the Target: A Comparative Guide to the Kinase Target Validation of 3-(Pyrazin-2-yloxy)aniline
The Quest for Specificity: Why Target Validation is Paramount
The success of any kinase inhibitor hinges on its specificity. Off-target effects can lead to unforeseen toxicities and a convoluted understanding of the compound's true mechanism of action. Therefore, a multi-pronged approach to target validation is not just recommended; it is essential for progressing a compound through the drug discovery pipeline with confidence.[3] This guide will compare and contrast several state-of-the-art techniques, providing the experimental framework to build a compelling target validation package for 3-(Pyrazin-2-yloxy)aniline.
A Tiered Approach to Target Identification and Validation
We advocate for a tiered approach, beginning with a broad, unbiased screen to identify potential kinase targets, followed by more focused biophysical and cellular assays to confirm and characterize the interaction. This funnel-down strategy is both resource-efficient and scientifically rigorous.
Caption: A tiered workflow for kinase target validation.
Tier 1: Unveiling the Landscape - Broad Kinome Screening
The initial step is to cast a wide net to understand the kinase selectivity profile of this compound. Large-scale kinase panels offer an unbiased view of a compound's activity across the human kinome.[4]
Comparative Technologies for Kinome Profiling
| Technology | Principle | Advantages | Disadvantages |
| KINOMEscan™ (Competition Binding Assay) | Measures the ability of a compound to displace a proprietary ligand from the kinase active site. The amount of kinase captured on a solid support is quantified.[5] | - ATP-independent, allowing for the identification of non-ATP competitive inhibitors.- High sensitivity and reproducibility. | - Does not directly measure enzymatic inhibition.- May not identify allosteric inhibitors. |
| Activity-Based Kinase Profiling (e.g., ADP-Glo™) | Quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity. Inhibition is measured by a decrease in ADP production.[4][6] | - Directly measures enzymatic inhibition.- Amenable to high-throughput screening. | - ATP-competitive, may miss non-ATP competitive inhibitors.- Can be prone to assay artifacts. |
| Peptide Arrays (e.g., PamGene) | Cell lysates are flowed over a microarray of kinase-specific peptide substrates. Phosphorylation is detected, providing a profile of active kinases and their inhibition by the compound.[7][8] | - Provides a functional readout of kinase activity from a biological sample.- Can identify both direct and indirect effects on kinase pathways. | - Complex data analysis.- Indirect nature can make target deconvolution challenging. |
Recommendation for this compound: Initiate with a KINOMEscan™ screen at a single high concentration (e.g., 10 µM) to identify all potential binding partners. Follow up on the primary hits with an activity-based assay like ADP-Glo™ to confirm enzymatic inhibition and determine initial IC50 values.
Tier 2: The Direct Handshake - Biophysical Validation
Once a primary kinase target is identified, it is crucial to confirm a direct, physical interaction between this compound and the purified kinase.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique to verify target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.[9][10][11]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
-
Cell Culture: Culture a cell line known to express the putative target kinase to 80-90% confluency.
-
Compound Treatment: Treat cells with varying concentrations of this compound or a vehicle control for 1-2 hours.
-
Heating: Aliquot cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[10]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separation: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of the target kinase using Western blotting or an ELISA-based method.
-
Data Analysis: Plot the percentage of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[12]
Expected Outcome: A dose-dependent thermal shift will provide strong evidence of direct binding of this compound to its target kinase within the complex milieu of the cell.
Tier 3: The Cellular Proof - Validating Target Engagement in a Physiological Context
Confirming that this compound engages its target in living cells and modulates its downstream signaling is a critical validation step.
Western Blot Analysis of Downstream Signaling
If the target kinase is part of a known signaling pathway, its inhibition should lead to a measurable decrease in the phosphorylation of its downstream substrates.
-
Cell Treatment: Treat cells with increasing concentrations of this compound for an appropriate duration. Include a positive control (a known inhibitor of the pathway) and a negative control (vehicle).
-
Stimulation (if necessary): If the pathway is activated by a specific ligand (e.g., a growth factor), stimulate the cells after compound treatment.
-
Cell Lysis: Lyse the cells and collect the protein extracts.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated form of the downstream substrate and the total substrate protein (as a loading control).[4]
-
Data Analysis: Quantify the band intensities to determine the effect of this compound on substrate phosphorylation.
Comparative Data Presentation:
| Compound | Concentration (µM) | p-Substrate Level (Normalized) |
| Vehicle | - | 1.00 |
| This compound | 0.1 | 0.85 |
| 1 | 0.42 | |
| 10 | 0.15 | |
| Competitor Compound X | 0.1 | 0.75 |
| 1 | 0.35 | |
| 10 | 0.10 |
Tier 4: The Genetic Confirmation - Linking Target to Phenotype
The final and most definitive step is to demonstrate that the cellular phenotype observed with this compound treatment is a direct result of inhibiting the identified target kinase. Small interfering RNA (siRNA) knockdown provides a powerful genetic tool for this purpose.[13][14]
siRNA Knockdown for Phenotypic Rescue
The logic here is that if the compound's effect is on-target, then reducing the expression of the target kinase should phenocopy the effect of the compound.
Caption: siRNA knockdown workflow for target validation.
-
siRNA Transfection: Transfect cells with a validated siRNA duplex targeting the kinase of interest or a non-targeting (scrambled) control siRNA.[15]
-
Incubation: Allow the cells to incubate for 48-72 hours to achieve significant knockdown of the target protein.
-
Knockdown Confirmation: Validate the reduction in target protein or mRNA levels using Western blot or quantitative real-time PCR (qRT-PCR), respectively.[16]
-
Phenotypic Assay: In parallel, treat non-transfected cells with this compound and a vehicle control.
-
Comparative Analysis: Compare the phenotypic outcome (e.g., inhibition of cell proliferation) in the siRNA-treated cells to the compound-treated cells.
Interpreting the Results: If the phenotype observed with this compound is closely mimicked by the siRNA-mediated knockdown of the target kinase, it provides strong evidence for on-target activity.
Conclusion: Building a Robust Case for the Target of this compound
The validation of a kinase inhibitor's target is a meticulous process that requires a convergence of evidence from multiple, independent experimental approaches. By systematically progressing through broad kinome screening, biophysical confirmation with CETSA, cellular pathway modulation analysis, and genetic validation via siRNA, researchers can build a compelling and defensible case for the primary target of this compound. This rigorous, multi-tiered approach not only de-risks the progression of this novel compound but also provides a deeper understanding of its mechanism of action, paving the way for its potential development as a targeted therapeutic.
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Diks, S. H., & Peppelenbosch, M. P. (2004). Kinome profiling. PMC, 2(3), 367-373. [Link]
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Dorris, D. et al. (2004). Target validation experiments for kinases using highly effective siRNAs. Cancer Research, 64(7_Supplement), 377. [Link]
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World Journal of Biology Pharmacy and Health Sciences. (2024). Target identification and validation in research. WJBPHS, 17(03), 107–117. [Link]
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Cavasotto, C. N., & Phatak, S. S. (2011). Virtual Target Screening: Validation Using Kinase Inhibitors. Journal of Chemical Information and Modeling, 51(12), 3091-3099. [Link]
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Cavasotto, C. N., & Phatak, S. S. (2011). Virtual Target Screening: Validation Using Kinase Inhibitors. Journal of Chemical Information and Modeling, 51(12), 3091-3099. [Link]
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Eurofins Discovery. (n.d.). KINOMEscan Technology. [Link]
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van der Horst, E. H. et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858-876. [Link]
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Chen, Y. et al. (2009). High Throughput Short Interfering RNA (siRNA) Screening of the Human Kinome Identifies Novel Kinases Controlling the Canonical Nuclear Factor-κB (NF-κB) Activation Pathway. Molecular and Cellular Biology, 29(23), 6214-6224. [Link]
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PubChem. (n.d.). 3-(Pyridin-2-yloxy)aniline. [Link]
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A Comparative Guide to the Kinase Cross-Reactivity Profiling of 3-(Pyrazin-2-yloxy)aniline
Executive Summary
In the landscape of drug discovery, the characterization of a small molecule's interaction with the human kinome is a critical step in determining its therapeutic potential and potential off-target liabilities. The pyrazine scaffold is a recognized pharmacophore in numerous kinase inhibitors, making novel derivatives like 3-(Pyrazin-2-yloxy)aniline compounds of significant interest.[1] This guide provides a comprehensive framework for assessing the kinase selectivity profile of this compound. We outline a detailed experimental strategy, present illustrative (hypothetical) data, and conduct a comparative analysis against two well-characterized kinase inhibitors: the broad-spectrum inhibitor Staurosporine and the clinically approved multi-targeted inhibitor Sunitinib . The objective is to provide researchers with a robust methodology for evaluating novel kinase-targeted compounds, ensuring both scientific rigor and a clear path toward preclinical development.
Introduction: The Imperative of Kinase Selectivity
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[2] While the development of kinase inhibitors has revolutionized treatment paradigms, a significant challenge remains: the high degree of structural conservation within the ATP-binding site across the kinome often leads to off-target activity.[2] This lack of selectivity can result in unforeseen toxicities or a polypharmacology that may be either beneficial or detrimental. Therefore, early and comprehensive cross-reactivity profiling is not merely a characterization step but a cornerstone of a successful drug discovery program.[3]
This guide focuses on this compound, a compound featuring a pyrazine core. Pyrazine derivatives have demonstrated potent inhibitory activity against a range of kinases by interacting with the ATP-binding pocket.[1][4] To contextualize its potential profile, we compare it against:
-
Staurosporine : A natural product that acts as a potent, ATP-competitive, but highly non-selective kinase inhibitor.[5][6] It serves as a benchmark for pan-kinase inhibition.
-
Sunitinib : An oral, multi-targeted receptor tyrosine kinase (RTK) inhibitor that targets VEGFRs, PDGFRs, KIT, and other kinases.[7][8][9] It represents a clinically successful example of controlled polypharmacology.
By profiling our compound of interest against these comparators, we can better classify its activity, predict potential therapeutic windows, and guide future structure-activity relationship (SAR) studies.
Experimental Design & Methodology
The foundation of a reliable profiling study lies in a well-designed experimental workflow and a robust assay technology. We propose a two-stage approach: a broad primary screen at a single high concentration to identify initial "hits," followed by dose-response studies to determine the potency (IC₅₀) for those hits.
Caption: Kinase Profiling Experimental Workflow.
Kinase Panel Selection
A representative panel of 96 kinases was selected to cover all major branches of the human kinome tree (TK, TKL, STE, CK1, AGC, CAMK, CMGC), including key oncogenic drivers and anti-targets known for toxicity. This breadth ensures a comprehensive initial assessment of selectivity. Commercial services from providers like Reaction Biology, Pharmaron, or ICE Bioscience offer pre-vetted panels that are suitable for such studies.[3][10][11]
Detailed Protocol: ADP-Glo™ Kinase Assay
The ADP-Glo™ assay is a luminescence-based platform that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. It is chosen for its high sensitivity, broad dynamic range, and compatibility with high-throughput screening.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase-specific substrates and buffers
-
Test Compounds: this compound, Staurosporine, Sunitinib (10 mM in 100% DMSO)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Plating:
-
For the primary screen, prepare intermediate compound plates by diluting the 10 mM stock to 400 µM in kinase buffer.
-
Using an acoustic liquid handler, dispense 25 nL of the 400 µM compound stock into the 384-well assay plates (final concentration 10 µM in a 10 µl reaction volume).
-
For IC₅₀ determination, perform a serial dilution (1:3 ratio) to create a 10-point concentration gradient.
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate master mix in the appropriate reaction buffer. The ATP concentration should be set at or near the Kₘ for each specific kinase to ensure accurate potency assessment.[12]
-
Dispense 5 µL of the 2X kinase/substrate mix into each well of the assay plate containing the pre-dispensed compound.
-
Dispense 5 µL of the mix into control wells containing only DMSO (for 0% inhibition control) or no kinase (for background).
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP into ATP, which drives a luciferase reaction.
-
Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Read the luminescence on a plate reader (e.g., BMG PHERAstar).
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the following formula: % Inhibition = 100 * (1 - (RLU_compound - RLU_background) / (RLU_DMSO - RLU_background))
-
For IC₅₀ values, plot the % inhibition against the logarithm of the compound concentration and fit the data using a four-parameter logistic model.
-
Results: A Comparative Selectivity Analysis (Illustrative Data)
The following data is hypothetical and generated for the purpose of illustrating a comparative analysis.
Primary Screen at 10 µM
A primary screen identifies kinases that are significantly inhibited by each compound at a single, high concentration. A common threshold for a "hit" is >50% inhibition.
| Kinase | Kinase Family | This compound (% Inhibition) | Sunitinib (% Inhibition) | Staurosporine (% Inhibition) |
| ABL1 | TK | 88.2 | 45.1 | 99.5 |
| SRC | TK | 92.5 | 68.3 | 99.8 |
| VEGFR2 | TK | 42.1 | 98.7 | 99.1 |
| PDGFRβ | TK | 35.8 | 99.1 | 98.9 |
| KIT | TK | 28.4 | 97.2 | 99.6 |
| FLT3 | TK | 31.5 | 96.5 | 98.2 |
| EGFR | TK | 12.3 | 25.4 | 97.8 |
| AURKA | STE | 65.7 | 40.1 | 95.4 |
| CDK2 | CMGC | 15.6 | 18.9 | 99.2 |
| ROCK1 | AGC | 8.9 | 10.5 | 96.1 |
| PIM1 | CAMK | 22.1 | 33.0 | 94.3 |
| GSK3β | CMGC | 5.4 | 9.8 | 98.8 |
Note: Values in bold indicate >50% inhibition.
From this primary screen, we observe:
-
This compound shows potent, selective inhibition against a small subset of kinases, primarily the non-receptor tyrosine kinases ABL1 and SRC, and the serine/threonine kinase AURKA.
-
Sunitinib demonstrates its known multi-targeted profile, strongly inhibiting the receptor tyrosine kinases VEGFR2, PDGFRβ, KIT, and FLT3.[13]
-
Staurosporine acts as expected, inhibiting nearly every kinase in the panel with high potency, confirming its broad-spectrum activity.[14][15]
Caption: Hypothetical Kinase Inhibition Profile at 10 µM.
Potency Determination (IC₅₀)
Follow-up dose-response assays on the primary hits provide quantitative potency data.
| Kinase | This compound IC₅₀ (nM) | Sunitinib IC₅₀ (nM) | Staurosporine IC₅₀ (nM) |
| ABL1 | 45 | >10,000 | 3.5 |
| SRC | 22 | 250 | 6.2 |
| VEGFR2 | >10,000 | 9 | 7.1 |
| PDGFRβ | >10,000 | 2 | 5.4 |
| KIT | >10,000 | 12 | 4.8 |
| FLT3 | >10,000 | 15 | 8.0 |
| AURKA | 150 | >5,000 | 25.0 |
Note: Values in bold indicate primary targets based on this hypothetical data.
The IC₅₀ data confirms the primary screen. This compound emerges as a potent and selective inhibitor of SRC and ABL1, with weaker activity against AURKA. This profile is distinct from Sunitinib's potent RTK inhibition and Staurosporine's pan-inhibition.
Discussion and Future Directions
This comparative guide outlines a clear, scientifically robust methodology for profiling novel kinase inhibitors like this compound. Our illustrative data suggests that this compound could be a selective inhibitor of the SRC/ABL kinase families.
Interpretation of the Hypothetical Profile:
-
High Selectivity: Unlike Staurosporine, the compound targets a very narrow range of kinases, which is a desirable trait for minimizing off-target toxicity.
-
Differentiation from Sunitinib: Its targets (SRC/ABL) are different from Sunitinib's (VEGFR/PDGFR/KIT), suggesting it would have a different therapeutic application and side-effect profile. For example, ABL kinase inhibitors are the standard of care for certain leukemias.[16]
-
Therapeutic Potential: A potent and selective SRC/ABL inhibitor could be a valuable therapeutic agent. SRC is often overexpressed and activated in various solid tumors, while the BCR-ABL fusion protein is the key driver of chronic myeloid leukemia (CML).
Self-Validating Nature of the Protocol: The trustworthiness of this approach is ensured by the inclusion of both positive (Staurosporine) and negative (DMSO) controls, as well as a well-characterized reference compound (Sunitinib). The confirmation of expected profiles for the control compounds validates the assay's performance. The two-step process—a broad screen followed by focused IC₅₀ determination—ensures that resources are used efficiently while confirming initial hits with high confidence.
Next Steps:
-
Orthogonal Assays: Confirm binding through a different biophysical method, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
-
Cellular Target Engagement: Use cellular thermal shift assays (CETSA) or NanoBRET™ assays to confirm that the compound engages SRC and ABL inside living cells.
-
Functional Cellular Assays: Evaluate the compound's effect on downstream signaling pathways (e.g., CRKL phosphorylation for ABL) and its anti-proliferative effects in relevant cancer cell lines.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound to improve potency and selectivity further. For instance, modifications to the aniline moiety could probe interactions outside the core hinge-binding region.[17]
By systematically applying this profiling strategy, researchers can build a comprehensive understanding of a compound's activity, enabling data-driven decisions to advance the most promising candidates toward clinical development.
References
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Kinase Panel Screening for Drug Discovery. (n.d.). ICE Bioscience. Retrieved from [Link]
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Kinase Panel Screening and Profiling Service. (n.d.). Reaction Biology. Retrieved from [Link]
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In vitro NLK Kinase Assay. (2017). JoVE. Retrieved from [Link]
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Fabbro, D., et al. (2015). Protein kinase inhibition of clinically important staurosporine analogues. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1854(10), 1839-1845. Retrieved from [Link]
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Staurosporine. (n.d.). Wikipedia. Retrieved from [Link]
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Lin, Y., et al. (2021). Intrinsic relative preference profile of pan-kinase inhibitor drug staurosporine towards the clinically occurring gatekeeper mutations in Protein Tyrosine Kinases. Computational and Structural Biotechnology Journal, 19, 4583-4594. Retrieved from [Link]
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Faivre, S., et al. (2006). Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST). Annals of Oncology, 17(Supplement 10), x358-x361. Retrieved from [Link]
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Kinase Panel Profiling. (n.d.). Pharmaron. Retrieved from [Link]
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Staurosporine Ligand Page. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]
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Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. Retrieved from [Link]
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Sunitinib. (2020). Cancer Care Ontario. Retrieved from [Link]
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In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 v1. (2023). ResearchGate. Retrieved from [Link]
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van der Bol, J. M. (2013). Clinical pharmacology of the tyrosine kinase inhibitors imatinib and sunitinib. Scholarly Publications Leiden University. Retrieved from [Link]
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Porta, C., et al. (2011). New Insights into Molecular Mechanisms of Sunitinib-Associated Side Effects. Clinical Cancer Research, 17(23), 7268-7277. Retrieved from [Link]
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Sunitinib. (n.d.). Wikipedia. Retrieved from [Link]
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). Molecules, 26(16), 4939. Retrieved from [Link]
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Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2023). Future Medicinal Chemistry, 15(22), 1957-1976. Retrieved from [Link]
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Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. (2022). European Journal of Medicinal Chemistry, 238, 114470. Retrieved from [Link]
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Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives. (2023). Advanced Journal of Chemistry, Section A, 6(3), 234-245. Retrieved from [Link]
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A Definitive Guide to the Structural Elucidation of 3-(Pyrazin-2-yloxy)aniline Using 2D NMR Spectroscopy
For researchers and professionals in drug development and materials science, the unambiguous confirmation of a molecule's chemical structure is the bedrock upon which all subsequent data rests. An error in structural assignment can invalidate entire research programs. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy is a foundational tool, for complex heterocyclic systems like 3-(Pyrazin-2-yloxy)aniline, it often leaves critical questions unanswered. This guide provides an in-depth, experimentally-grounded walkthrough of how a strategic combination of two-dimensional (2D) NMR techniques—COSY, HSQC, and HMBC—delivers irrefutable structural proof. We will move beyond a simple recitation of steps to explain the causal logic behind each experiment, demonstrating a self-validating workflow that ensures the highest degree of scientific integrity.
The Analytical Challenge: Limitations of 1D NMR for this compound
The target molecule, this compound, consists of two distinct aromatic systems—an aniline ring and a pyrazine ring—connected by an ether linkage.
Figure 1: Chemical Structure of this compound with Atom Numbering

A standard 1D ¹H NMR spectrum would show a series of signals in the aromatic region, and while integration and multiplicity can offer clues, severe signal overlap is highly probable. Furthermore, 1D ¹³C NMR would reveal the number of unique carbon environments but fails to provide direct evidence of how the molecular fragments are connected. Specifically, 1D NMR alone cannot definitively:
-
Distinguish between isomers: How can we be certain the aniline substituent is at position 3 and not position 4?
-
Assign quaternary carbons: The two carbons involved in the ether linkage (C-2 and C-1') and the carbon bearing the amino group (C-3') are non-protonated and thus invisible in a standard ¹H spectrum and difficult to assign in a ¹³C spectrum.
-
Confirm the ether linkage: There is no direct way to prove through 1D NMR that the aniline and pyrazine rings are connected via the oxygen atom.
To overcome these limitations, we employ a suite of 2D NMR experiments that correlate nuclei through bonds, painting a complete picture of atomic connectivity.
The 2D NMR Workflow for Unambiguous Confirmation
Our approach is a logical, three-pronged attack to first map out the individual proton-proton networks, then link protons to their directly attached carbons, and finally, use long-range correlations to piece the entire puzzle together.
Navigating the Preclinical Landscape: A Comparative Guide to the In Vivo Efficacy of Pyrazine-Based Kinase Inhibitors
A Senior Application Scientist's Perspective on the Evaluation of 3-(Pyrazin-2-yloxy)aniline and its Analogs in Oncology and Inflammatory Disease Models
For researchers and drug development professionals, the pyrazine scaffold represents a privileged structure in medicinal chemistry, consistently appearing in molecules targeting a diverse array of enzymes and receptors.[1][2] This guide provides an in-depth technical comparison of the in vivo efficacy of pyrazine-based compounds, with a specific focus on a representative, albeit currently under-documented, molecule: this compound. Due to the limited public data on this specific compound, we will establish a robust, hypothetical preclinical profile for it based on the well-documented activities of related pyrazine derivatives. This will be juxtaposed with published data on comparator compounds to offer a realistic framework for experimental design and data interpretation.
The Therapeutic Rationale: Targeting Kinase-Driven Pathologies
Pyrazine derivatives have garnered significant attention as potent kinase inhibitors, modulating key signaling pathways implicated in cell proliferation, survival, and inflammation.[3][4] Dysregulation of these pathways is a hallmark of numerous cancers and autoimmune disorders. The core hypothesis for many pyrazine-based compounds, including our subject molecule, is the inhibition of critical kinases such as Janus kinase (JAK), cyclin-dependent kinases (CDKs), or casein kinase 2 (CSNK2A), which are central nodes in oncogenic and inflammatory signaling.[1][5]
The Postulated Mechanism of Action of this compound
Based on its structural motifs and the activities of similar compounds, we postulate that this compound functions as an ATP-competitive kinase inhibitor. A likely target is the JAK/STAT pathway, a critical mediator of cytokine signaling that drives both inflammation and cell proliferation.[1][6] Inhibition of JAK kinases by this compound would block the phosphorylation and subsequent activation of STAT proteins, preventing their translocation to the nucleus and the transcription of target genes involved in cell growth and inflammatory responses.
Caption: Postulated mechanism of this compound via JAK/STAT pathway inhibition.
Comparative In Vivo Efficacy: A Head-to-Head Analysis
To contextualize the potential of this compound, we will compare its hypothetical in vivo performance against two other pyrazine derivatives for which preclinical data has been published: a generic 2,6-disubstituted pyrazine targeting CSNK2A and Pyrazinib (P3), a radiosensitizer. This comparison will be based on a standard tumor xenograft model.
Table 1: Comparative Efficacy in a Human Tumor Xenograft Model (e.g., A549 Non-Small Cell Lung Cancer)
| Parameter | This compound (Hypothetical) | 2,6-disubstituted pyrazine (CSNK2A Inhibitor)[5] | Pyrazinib (P3)[7] |
| Animal Model | Female athymic nude mice (6-8 weeks old) | (Not specified, but typically immunodeficient mice) | (In vitro data presented, in vivo in zebrafish) |
| Tumor Implantation | Subcutaneous injection of 5 x 10^6 A549 cells | Subcutaneous injection of human tumor cells | Not applicable for direct comparison |
| Treatment Initiation | When tumors reach ~150 mm³ | When tumors reach a palpable size | Not applicable for direct comparison |
| Dosing Regimen | 50 mg/kg, oral gavage, once daily | (Not specified, but typically daily oral administration) | (In vitro concentrations, not in vivo dosage) |
| Primary Efficacy Endpoint | Tumor Growth Inhibition (TGI) | Tumor Growth Inhibition (TGI) | Reduction in cell survival post-irradiation |
| Observed Efficacy | 65% TGI at day 21 | Potent inhibition of viral replication consistent with CSNK2A activity | Significant reduction in surviving fraction of irradiated cancer cells |
| Secondary Endpoints | Body weight, clinical observations | Kinome-wide selectivity, pharmacokinetic profile | Inhibition of angiogenesis (in zebrafish), reduction in oxidative phosphorylation |
| Toxicity Profile | No significant body weight loss or adverse events | Improved kinome-wide selectivity to reduce off-target effects | Not detailed in the provided abstract |
Experimental Protocols: A Guide to Best Practices
The following protocols represent a standardized workflow for assessing the in vivo efficacy of novel pyrazine-based kinase inhibitors.
Animal Model Selection and Tumor Implantation
The choice of animal model is critical for the clinical relevance of the study.[8] For oncology studies, immunodeficient mouse models, such as athymic nude or NSG mice, are commonly used for human tumor cell line xenografts.[8] For inflammatory disease models, specific strains that spontaneously develop the disease or models where inflammation is induced (e.g., collagen-induced arthritis) are employed.[9][10]
Protocol for Subcutaneous Xenograft Model:
-
Cell Culture: Culture human cancer cells (e.g., A549) in appropriate media to ~80% confluency.
-
Cell Harvest: Trypsinize, wash, and resuspend cells in sterile PBS or Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Implantation: Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth every 2-3 days using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
Dosing and Administration
The route of administration and dosing regimen should be informed by early pharmacokinetic and tolerability studies.[11] Oral gavage is a common route for small molecule inhibitors.[3]
Protocol for Oral Dosing:
-
Formulation: Prepare the test compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water).
-
Dose Calculation: Calculate the required dose for each animal based on its body weight.
-
Administration: Administer the calculated volume of the drug formulation via oral gavage using a ball-tipped feeding needle.
-
Monitoring: Observe animals for any signs of distress or toxicity post-administration.
Efficacy Assessment and Endpoint Analysis
The primary endpoint in oncology xenograft studies is typically tumor growth inhibition.[8] In inflammatory models, endpoints may include changes in paw volume, inflammatory cytokine levels, or clinical scores.[12]
Protocol for Efficacy Assessment:
-
Tumor Measurement: Continue to measure tumor volumes throughout the study.
-
Body Weight: Record the body weight of each animal 2-3 times per week as an indicator of general health and toxicity.
-
Study Termination: Euthanize animals when tumors reach a predetermined size, or at the end of the study period.
-
Data Analysis: Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control group.
Caption: A typical experimental workflow for in vivo efficacy studies.
Conclusion and Future Directions
While direct in vivo efficacy data for this compound remains to be published, the collective evidence from related pyrazine-based kinase inhibitors provides a strong rationale for its investigation in oncology and inflammatory disease models. The comparative framework and standardized protocols outlined in this guide offer a robust starting point for researchers to design and execute meaningful preclinical studies. Future investigations should focus on elucidating the specific kinase targets of this compound, optimizing its pharmacokinetic properties, and evaluating its efficacy in a broader range of in vivo models to fully characterize its therapeutic potential.
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A Head-to-Head Comparison of Pyrazine and Pyrimidine-Based Inhibitors: A Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the heterocyclic scaffolds of pyrazine and pyrimidine are foundational. Both six-membered aromatic rings, containing two nitrogen atoms, serve as versatile starting points for the synthesis of potent and selective therapeutic agents. This guide provides an in-depth, head-to-head comparison of pyrazine and pyrimidine-based inhibitors, offering objective analysis of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals in their quest for novel therapeutics.
Introduction: The Significance of Pyrazine and Pyrimidine Scaffolds
Pyrazine, with its two nitrogen atoms at the 1 and 4 positions, and pyrimidine, with nitrogens at the 1 and 3 positions, are key building blocks in medicinal chemistry.[1][2] Their utility stems from their ability to engage in hydrogen bonding and other non-covalent interactions with biological targets, a critical feature for potent enzyme inhibition.[2][3] While both are integral to numerous approved drugs, they exhibit distinct electronic properties and steric profiles that influence their biological activity, pharmacokinetic properties, and suitability for targeting specific enzyme families.
Pyrimidines are a cornerstone of many clinically successful kinase inhibitors, forming the core of drugs targeting a wide array of kinases implicated in cancer and inflammatory diseases.[4][5] Pyrazines, while also utilized in kinase inhibition, are prominent in a diverse range of therapeutic areas, including as components of proteasome inhibitors and antiviral agents.[6][7] This guide will delve into the nuances that differentiate these two important heterocycles in the context of inhibitor design and development.
Mechanism of Action: Primarily a Tale of Kinase Inhibition
Both pyrazine and pyrimidine-based inhibitors predominantly exert their effects by targeting the ATP-binding pocket of protein kinases.[4][5] Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways by catalyzing the transfer of a phosphate group from ATP to a substrate protein. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.[4]
Pyrazine-based inhibitors often act as ATP-competitive inhibitors, binding to the active site of kinases and preventing the binding of ATP, thereby blocking the phosphorylation cascade.[4] The nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors, interacting with key amino acid residues in the hinge region of the kinase domain.[4] A notable example is the proteasome inhibitor Bortezomib , where the pyrazine ring is a key structural feature, although its primary mechanism is the inhibition of the 26S proteasome, not a kinase.[6][7]
Pyrimidine-based inhibitors are classic examples of "hinge-binders" in kinase inhibition. The 1,3-diazine arrangement in the pyrimidine ring is particularly well-suited to form one or two hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region. This interaction is a common feature in a multitude of approved kinase inhibitors, including Imatinib , Gefitinib , and Erlotinib .[4][8]
Signaling Pathway Visualization
The following diagram illustrates a generalized signaling pathway targeted by both pyrazine and pyrimidine-based kinase inhibitors, focusing on the RAS-RAF-MEK-ERK pathway, which is frequently dysregulated in cancer.
Caption: Generalized kinase signaling pathway and the point of intervention for pyrazine and pyrimidine-based inhibitors.
Head-to-Head Performance: A Data-Driven Comparison
While direct clinical trials comparing a pyrazine and a pyrimidine-based inhibitor for the same target are rare, we can draw comparisons from preclinical data, focusing on potency (IC50 values), selectivity, and pharmacokinetic profiles of representative compounds.
Potency (IC50) Comparison
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of selected pyrazine and pyrimidine-based inhibitors against various cancer cell lines and kinases.
Table 1: IC50 Values of Pyrazine-based Inhibitors
| Inhibitor | Target/Cell Line | IC50 (nM) | Reference |
| Bortezomib | 26S Proteasome | 0.8 | [7] |
| Compound 1 | A549 (Lung Cancer) | 760 | [6] |
| Compound 2 | MCF-7 (Breast Cancer) | 9,100 | [2] |
| Compound 3 | BEL-7402 (Liver Cancer) | 10,740 | [1] |
Table 2: IC50 Values of Pyrimidine-based Inhibitors
| Inhibitor | Target/Cell Line | IC50 (nM) | Reference |
| Gefitinib | EGFR | 2-37 | [9] |
| Erlotinib | EGFR | 2 | [9] |
| Imatinib | Bcr-Abl | 250-500 | [8] |
| Compound 5k | EGFR | 79 | [10] |
| Compound 15 | EGFR L858R/T790M | 6.91 | [11] |
Analysis: The data indicates that pyrimidine-based inhibitors, particularly those targeting EGFR, have been highly optimized to achieve low nanomolar potency.[9][10][11] While potent pyrazine-based inhibitors exist, the examples shown for various cancer cell lines have a wider range of potencies.[1][2][6] It is important to note that these are not direct comparisons for the same target, but they highlight the extensive development of pyrimidine scaffolds for kinase inhibition.
Selectivity
Selectivity is a critical parameter for any inhibitor, as off-target effects can lead to toxicity. The selectivity profile is often determined by screening the inhibitor against a panel of kinases.
-
Pyrazine-based inhibitors: The selectivity of pyrazine-based inhibitors can be modulated through substitutions on the pyrazine ring. For example, some pyrazine derivatives have shown selectivity for certain kinase families.[4]
-
Pyrimidine-based inhibitors: The 2-aminopyrimidine scaffold is a well-established "privileged" structure in kinase inhibitor design, and extensive structure-activity relationship (SAR) studies have been conducted to optimize selectivity.[4] Modifications at the 2, 4, and 5 positions of the pyrimidine ring can significantly impact the selectivity profile.
Pharmacokinetic Properties
The pharmacokinetic profile of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME), is crucial for its clinical success.
-
Pyrazine-based inhibitors: Some pyrazine-containing drugs, like Bortezomib, are administered intravenously.[7] However, orally bioavailable pyrazine-based inhibitors have also been developed.[4] The pharmacokinetic properties of pyrazine derivatives can be influenced by the nature and position of substituents.[12]
-
Pyrimidine-based inhibitors: Many pyrimidine-based kinase inhibitors are orally bioavailable, which is a significant advantage for patient compliance.[13] However, poor aqueous solubility can be a challenge for some pyrimidine derivatives, necessitating formulation strategies like nanosystems to improve their pharmacokinetic profiles.[14]
Experimental Protocols: A Guide to in vitro Evaluation
To provide a practical framework for researchers, this section details the step-by-step methodologies for key experiments used to characterize and compare inhibitors.
In Vitro Kinase Inhibition Assay
This protocol describes a common method to determine the IC50 value of an inhibitor against a specific kinase.
Objective: To quantify the inhibitory effect of a compound on the activity of a target kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP)
-
Microplate reader (luminescence, fluorescence, or radioactivity detector)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Kinase Reaction Setup:
-
In a 96-well or 384-well plate, add the kinase assay buffer.
-
Add the test compound at various concentrations to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Add the recombinant kinase to all wells except the negative control.
-
Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiate the Reaction: Add a mixture of the kinase substrate and ATP to all wells to start the reaction.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (usually 30°C or 37°C) for a predetermined time (e.g., 30-60 minutes).
-
Stop the Reaction and Detect Signal:
-
Stop the reaction by adding a stop solution or the detection reagent.
-
Follow the manufacturer's instructions for the specific detection kit to measure the kinase activity (e.g., luminescence for ADP-Glo™).
-
-
Data Analysis:
-
Subtract the background signal (negative control) from all readings.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[15][16][17]
Objective: To determine the cytotoxic effect of an inhibitor on a cancer cell line and calculate its IC50 value.
Materials:
-
Cancer cell line of interest
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO2 incubator at 37°C.
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at different concentrations. Include a vehicle control (DMSO-treated cells) and a blank (medium only).
-
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) in a CO2 incubator at 37°C.
-
MTT Addition:
-
After the incubation period, add 10-20 µL of the MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution.
-
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Experimental Workflow Visualization
The following diagram outlines the typical workflow for the in vitro evaluation of a novel kinase inhibitor.
Caption: A typical experimental workflow for the in vitro evaluation and optimization of kinase inhibitors.
Conclusion and Future Perspectives
Both pyrazine and pyrimidine scaffolds are undeniably powerful tools in the arsenal of medicinal chemists. The extensive body of research and the number of approved drugs underscore the therapeutic potential of inhibitors derived from these heterocycles.
Pyrimidine-based inhibitors have a well-established track record, particularly as kinase inhibitors, with a deep understanding of their structure-activity relationships that has led to the development of highly potent and selective drugs.[4][5] The 2-aminopyrimidine motif, in particular, is a recurring theme in successful kinase inhibitor design.
Pyrazine-based inhibitors , while also effective kinase inhibitors, demonstrate a broader range of biological activities, finding application in areas beyond kinase inhibition.[6][7] The unique electronic and steric properties of the pyrazine ring offer opportunities for novel inhibitor design and the exploration of new chemical space.
Ultimately, the choice between a pyrazine or pyrimidine scaffold will depend on the specific target, the desired selectivity profile, and the overall drug-like properties required for a successful clinical candidate. This guide has provided a framework for understanding the key differences and a practical approach to the evaluation of inhibitors based on these important heterocyclic systems. As our understanding of disease biology continues to evolve, so too will the innovative ways in which these versatile scaffolds are employed to create the next generation of targeted therapies.
References
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MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Retrieved from [Link]
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MTT (Assay protocol). (2023, February 27). protocols.io. Retrieved from [Link]
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- Review and comparison of ixazomib, bortezomib, and carfilzomib. (n.d.). ResearchGate. Retrieved from [https://www.researchgate.net/publication/320677509_Review_and_comparison_of_ixazomib_bortezomib_and_carfilzomib]
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Assessing the Selectivity of 3-(Pyrazin-2-yloxy)aniline for its Primary Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor development, achieving selectivity is a paramount challenge. The highly conserved nature of the ATP-binding site across the human kinome often leads to off-target effects, complicating preclinical and clinical translation. This guide provides an in-depth analysis of the selectivity of 3-(Pyrazin-2-yloxy)aniline, a pyrazine-containing compound with potential kinase inhibitory activity. While the definitive primary target of this compound is not yet publicly disclosed, this guide will proceed under the strong hypothesis that its primary target is Casein Kinase 2 (CSNK2A) , based on the established activity of structurally related 2,6-disubstituted pyrazines.[1][2][3][4]
This guide will furnish researchers with a framework for assessing the selectivity of this compound, comparing its potential profile with known CSNK2A inhibitors, and provide detailed experimental protocols to enable independent validation and further investigation.
The Rationale: Why CSNK2A is a Plausible Primary Target
The pyrazine scaffold is a privileged structure in medicinal chemistry, frequently found in potent and selective kinase inhibitors.[5][6] Notably, research on 2,6-disubstituted pyrazines has identified potent inhibitors of CSNK2A, a serine/threonine kinase implicated in various cancers due to its role in cell growth, proliferation, and suppression of apoptosis.[1][2][3][4] Furthermore, these studies have highlighted the importance of selectivity against other kinases, such as PIM3, to minimize off-target effects.[1][2][3][4] The structural similarity of this compound to this class of compounds strongly suggests that it may also exert its biological effects through the inhibition of CSNK2A.
dot
Caption: Simplified signaling pathway of Casein Kinase 2 (CSNK2A).
Comparative Analysis: Benchmarking Against Known CSNK2A Inhibitors
To rigorously assess the selectivity of this compound, a direct comparison with established CSNK2A inhibitors is essential. The following table outlines key selectivity data for representative compounds. The data for this compound is presented as hypothetical, pending experimental determination.
| Compound | Primary Target | IC50/Kd (CSNK2A) | Key Off-Targets (and Fold Selectivity) | Data Source |
| This compound | CSNK2A (Hypothesized) | TBD | TBD | - |
| CX-4945 (Silmitasertib) | CSNK2A | ~1 nM (IC50) | FLT3 (~100x), PIM1 (>1000x) | [7] |
| TBCA | CSNK2A | ~130 nM (IC50) | High selectivity against a panel of 300 kinases | N/A |
| Compound 7c (a 2,6-disubstituted pyrazine) | CSNK2A | Nanomolar range (in-cell) | PIM3 (~30x) | [1] |
TBD: To be determined
This comparative table highlights the importance of not only high potency against the primary target but also a significant selectivity margin against closely related kinases and other off-targets.
Experimental Workflows for Selectivity Profiling
A multi-tiered approach is recommended to comprehensively evaluate the selectivity of this compound.
dot
Caption: Experimental workflow for assessing kinase inhibitor selectivity.
Tier 1: Initial Target Validation and Potency Determination
Objective: To confirm the inhibitory activity of this compound against CSNK2A and determine its potency (IC50).
Recommended Assay: In Vitro Kinase Inhibition Assay (Radiometric or Luminescence-based)
Principle: This assay measures the ability of the compound to inhibit the phosphorylation of a specific substrate by the target kinase.
Step-by-Step Protocol:
-
Reagents and Materials:
-
Recombinant human CSNK2A1 or CSNK2A2 enzyme.
-
Specific peptide substrate for CSNK2A.
-
ATP (radiolabeled [γ-³²P]ATP for radiometric assay or unlabeled for luminescence-based assays like ADP-Glo™).
-
This compound (dissolved in DMSO).
-
Kinase reaction buffer.
-
96- or 384-well assay plates.
-
Detection reagents (e.g., phosphocellulose paper and scintillation counter for radiometric assay; ADP-Glo™ reagents and luminometer for luminescence-based assay).
-
-
Assay Procedure: a. Prepare a serial dilution of this compound in DMSO. b. In the assay plate, add the kinase reaction buffer, the CSNK2A enzyme, and the peptide substrate. c. Add the diluted compound or DMSO (vehicle control) to the respective wells. d. Pre-incubate the plate to allow the compound to bind to the kinase. e. Initiate the kinase reaction by adding ATP. f. Incubate the reaction for a defined period at a specific temperature (e.g., 30°C). g. Stop the reaction. h. Detect the amount of phosphorylated substrate using the appropriate method.
-
Data Analysis: a. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Tier 2: Broad Kinome Selectivity Profiling
Objective: To assess the selectivity of this compound across a large panel of human kinases.
Recommended Assay: KINOMEscan® Competition Binding Assay
Principle: This is a binding assay where the test compound competes with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified by qPCR.[8][9]
Step-by-Step Protocol (Conceptual Overview):
-
Compound Submission: Provide a sample of this compound to a service provider offering KINOMEscan® profiling (e.g., Eurofins DiscoverX).
-
Assay Performance: The compound is screened at a fixed concentration (e.g., 1 or 10 µM) against a large panel of kinases (e.g., the scanMAX panel of over 480 kinases).
-
Data Acquisition: The amount of each kinase bound to the immobilized ligand in the presence of the test compound is measured and expressed as a percentage of the DMSO control.
-
Hit Identification: Kinases showing significant inhibition (e.g., >90% inhibition) are identified as potential off-targets.
-
(Optional) Kd Determination: For identified hits, a dose-response experiment is performed to determine the dissociation constant (Kd), providing a quantitative measure of binding affinity.
Tier 3: Cellular Target Engagement
Objective: To confirm that this compound engages with CSNK2A within a live cellular environment.
Recommended Assays: NanoBRET™ Target Engagement Assay or Cellular Thermal Shift Assay (CETSA)
Principle: This assay measures the binding of a test compound to a target protein fused to NanoLuc® luciferase in live cells. A fluorescent tracer that binds to the target protein is displaced by the test compound, leading to a decrease in Bioluminescence Resonance Energy Transfer (BRET).[9][10][11][12]
Step-by-Step Protocol:
-
Cell Line Preparation:
-
Transfect cells (e.g., HEK293) with a plasmid encoding a CSNK2A-NanoLuc® fusion protein.
-
-
Assay Procedure: a. Seed the transfected cells into a multi-well plate. b. Prepare a serial dilution of this compound. c. Add the NanoBRET™ tracer and the diluted compound to the cells. d. Incubate to allow for compound entry and binding. e. Add the Nano-Glo® substrate. f. Measure the BRET signal using a plate reader capable of detecting both donor and acceptor emission wavelengths.
-
Data Analysis: a. Calculate the BRET ratio for each well. b. Plot the BRET ratio against the logarithm of the compound concentration. c. Fit the data to determine the cellular IC50 value.
Principle: This method relies on the principle that ligand binding can stabilize a target protein against thermal denaturation.[13][14][15][16][17]
Step-by-Step Protocol:
-
Cell Treatment:
-
Treat intact cells with this compound or vehicle control.
-
-
Thermal Challenge: a. Heat the cell suspensions at a range of temperatures.
-
Lysis and Fractionation: a. Lyse the cells. b. Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: a. Quantify the amount of soluble CSNK2A in the supernatant using a specific antibody-based method (e.g., Western blot or ELISA).
-
Data Analysis: a. Generate a melting curve by plotting the amount of soluble CSNK2A against temperature for both the compound-treated and vehicle-treated samples. b. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Interpreting the Data and Defining Selectivity
A truly selective kinase inhibitor will exhibit high potency for its primary target with minimal activity against other kinases. The following metrics are useful for quantifying selectivity:
-
Selectivity Score (S-score): This can be calculated by dividing the number of kinases inhibited above a certain threshold (e.g., 90%) by the total number of kinases tested. A lower S-score indicates higher selectivity.
-
Fold Selectivity: For specific off-targets, the ratio of the IC50 or Kd for the off-target to the IC50 or Kd for the primary target provides a direct measure of selectivity. A higher fold selectivity is desirable.
dot
Caption: Logical flow for interpreting selectivity data.
Conclusion
Assessing the selectivity of a kinase inhibitor like this compound is a critical step in its development as a chemical probe or therapeutic agent. By employing a systematic, multi-tiered experimental approach, researchers can build a comprehensive selectivity profile. This guide, centered on the strong hypothesis of CSNK2A as the primary target, provides a robust framework for such an evaluation. The provided protocols and comparative data will enable scientists to rigorously test this hypothesis, characterize the compound's selectivity, and make informed decisions regarding its future development and application in dissecting the complex roles of protein kinases in health and disease.
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LINCS Data Portal. (n.d.). QL-XII-47 KINOMEscan (LDG-1397: LDS-1505). Retrieved from [Link]
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American Association for Cancer Research. (2024, March 22). Abstract 1848: The Cellular Thermal Shift assay and its applications in Target ID, MoA determination and biomarker discovery. Retrieved from [Link]
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bioRxiv. (2023, December 5). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. Retrieved from [Link]
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ResearchGate. (2025, July 10). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. Retrieved from [Link]
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ResearchGate. (n.d.). Relationship of kinase inhibition and antiviral activity. (A) CSNK2A.... Retrieved from [Link]
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ResearchGate. (2023, December 4). (PDF) Identification of 2-(4′-carboxyphenyl)-6-indolopyrazines as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. Retrieved from [Link]
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HMS LINCS Project. (n.d.). Assays. Retrieved from [Link]
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A Senior Application Scientist's Guide to Target Deconvolution: A Comparative Analysis for Novel Bioactive Compounds like 3-(Pyrazin-2-yloxy)aniline
Introduction: The 'What' and 'Why' of a Phenotypic Hit
In the landscape of modern drug discovery, phenotypic screening—the process of identifying compounds that elicit a desired change in a cellular or organismal model—has re-emerged as a powerful engine for finding first-in-class therapeutics.[1] This approach allows us to ask a direct, clinically relevant question without preconceived notions about the underlying mechanism. However, the triumph of identifying a potent "hit" like 3-(Pyrazin-2-yloxy)aniline from such a screen is merely the prologue. The critical next chapter is target deconvolution : the journey to uncover the specific molecular targets through which the compound exerts its biological effect.[2]
Understanding the molecular target is not an academic exercise; it is the cornerstone of a successful drug development program. It enables scaffold optimization, informs safety assessments by identifying potential off-targets, and is essential for developing pharmacodynamic markers to track efficacy in preclinical and clinical settings.[3][4] The pyrazine moiety, a core component of our example compound, is a well-established scaffold in medicinal chemistry, known to be present in molecules with a wide array of pharmacological actions, from anticancer to anti-inflammatory.[5][6] This chemical promiscuity underscores the necessity of a rigorous, multi-pronged strategy to pinpoint its precise mechanism of action.
This guide provides a comparative overview of the predominant strategies for target deconvolution, framing the discussion around a hypothetical workflow for this compound. We will dissect the underlying principles, strengths, and limitations of each technique, moving from initial hypothesis generation with computational methods to definitive experimental validation in physiologically relevant systems.
The Strategic Funnel: An Integrated Approach to Target ID
No single method for target deconvolution is foolproof.[7] A robust strategy employs a funneling approach, starting with broad, hypothesis-generating techniques and progressively narrowing the candidates through orthogonal, evidence-based validation. This ensures that resources are focused on the most promising targets and minimizes the risk of pursuing false positives.
Caption: Integrated target deconvolution workflow.
Comparative Analysis of Key Methodologies
The choice of methodology is dictated by the compound's characteristics, available resources, and the specific biological question being asked. Here, we compare the three major classes of techniques: computational, affinity-based, and label-free biophysical methods.
| Methodology | Underlying Principle | Compound Modification? | Physiological Relevance | Key Strengths | Major Limitations |
| In Silico Prediction | Uses compound structure or activity data to predict targets based on similarity to known ligands or docking to protein structures.[8][9] | No | Low (Predictive) | Rapid, low-cost, generates hypotheses, can predict polypharmacology.[9] | High false-positive rate; requires experimental validation; accuracy depends on database quality.[10] |
| Affinity Chromatography Mass Spectrometry (AC-MS) | An immobilized version of the bioactive compound is used as "bait" to capture binding proteins from a cell lysate.[11][12] | Yes (Immobilization) | Moderate (Cell Lysate) | Identifies direct binding partners; can find novel targets not in databases.[12] | Compound modification may abolish activity; risk of false positives from non-specific binding.[1] |
| Cellular Thermal Shift Assay (CETSA) | Target engagement in intact cells or lysates is detected by measuring the increased thermal stability of a protein when bound to a ligand.[13][14] | No | High (Intact Cells) | Gold standard for confirming target engagement in a physiological context; label-free.[15] | Not a discovery tool (requires a target hypothesis); lower throughput for proteome-wide screening. |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein from protease digestion. Protected proteins are identified by mass spectrometry.[16][17] | No | Moderate (Cell Lysate) | Does not require compound modification; can be used for proteome-wide discovery.[18][19] | Less sensitive for weak binders; may not work for all protein-ligand interactions.[16] |
Experimental Protocols: A Practical Guide
Here we provide condensed, step-by-step protocols for the key experimental techniques discussed. The causality behind each step is explained to provide a deeper understanding of the workflow.
Protocol 1: Affinity Chromatography-Mass Spectrometry (AC-MS)
Objective: To identify direct binding partners of this compound from a complex protein mixture.
Causality: This method physically isolates proteins that bind to the compound. By immobilizing the "bait" molecule, we can wash away non-binding proteins and subsequently identify the specific "catch" using mass spectrometry.[11] The use of a competitive eluent or an inactive control molecule is a self-validating step to distinguish true binders from non-specific surface interactions.[1]
Caption: Workflow for Affinity Chromatography-MS.
Step-by-Step Methodology:
-
Probe Synthesis:
-
Conduct Structure-Activity Relationship (SAR) studies on this compound to identify a position for linker attachment that does not disrupt its biological activity. A common site is often distal to the key pharmacophore.
-
Synthesize two versions: the active probe and a structurally similar but biologically inactive analog to serve as a negative control.
-
-
Immobilization:
-
Covalently attach the synthesized probes to a solid support, such as NHS-activated sepharose or magnetic beads.
-
-
Protein Extraction:
-
Prepare a native protein lysate from the cells or tissue relevant to the compound's observed phenotype. Use a lysis buffer without harsh detergents that could disrupt protein-ligand interactions.
-
-
Affinity Capture:
-
Incubate the protein lysate with the compound-immobilized beads (and separately with the inactive analog beads). Allow sufficient time for binding to reach equilibrium (e.g., 2-4 hours at 4°C).
-
-
Washing:
-
Rigorously wash the beads with lysis buffer to remove proteins that are not specifically bound to the immobilized compound. This step is critical for reducing background noise.
-
-
Elution:
-
Elute the specifically bound proteins. This can be achieved by:
-
Competitive Elution: Incubating the beads with a high concentration of free, unmodified this compound. This is the most specific method.
-
Denaturing Elution: Using a harsh buffer (e.g., containing SDS) to release all bound proteins.
-
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Compare the proteins identified from the active probe with those from the inactive control. True targets should be significantly enriched in the active probe sample and/or specifically eluted by the free compound.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To validate the engagement of this compound with a specific, hypothesized target protein in intact cells.
Causality: The binding of a ligand to its target protein confers thermodynamic stability.[14] When heated, this stabilized protein-ligand complex will resist denaturation and aggregation at higher temperatures compared to the unbound protein.[13] By measuring the amount of soluble protein remaining at various temperatures, we can detect this "thermal shift," which serves as direct evidence of target engagement in a cellular environment.[15]
Caption: Workflow for the Cellular Thermal Shift Assay.
Step-by-Step Methodology:
-
Cell Treatment:
-
Culture cells of interest to an appropriate density.
-
Treat one population of cells with this compound at a relevant concentration (e.g., 10x EC50). Treat a control population with the vehicle (e.g., DMSO). Incubate to allow for cell penetration and target binding.
-
-
Heating Step:
-
Aliquot the treated and vehicle control cell suspensions into separate PCR tubes for each temperature point.
-
Heat the aliquots across a defined temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3 minutes) using a PCR cycler, followed by cooling.[20]
-
-
Cell Lysis:
-
Lyse the cells to release their contents. A common method is repeated freeze-thaw cycles to avoid detergents that might interfere with protein stability.
-
-
Separation of Fractions:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
-
Detection of Soluble Protein:
-
Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.
-
Analyze the amount of the specific target protein in the supernatant using a quantitative protein detection method like Western blotting or an ELISA.
-
-
Data Analysis:
-
For each treatment condition, plot the amount of soluble target protein as a function of temperature.
-
A positive result is a rightward shift in the melting curve for the compound-treated sample compared to the vehicle control, indicating ligand-induced stabilization.
-
Conclusion: From Hit to Validated Lead
The deconvolution of a phenotypic hit like this compound is a critical, multi-step process that transforms a biological observation into a mechanistically understood lead molecule. The journey begins with a wide net cast by in silico methods, which serve to build an initial list of hypotheses.[21] These computational predictions are then tested experimentally, with techniques like AC-MS providing a first look at the direct binding partners.
However, the ultimate confirmation of a drug's action must be observed in a physiological context. Label-free methods like CETSA and DARTS are indispensable tools for this validation step, confirming that the compound engages its intended target within the complex milieu of the cell.[7][18] By strategically combining these orthogonal approaches, researchers can confidently identify the true target, elucidate the mechanism of action, and build a solid foundation for the development of novel and effective therapeutics.
References
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-(Pyrazin-2-yloxy)aniline
Introduction: As a novel heterocyclic compound, 3-(Pyrazin-2-yloxy)aniline and its analogs are of significant interest in medicinal chemistry and materials science. Its structure, combining an aromatic amine with a pyrazine ring, suggests a unique reactivity profile that, while valuable in synthesis, demands a rigorous and informed approach to waste management. This guide provides drug development professionals, researchers, and laboratory personnel with the essential safety and logistical framework for the proper disposal of this compound, ensuring the protection of both laboratory staff and the environment. Our commitment is to empower scientists with knowledge that extends beyond the product itself, fostering a culture of safety and regulatory compliance.
Part 1: Hazard Profile and Risk Assessment
The cornerstone of safe disposal is a thorough understanding of the substance's inherent hazards. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, its chemical structure allows for an expert assessment of its potential risks based on well-characterized related compounds, such as aromatic amines and pyrazines.
Structural Analogs and Inferred Hazards:
The molecule is an aromatic amine, a class of compounds known for potential health hazards.[1] Furthermore, data from structurally similar compounds, like 3-(Pyridin-2-yloxy)aniline, provide a strong basis for hazard assessment.[2] It is prudent to handle this compound as a substance that is harmful if swallowed, in contact with skin, or inhaled, and as an irritant to skin and eyes.[2][3]
Quantitative Hazard Data Summary (Based on Analog Compound 3-(Pyridin-2-yloxy)aniline)
| Hazard Classification | GHS Category | Description | Source |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed. | [2] |
| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin. | [2] |
| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled. | [2] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. | [2][3] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation. | [2][3] |
Environmental Hazards: Aromatic amines and pyrazine derivatives can be harmful to aquatic life and should not be released into the environment.[1][4][5] Disposal into drains or surface water is strictly prohibited.[5][6]
Part 2: Regulatory Compliance: A Non-Negotiable Framework
The disposal of chemical waste is not merely a matter of laboratory best practice; it is governed by stringent federal and state regulations. In the United States, two primary federal bodies oversee this process.
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA has established a "cradle-to-grave" system for managing hazardous waste.[7][8][9] As the generator of the waste, your institution is legally responsible for its safe management from creation to final disposal.[9]
-
Occupational Safety and Health Administration (OSHA): OSHA's standards, particularly the Hazardous Waste Operations and Emergency Response (HAZWOPER) regulations, are designed to protect workers who handle hazardous substances.[10][11][12]
The first critical step in compliance is to correctly characterize the waste.
Caption: RCRA decision process for classifying chemical waste.
Part 3: Pre-Disposal Protocol: Safe Handling and Accumulation
Proper disposal begins long before the waste leaves your facility. Meticulous handling and storage are critical to prevent accidents and ensure regulatory compliance.
Personal Protective Equipment (PPE)
Based on the inferred hazards, the following PPE is mandatory when handling this compound waste:
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or splash goggles. | Protects against splashes that can cause serious eye irritation.[3] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin contact, which may be harmful and cause irritation.[3] |
| Body Protection | Standard laboratory coat. | Protects against incidental skin contact and contamination of personal clothing.[4] |
| Respiratory | Use in a well-ventilated area or chemical fume hood. | Mitigates inhalation risk, as the compound may be harmful if inhaled.[3] |
Waste Segregation and Containerization
The causality behind segregation is the prevention of dangerous chemical reactions. Aromatic amines can react exothermically with certain other chemicals.
-
Segregate: Keep this compound waste separate from other waste streams, particularly:
-
Containerize:
-
Use a designated, leak-proof container made of a compatible material (e.g., glass or high-density polyethylene).
-
The container must be in good condition with a tightly sealing lid.[4]
-
Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").
-
Temporary Storage in the Laboratory
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be:
-
At or near the point of generation.
-
Under the control of the operator.
-
In a cool, dry, and well-ventilated location.[4]
-
Away from heat sources or direct sunlight.[13]
-
Within a secondary containment system (e.g., a spill pallet or tray) to contain potential leaks.[13]
Part 4: Emergency Protocol: Spill Management
Preparedness is paramount. All personnel must be trained on these procedures before handling the compound.
Caption: Step-by-step workflow for responding to a chemical spill.
Detailed Spill Cleanup Protocol (Minor Spills):
-
Alert & Isolate: Alert personnel in the immediate vicinity. Restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don PPE: Wear the PPE detailed in section 3.1.
-
Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or chemical absorbent pads.[1][4] Do not use combustible materials like paper towels on a neat spill.
-
Collect: Once fully absorbed, carefully sweep or scoop the material into a designated hazardous waste container.
-
Decontaminate: Clean the spill surface with soap and water, and collect the cleaning materials as hazardous waste.
-
Dispose: Seal and label the container and manage it as hazardous waste.
For major spills, prioritize personnel safety by evacuating and contacting your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[14]
Part 5: Final Disposal Protocol
The final disposition of this compound waste must be handled by professionals to ensure environmental protection and legal compliance.
Step-by-Step Final Disposal:
-
Waste Accumulation: When your satellite container is full, or if you will no longer be generating this waste stream, arrange for its transfer to your facility's central hazardous waste accumulation area. Follow all institutional procedures for this transfer.
-
Contact a Licensed Disposal Company: Your institution's EHS department will manage the contract with a licensed professional waste disposal service.[4][15] Self-disposal via incineration or other chemical treatment by laboratory staff is not permitted and is extremely dangerous.
-
Packaging for Transport: The licensed waste handler will provide specific instructions for packaging and may provide shipping containers (e.g., DOT-approved drums). They are trained to handle and transport chemical wastes safely.[4]
-
Documentation (Manifest): For tracking purposes, the EPA requires a hazardous waste manifest that documents the waste's journey from the generator to the final disposal facility.[16] Your EHS department will manage this crucial paperwork, but you must provide them with accurate information about the waste's composition and volume.
The ONLY acceptable disposal route is through an approved waste disposal plant or a licensed contractor. [3][15] Any other method, such as drain disposal or evaporation, is a violation of regulations and poses a significant environmental risk.[4][5]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(Pyrazin-2-yloxy)aniline
This document provides comprehensive, experience-driven guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) for handling 3-(Pyrazin-2-yloxy)aniline. As drug development professionals, our primary responsibility extends beyond discovery to ensuring the safety of our researchers. This guide is structured to provide not just a protocol, but a deep understanding of the rationale behind each safety measure, empowering you to work confidently and securely.
Hazard Analysis: Understanding the Compound
This compound is a heterocyclic aromatic amine. While specific toxicological data for this exact molecule is not extensively published, its structural motifs—an aniline core and a pyrazine ring—provide a strong basis for a rigorous safety assessment. Aromatic amines as a class are known for their potential toxicity, including carcinogenicity and the ability to be absorbed through the skin.[1][2] Aniline itself is toxic if swallowed, inhaled, or in contact with skin, and can cause damage to organs through prolonged exposure.[3][4] Therefore, we must handle this compound with the assumption that it presents similar hazards.
Table 1: Hazard Profile based on Structural Analogs
| Hazard Category | Potential Risk for this compound | Rationale & Representative Citations |
|---|---|---|
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, inhaled, or absorbed through the skin. | Aniline and its derivatives are classified as toxic via these routes.[3][4] SDS for similar compounds confirm these risks.[5][6][7] |
| Skin Corrosion/Irritation | Causes skin irritation. May cause allergic skin reaction. | This is a common characteristic of aromatic amines.[3][8] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Direct contact with chemical dust or splash can cause significant damage.[4][6][9] |
| Specific Target Organ Toxicity | May cause respiratory irritation and potential damage to internal organs with repeated exposure. | Inhalation of dusts can irritate the respiratory tract.[6] Chronic exposure to anilines is linked to liver, kidney, and blood damage.[4] |
| Carcinogenicity/Mutagenicity | Suspected carcinogen/mutagen. | Many primary aromatic amines are known or suspected carcinogens.[1][2][10] |
The Core Directive: Your PPE Ensemble
Given the hazard profile, a multi-layered PPE approach is mandatory. This is not merely a checklist; it is an integrated system designed to protect you from exposure at every step.
A. Engineering Controls: The First Line of Defense
Before any discussion of PPE, it is critical to emphasize that PPE is the last line of defense. All handling of this compound, especially the weighing of the solid powder, must be performed within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.[3] The laboratory must also be equipped with an eyewash station and a safety shower.[11]
B. Primary PPE Requirements
The following PPE is mandatory for all procedures involving this compound, from weighing and dissolution to reaction work-up and purification.
-
Hand Protection: Double-Gloving is Non-Negotiable
-
Specification: Wear two pairs of chemotherapy-rated nitrile gloves.[12] Ensure the outer glove has an extended cuff that covers the sleeve of your lab coat.
-
Rationale: Aromatic amines can be readily absorbed through the skin.[1] Double-gloving provides a critical layer of redundancy. Should the outer glove be compromised, the inner glove continues to offer protection while you retreat from the immediate work area to replace the outer glove safely. Nitrile is specified for its chemical resistance to a broad range of organic compounds.
-
Field Insight: Change your outer gloves every 60 minutes or immediately upon known or suspected contact with the compound.[13] Never reuse disposable gloves.
-
-
Body Protection: An Impermeable Barrier
-
Specification: A disposable, solid-front, impermeable laboratory gown with knit cuffs. A standard cotton lab coat is insufficient.
-
Rationale: The aniline moiety suggests a high potential for dermal absorption. A standard lab coat can act like a sponge, holding the chemical against your personal clothing and skin. An impermeable gown prevents this penetration.[12] Knit cuffs are essential for a snug fit under your inner glove, ensuring no skin is exposed at the wrist.
-
-
Eye and Face Protection: Shielding from Splashes and Dust
-
Specification: Indirectly vented chemical splash goggles that comply with ANSI Z87.1 or EN 166 standards. If there is a significant risk of splashing (e.g., during transfers of large volumes of solution), a full-face shield must be worn in addition to the goggles.[8][13]
-
Rationale: Standard safety glasses do not provide a seal around the eyes and are inadequate for protecting against fine powders or chemical splashes.[13] Goggles provide this necessary seal. The face shield adds a further protective layer for the entire face.
-
-
Respiratory Protection: When Engineering Controls Are Not Enough
-
Specification: For routine handling inside a certified fume hood, respiratory protection is not typically required. However, in the event of a significant spill or a failure of engineering controls, a fit-tested N95 respirator (for particulates) or a full-face respirator with organic vapor cartridges is necessary.[12][13]
-
Rationale: The primary risk is the inhalation of aerosolized particles when handling the solid.[12] While a fume hood mitigates this, emergency situations require direct respiratory protection. All personnel who may need to wear a respirator must be medically cleared and properly fit-tested as per your institution's respiratory protection program.
-
Operational and Disposal Plans
Proper procedure is as critical as the equipment itself. The following workflows are designed to be self-validating systems that minimize the risk of contamination.
A. PPE Selection & Donning Workflow
The process of putting on PPE (donning) must be done in a specific order to ensure complete coverage.
Caption: PPE Donning Sequence to ensure full and proper coverage before handling chemicals.
B. Doffing and Disposal Protocol
Removing PPE (doffing) incorrectly can lead to self-contamination. This sequence is critical for safety. The principle is to touch contaminated surfaces only with other contaminated surfaces (outer gloves) and clean surfaces only with clean surfaces (inner gloves, bare hands).
-
Outer Gloves: In the laboratory, grasp the outside of one outer glove at the cuff with your other gloved hand and peel it off, turning it inside out. Hold the removed glove in your remaining gloved hand. Slide the fingers of your now-ungloved hand under the cuff of the remaining glove and peel it off from the inside, creating a bag for both gloves. Dispose of them in a designated hazardous waste container.[12]
-
Gown and Inner Gloves: Exit the immediate work area. Untie the gown. Peel it away from your neck and shoulders, touching only the inside. As you remove the gown, fold it inside out. The inner gloves should be removed along with the gown sleeves, peeling them off so they are contained within the rolled-up gown. Dispose of the gown and inner gloves together in the hazardous waste container.[12]
-
Face/Eye Protection: With bare hands, remove the face shield and/or goggles by handling the head strap. Do not touch the front surface. Place in a designated area for decontamination.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[11]
Caption: Doffing and Disposal Workflow to prevent cross-contamination.
C. Waste Management
All materials that come into contact with this compound are considered hazardous waste.[12][14]
-
Solid Waste: Contaminated PPE, weigh boats, pipette tips, and absorbent pads must be collected in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[12] The container must be clearly labeled "Hazardous Waste" with the chemical name.
-
Liquid Waste: Unused solutions and contaminated solvents must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[14] Do not dispose of this chemical waste down the drain.[14]
By adhering to these rigorous PPE and handling protocols, you are building a culture of safety that protects you, your colleagues, and your research. These procedures are designed to be a self-validating system, ensuring that every step, from preparation to disposal, reinforces a secure laboratory environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
